molecular formula C13H21NO3 B1441961 Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1359704-84-9

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B1441961
CAS No.: 1359704-84-9
M. Wt: 239.31 g/mol
InChI Key: HKTGLPAHDGZQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-6-4-5-13(9-14)7-10(15)8-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTGLPAHDGZQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate synthesis pathway"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Abstract

The azaspiro[3.5]nonane scaffold is a pivotal structural motif in contemporary medicinal chemistry, offering a three-dimensional architecture that frequently imparts favorable physicochemical and pharmacological properties to drug candidates.[1][2] This guide provides a comprehensive overview of a plausible and efficient synthesis pathway for tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a valuable building block for drug discovery. The proposed synthesis is grounded in established chemical principles and draws from methodologies reported for analogous azaspirocyclic systems. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction: The Significance of the Azaspiro[3.5]nonane Core

In the quest to move beyond "flatland" in drug design, spirocyclic systems have emerged as a compelling strategy to enhance molecular complexity and explore novel chemical space.[3] The rigid, three-dimensional nature of spirocycles, such as the azaspiro[3.5]nonane framework, can lead to improved target engagement, enhanced metabolic stability, and better solubility compared to their linear or planar counterparts.[4] The presence of a nitrogen atom within the spirocycle offers a versatile handle for further functionalization, enabling the fine-tuning of a molecule's properties.

The target molecule, tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, incorporates a piperidine ring fused to a cyclobutanone ring. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, subsequent chemical modifications, making this compound a highly versatile intermediate in the synthesis of more complex drug candidates, including potent inhibitors for various biological targets.[5]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the formation of the spirocyclic core. A plausible approach involves the construction of a suitable piperidine-based precursor that can undergo cyclization to form the cyclobutanone ring. Key considerations for this pathway include the choice of starting materials, the method for constructing the spirocyclic junction, and the sequence of functional group manipulations.

A robust strategy, adapted from the synthesis of similar spirocyclic ketones, involves a [2+2] cycloaddition reaction to form the four-membered ring. This approach is well-documented for the synthesis of related spirocycles, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[6][7]

G target tert-butyl 2-oxo-6- azaspiro[3.5]nonane-6-carboxylate intermediate1 Spirocyclic Dichloride Intermediate target->intermediate1 Dechlorination precursor N-Boc-4-methylenepiperidine intermediate1->precursor [2+2] Cycloaddition with Dichloroketene

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available N-Boc-4-methylenepiperidine. This pathway is designed for efficiency and scalability.

Step 1: [2+2] Cycloaddition to form the Dichlorocyclobutanone Intermediate

The first step involves the reaction of N-Boc-4-methylenepiperidine with dichloroketene, which is generated in situ from trichloroacetyl chloride and activated zinc. This [2+2] cycloaddition is a powerful method for the formation of four-membered rings.

Reaction Scheme:

  • Starting Material: N-Boc-4-methylenepiperidine

  • Reagents: Trichloroacetyl chloride, activated zinc

  • Solvent: Diethyl ether or Tetrahydrofuran (THF)

  • Product: tert-butyl 7,7-dichloro-2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

The selection of an aprotic solvent like diethyl ether or THF is crucial to prevent the quenching of the reactive ketene intermediate. Activated zinc is used to facilitate the dehalogenation of trichloroacetyl chloride to form the dichloroketene.

Step 2: Reductive Dechlorination

The second step is the removal of the two chlorine atoms from the cyclobutanone ring. This is typically achieved through a reduction reaction using zinc dust in the presence of a proton source, such as acetic acid or ammonium chloride.

Reaction Scheme:

  • Starting Material: tert-butyl 7,7-dichloro-2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

  • Reagents: Zinc dust, acetic acid

  • Solvent: Ethanol or Methanol

  • Product: tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

This reductive dechlorination is a well-established method for converting gem-dihalocyclobutanes to the corresponding cyclobutanones and has been successfully applied in the synthesis of related spirocyclic ketones.[6]

G cluster_0 Synthetic Workflow start N-Boc-4-methylenepiperidine step1 [2+2] Cycloaddition (Trichloroacetyl chloride, Zn) start->step1 intermediate tert-butyl 7,7-dichloro-2-oxo-6- azaspiro[3.5]nonane-6-carboxylate step1->intermediate step2 Reductive Dechlorination (Zn, Acetic Acid) intermediate->step2 product tert-butyl 2-oxo-6- azaspiro[3.5]nonane-6-carboxylate step2->product

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of tert-butyl 7,7-dichloro-2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
  • To a stirred suspension of activated zinc powder (3.0 equivalents) in anhydrous diethyl ether, add a solution of N-Boc-4-methylenepiperidine (1.0 equivalent) in anhydrous diethyl ether.

  • Heat the mixture to a gentle reflux.

  • Add a solution of trichloroacetyl chloride (1.5 equivalents) in anhydrous diethyl ether dropwise over a period of 1-2 hours.

  • Maintain the reflux for an additional 4-6 hours after the addition is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
  • Dissolve the crude tert-butyl 7,7-dichloro-2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1.0 equivalent) in glacial acetic acid.

  • Add zinc dust (5.0-10.0 equivalents) portion-wise to the stirred solution. The reaction is exothermic and may require cooling to maintain the temperature below 40°C.

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and filter to remove excess zinc.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTypical YieldPurity
1 N-Boc-4-methylenepiperidineTrichloroacetyl chloride, Activated ZnDiethyl Ether60-75%>95% (after chromatography)
2 tert-butyl 7,7-dichloro-2-oxo-6-azaspiro[3.5]nonane-6-carboxylateZinc dust, Acetic acidAcetic Acid70-85%>97% (after chromatography)

Note: Yields are estimates based on analogous reactions and may vary depending on reaction scale and optimization.

Expertise and Trustworthiness: Navigating Potential Challenges

Expertise & Experience:

  • Activation of Zinc: The zinc used in both steps needs to be activated to ensure high reactivity. This can be achieved by washing commercial zinc dust with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.

  • Rate of Addition: The dropwise addition of trichloroacetyl chloride in Step 1 is critical. A rapid addition can lead to the formation of side products and a decrease in yield.

  • Exothermicity: The dechlorination in Step 2 is exothermic. Careful control of the temperature by portion-wise addition of zinc and external cooling is necessary to prevent runaway reactions.

  • Boc Group Stability: While the Boc group is generally stable under these conditions, prolonged exposure to strong acidic conditions should be avoided to prevent its cleavage.[8]

Trustworthiness through Self-Validation:

  • Reaction Monitoring: Each step should be carefully monitored by an appropriate analytical technique (TLC, GC-MS, or LC-MS) to ensure the complete consumption of the starting material and to identify any potential side products.

  • Spectroscopic Confirmation: The structure and purity of the intermediate and the final product must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The synthetic pathway detailed in this guide offers a robust and scalable method for the preparation of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. By leveraging a well-established [2+2] cycloaddition and a subsequent reductive dechlorination, this valuable building block can be accessed in good yields. The insights provided into the experimental execution and potential challenges are intended to empower researchers to successfully synthesize this and related azaspirocyclic compounds, thereby facilitating the advancement of drug discovery programs.

References

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (n.d.). Google Books.
  • Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society. (n.d.). American Chemical Society.
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC - NIH. (2021, October 5). National Institutes of Health.
  • A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential - Benchchem. (n.d.). BenchChem.
  • The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery - Benchchem. (n.d.). BenchChem.
  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ACS Publications.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2025, August 10). ResearchGate.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
  • Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. (2026, January 16). AiFChem.
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC - NIH. (n.d.). National Institutes of Health.

Sources

The Ascendance of a Spirocyclic Scaffold: A Technical Guide to Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced biological activity and improved physicochemical properties is relentless. The era of "flat" aromatic compounds is progressively giving way to a focus on three-dimensional (3D) structures that can better mimic the complexity of biological macromolecules and their binding sites. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of building blocks in this regard.[1][2] Their inherent rigidity and defined spatial arrangement of substituents offer a powerful tool for optimizing ligand-receptor interactions.[3][4]

This technical guide delves into the specifics of a valuable exemplar of this class: Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359704-84-9). We will explore its structural attributes, the rationale behind its synthesis, its physicochemical properties, and its burgeoning applications as a key intermediate in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold.

Physicochemical and Safety Profile

A foundational understanding of a compound's properties is critical for its effective application. The key physicochemical and safety data for Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate are summarized below.

PropertyValueSource(s)
CAS Number 1359704-84-9[2][4]
Molecular Formula C13H21NO3[2][4]
Molecular Weight 239.31 g/mol [2][]
Appearance White to yellow solid[2]
Purity Typically ≥97%[2]
Storage Temperature Room Temperature[2]
InChI Key HKTGLPAHDGZQDV-UHFFFAOYSA-N[2]

Safety Information:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

This data is compiled from commercially available sources and should be supplemented with a thorough review of the material safety data sheet (MSDS) before handling.[2][6]

The Strategic Importance of the 6-Azaspiro[3.5]nonane Core

The 6-azaspiro[3.5]nonane framework, which forms the core of the title compound, is a bioisostere of piperidine, a ubiquitous heterocycle in pharmaceuticals. The spirocyclic nature of this scaffold offers several advantages over its simpler monocyclic counterpart:

  • Increased Three-Dimensionality: The spirocyclic structure has a higher fraction of sp3-hybridized carbon atoms (Fsp3), a parameter correlated with increased success in clinical trials. This "escape from flatland" allows for more precise and novel interactions with biological targets.[1]

  • Conformational Rigidity: The fused ring system restricts conformational flexibility, which can pre-organize the molecule into a bioactive conformation, thereby enhancing potency and selectivity. This rigidity can also reduce the entropic penalty upon binding to a target.[3]

  • Novel Chemical Space: The unique topology of the 6-azaspiro[3.5]nonane scaffold allows for the exploration of novel chemical space, providing opportunities for the development of intellectual property.[4]

  • Improved Physicochemical Properties: The introduction of a spirocycle can modulate properties such as solubility and metabolic stability. For instance, azaspirocycles have been shown to exhibit higher aqueous solubility and metabolic stability compared to their non-spirocyclic analogs.[3]

Caption: The core structure of the 6-azaspiro[3.5]nonane scaffold.

Synthesis of the Spirocyclic Core: A Representative Approach

A general workflow for the synthesis of such scaffolds often involves the following key steps:

  • Formation of a suitable precursor: This typically involves the synthesis of a molecule containing both the piperidine and cyclobutane ring precursors with appropriate functional groups for cyclization.

  • Spirocyclization: The key step where the spirocyclic core is formed. This can be achieved through various methods, such as intramolecular alkylation or ring-closing metathesis.

  • Functional group manipulation: Subsequent steps to introduce the ketone functionality and the Boc protecting group.

For instance, the synthesis of a related compound, 7-oxo-2-azaspiro[3.5]nonane, has been described in the patent literature, involving cyclization reactions.[7] Another patent details a seven-step synthesis of a tert-butyl-1,7-diazaspiro[3.5]nonane derivative starting from 1-toluoyl-4-piperidone, which showcases a strategy for building the spirocyclic system.[1]

Representative_Synthesis_Workflow Start Commercially Available Starting Materials Precursor Precursor Synthesis Start->Precursor Multi-step Cyclization Spirocyclization Precursor->Cyclization Key Step Modification Functional Group Modification Cyclization->Modification Product Tert-butyl 2-oxo-6-azaspiro[3.5] nonane-6-carboxylate Modification->Product

Caption: A generalized workflow for the synthesis of azaspiro[3.5]nonane derivatives.

Note: A detailed, validated experimental protocol and full characterization data, including 1H NMR, 13C NMR, and mass spectrometry, for Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate are typically provided by commercial suppliers upon purchase.[8]

Applications in Drug Discovery: A Scaffold for Innovation

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is not an end product in itself but rather a versatile building block for the synthesis of more complex molecules with therapeutic potential. The presence of the ketone functionality and the Boc-protected nitrogen atom allows for a wide range of chemical modifications, making it a valuable starting point for generating libraries of compounds for screening.

GPR119 Agonists for Type 2 Diabetes

A significant application of the azaspiro[3.5]nonane scaffold is in the development of agonists for G protein-coupled receptor 119 (GPR119).[9] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[9] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[9][10]

The 7-azaspiro[3.5]nonane core, a close structural relative of the title compound's scaffold, has been identified as a novel and potent core for GPR119 agonists.[9] The spirocyclic structure helps to position the key pharmacophoric elements in the optimal orientation for binding to the receptor. Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate can serve as a key intermediate in the synthesis of such agonists, where the ketone can be further functionalized and the Boc group can be removed to allow for the attachment of other molecular fragments.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist Azaspiro[3.5]nonane-based GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response ↑ Insulin Secretion ↑ GLP-1 Release PKA->Response Leads to

Sources

"physical and chemical properties of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Abstract: This technical guide provides a comprehensive overview of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS No: 1359704-84-9), a valuable spirocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, reactivity profile, and established applications, with a particular focus on its role in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features.

Introduction

In the landscape of contemporary drug discovery, there is a persistent drive to "escape from flatland"—to move beyond traditional, two-dimensional molecular scaffolds towards more complex, three-dimensional structures. Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this movement. They offer rigid, well-defined three-dimensional geometries that can improve compound properties such as metabolic stability and binding affinity.

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a prime example of such a scaffold. It combines a cyclobutane ring, a piperidine ring, and a Boc-protecting group, presenting multiple points for synthetic diversification. This guide synthesizes available technical data to provide a holistic understanding of this compound's characteristics and its potential as a key intermediate in synthetic chemistry.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and drug design. While some experimental data for Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is not publicly documented, a combination of supplier data and computational properties provides a solid foundation.

Structural and General Data

The compound features a spirocyclic core with a Boc-protected nitrogen atom, making it an ideal intermediate for further functionalization after deprotection.

PropertyValueSource
CAS Number 1359704-84-9[1]
Molecular Formula C13H21NO3[1][2]
Molecular Weight 239.31 g/mol [2][3]
Appearance White to Yellow Solid[1]
Purity Typically ≥97%[1]
InChI Key HKTGLPAHDGZQDV-UHFFFAOYSA-N[1]
Melting Point Not available[4]
Boiling Point Not available[4]
Solubility in Water Not available[4]
Spectral Data

Comprehensive analytical data including NMR, HPLC, and LC-MS are often available from suppliers upon request.[5][6] Based on its structure, the expected spectral characteristics would include:

  • ¹H-NMR: A characteristic singlet around 1.4-1.5 ppm integrating to 9 protons for the tert-butyl group. Other signals in the aliphatic region would correspond to the protons on the piperidine and cyclobutane rings.

  • ¹³C-NMR: A signal for the carbonyl carbon of the ketone around 200-210 ppm, and another for the carbamate carbonyl around 155 ppm. The quaternary carbon of the Boc group would appear around 80 ppm.

  • IR Spectroscopy: A strong absorption band around 1780-1740 cm⁻¹ corresponding to the C=O stretch of the cyclobutanone and another strong band around 1690 cm⁻¹ for the C=O of the Boc-carbamate.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this building block is crucial for its effective incorporation into larger, more complex molecules.

Reactivity Profile

The reactivity of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is primarily dictated by two functional groups: the ketone and the Boc-protecting group.

  • Stability: The compound is stable under recommended storage conditions.[4] However, moisture should be avoided.[4]

  • Boc Group Reactivity: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This orthogonality makes it highly valuable in multi-step synthesis.

  • Ketone Reactivity: The cyclobutanone moiety can undergo a range of classical ketone reactions, such as reduction to the corresponding alcohol, reductive amination, or Wittig reactions, allowing for further diversification at this position.

  • Incompatibilities: The compound is incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[4] The incompatibility with acids is a direct result of the acid-labile nature of the Boc group.

Illustrative Synthetic Route

The diagram below outlines a representative workflow for synthesizing such a spirocyclic ketone.

G cluster_start Starting Materials cluster_process Process SM1 Boc-protected 4-methylenepiperidine analog Reaction [2+2] Cycloaddition SM1->Reaction SM2 Ketene Precursor (e.g., from dichloroacetyl chloride) SM2->Reaction Reagents Zn/Cu Couple or other activating agents Reagents->Reaction Workup Aqueous Workup (e.g., NH4Cl quench) Reaction->Workup Crude Product Purification Flash Chromatography Workup->Purification Product Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Purification->Product Purified Product

Caption: A representative workflow for the synthesis of an azaspiro[3.5]nonane ketone.

Experimental Protocol (Illustrative)

The following protocol is a representative example based on known chemistry for similar structures and should be adapted and optimized for specific laboratory conditions.[7]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the appropriate Boc-protected methylene piperidine (1.0 equiv) and a zinc-copper couple (10-12 equiv).

  • Solvent Addition: Add a suitable aprotic solvent, such as tert-butyl methyl ether or THF.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of the ketene precursor (e.g., trichloroacetyl chloride and activating agent) dissolved in the reaction solvent.

    • Scientist's Note: The slow addition and low temperature are crucial to control the exothermic reaction and prevent side product formation. The Zn/Cu couple facilitates the formation of the ketene in situ.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step deactivates any remaining reactive species.

  • Extraction and Workup: Filter the mixture to remove solid residues. Separate the organic and aqueous phases. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Applications in Drug Discovery and Medicinal Chemistry

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value building block for creating them. Its utility stems from its rigid spirocyclic core, which imparts favorable physicochemical properties to drug candidates.

Scaffold for Novel Therapeutics

The azaspiro[3.5]nonane core is considered a bioisostere of more common piperidine and cyclobutane motifs.[8] Its inherent three-dimensionality allows for the exploration of new chemical space, potentially leading to compounds with improved selectivity and reduced off-target effects. The ketone and the protected amine serve as orthogonal handles for introducing diversity and building out the final molecule.

Intermediate for PROTACs

A significant modern application of this compound is as a linker or scaffold component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component is critical for orienting the two ends of the PROTAC correctly. The rigidity and defined geometry of spirocyclic linkers derived from this building block can be advantageous for optimizing the formation of the key ternary complex (Target Protein - PROTAC - E3 Ligase).

G cluster_synthesis Molecule Construction cluster_protac PROTAC Assembly cluster_biology Biological Action BuildingBlock Azaspiro[3.5]nonane (Core Scaffold) PROTAC_Linker Spirocyclic Linker Synthesis BuildingBlock->PROTAC_Linker PROTAC Final PROTAC Molecule PROTAC_Linker->PROTAC Warhead Target-binding Warhead Warhead->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Degradation Proteasomal Degradation PROTAC->Degradation Induces

Caption: Role of the azaspiro[3.5]nonane scaffold in the PROTAC drug development pathway.

Safety and Handling

Proper handling of all chemical reagents is paramount in a research setting. The following information is derived from available safety data sheets (SDS).

Hazard TypeGHS Classification and StatementSource
Acute Toxicity Warning: H302 - Harmful if swallowed.[1][3]
Skin Irritation Warning: H315 - Causes skin irritation.[1][3]
Eye Irritation Warning: H319 - Causes serious eye irritation.[1][3]
Respiratory Irritation Warning: H335 - May cause respiratory irritation.[1][3]
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation and inhalation.[4]

  • Storage: Store in a cool, dry place in a tightly sealed container. Avoid exposure to moisture.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service.[4]

Conclusion

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a strategically important building block for medicinal chemists. Its spirocyclic nature provides a rigid, three-dimensional scaffold that is increasingly sought after in the design of novel therapeutics. With versatile synthetic handles and applications ranging from general scaffold development to the sophisticated design of PROTACs, this compound represents a key tool for advancing drug discovery programs. As the demand for structurally novel and potent drug candidates grows, the utility of such well-defined, three-dimensional building blocks will only continue to increase.

References

  • Drug Delivery. tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate.[Link]

  • PubChem. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3.[Link]

  • ChemBest. MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.[Link]

  • Macmillan Group, Princeton University. Supplementary Information.[Link]

  • PubChem. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2.[Link]

  • PubChem. Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate | C13H21NO3.[Link]

  • ChemBK. tert-butyl 8-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate.[Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.[Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[Link]

Sources

Introduction: The Structural Challenge of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Spectroscopic Analysis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

This guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) spectroscopic characterization of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a detailed methodology for data acquisition and a logical, experience-driven approach to spectral interpretation, ensuring the unambiguous structural elucidation of this spirocyclic compound.

tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a heterocyclic compound featuring a spirocyclic core, which joins a cyclobutane and a piperidine ring at a single quaternary carbon. This unique three-dimensional architecture is of growing interest in medicinal chemistry. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common feature in synthetic organic chemistry.

The rigidity and defined spatial arrangement of atoms in spirocycles can lead to complex NMR spectra due to diastereotopicity and restricted bond rotations.[1] Therefore, a multi-dimensional NMR approach is not just beneficial but essential for the complete and accurate assignment of proton (¹H) and carbon (¹³C) signals. This guide will detail the logical workflow for achieving this.

Molecular Structure and Atom Numbering

A clear numbering system is paramount for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Structure of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate with atom numbering.

Predicted NMR Spectral Features

While specific experimental data is not publicly available, we can predict the expected ¹H and ¹³C NMR chemical shifts based on the functionalities present in the molecule and data from analogous structures.[2]

¹H NMR Predictions
  • Boc Group (-C(CH₃)₃): A large singlet integrating to 9 protons is expected, typically in the upfield region of 1.4-1.5 ppm.[2][3]

  • Piperidine Ring Protons (-CH₂-N-): The protons on carbons adjacent to the nitrogen (C7 and C9) are expected to be deshielded and appear in the range of 3.2-3.8 ppm.[4] Due to the Boc group and the rigid spirocyclic system, these protons may exhibit complex splitting patterns and potentially show as broad signals due to restricted rotation around the N-C(O) bond.

  • Piperidine Ring Protons (-CH₂-): The protons on C8 will likely appear further upfield, in the range of 1.5-2.0 ppm.

  • Cyclobutanone Ring Protons (-CH₂-C=O): The protons alpha to the carbonyl group (C2) will be deshielded and are predicted to resonate around 2.5-3.0 ppm.

  • Cyclobutane Ring Protons (-CH₂-): The protons at C3 and C4 are expected in the range of 1.8-2.4 ppm.

¹³C NMR Predictions
  • Carbonyl Carbon (C=O): The ketone carbonyl (C1) is expected to be significantly downfield, likely above 200 ppm. The carbamate carbonyl of the Boc group will appear around 155 ppm.[2]

  • Boc Group Carbons: The quaternary carbon (-C (CH₃)₃) will be around 79-80 ppm, and the methyl carbons (-C H₃) will be around 28 ppm.[2]

  • Spirocyclic Quaternary Carbon (C5): This carbon will likely be in the 40-60 ppm range. Its exact shift is sensitive to the ring strain and substitution.

  • Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C7 and C9) are expected around 40-50 ppm. The C8 carbon should be further upfield, around 20-30 ppm.

  • Cyclobutane Ring Carbons: The carbons of the cyclobutane ring (C2, C3, C4) are expected in the range of 20-50 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous data, a suite of NMR experiments is recommended. The following protocol is a self-validating system, where data from one experiment corroborates the findings of another.

Sample Preparation
  • Solvent Selection: Use a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. For increased polarity, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent will slightly alter the chemical shifts.[5]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. This concentration is generally sufficient for ¹H, ¹³C, and 2D NMR experiments on modern spectrometers.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[6]

NMR Experiments Workflow

G cluster_0 1D NMR Acquisition cluster_1 2D NMR for Connectivity cluster_2 Structural Elucidation H1 ¹H NMR (Proton Count & Splitting) C13 ¹³C NMR (Carbon Count) H1->C13 DEPT DEPT-135 (CH, CH₃ vs. CH₂) C13->DEPT COSY COSY (¹H-¹H Correlations) DEPT->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC ASSIGN Full Assignment of ¹H and ¹³C Spectra HMBC->ASSIGN

Caption: Recommended workflow for comprehensive NMR analysis.

Step-by-Step Acquisition Parameters (on a 500 MHz Spectrometer):

  • ¹H NMR:

    • Purpose: To determine the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (information about neighboring protons).[7]

    • Parameters:

      • Spectral Width: -2 to 12 ppm

      • Number of Scans: 8-16

      • Relaxation Delay (d1): 2 seconds

      • Acquisition Time: ~4 seconds

  • ¹³C NMR:

    • Purpose: To determine the number of unique carbon environments.

    • Parameters:

      • Spectral Width: -10 to 220 ppm

      • Number of Scans: 1024 or more (as ¹³C is less sensitive)

      • Relaxation Delay (d1): 2 seconds

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.

    • Rationale: This is a crucial and quick experiment to aid in the assignment of the numerous sp³ carbons in the spirocyclic core.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[8]

    • Rationale: This experiment is essential to trace the proton connectivity within the piperidine and cyclobutane rings. For example, a cross-peak between two signals confirms they are on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.[8]

    • Rationale: This provides direct C-H bond information, definitively linking the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds).[8]

    • Rationale: This is the key experiment for establishing the overall structure. It will show correlations from protons to quaternary carbons, such as the spiro-carbon (C5), the carbonyl carbons (C1 and the Boc carbonyl), and the Boc quaternary carbon. For instance, observing correlations from the protons on C7 and C9 to the spiro-carbon C5 would confirm the connectivity of the piperidine ring to the spiro center.

Data Interpretation and Presentation

The final step is to synthesize the data from all experiments into a coherent assignment.

  • Assign the Boc Group: The large 9H singlet in the ¹H spectrum and the characteristic ¹³C signals (~155, 80, 28 ppm) are the easiest starting points.

  • Use HSQC: Link every proton signal to its corresponding carbon signal.

  • Use COSY: Trace the spin systems within the two rings. You should be able to "walk" around the piperidine ring (H7 to H8 to H9) and the cyclobutane ring (H2 to H3 to H4) via their COSY cross-peaks.

  • Use HMBC to Connect Fragments: Use the long-range correlations to piece the structure together. Key correlations to look for include:

    • Protons on C7 and C9 to the spiro-carbon C5.

    • Protons on C4 and C7 to the spiro-carbon C5.

    • Protons on C2 to the carbonyl carbon C1.

    • Protons on C7 and C9 to the Boc carbonyl carbon.

  • Tabulate the Data: Organize the final assignments into clear tables for easy reference and comparison.

Table 1: Template for ¹H NMR Data Presentation

Atom Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-C(CH ₃)₃ s - 9H
H2a, H2b m 2H
H3a, H3b m 2H
H4a, H4b m 2H
H7a, H7b m 2H
H8a, H8b m 2H

| H9a, H9b | | m | | 2H |

Table 2: Template for ¹³C NMR Data Presentation

Atom Position Chemical Shift (δ, ppm) DEPT-135
C1 C
C2 CH₂
C3 CH₂
C4 CH₂
C5 C
C7 CH₂
C8 CH₂
C9 CH₂
Boc C =O C
Boc -C (CH₃)₃ C

| Boc -C(C H₃)₃ | | CH₃ |

Conclusion

The structural elucidation of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate requires a systematic and multi-faceted NMR approach. While one-dimensional spectra provide initial clues, they are insufficient for complete assignment due to the molecule's complex, rigid three-dimensional structure. By following the detailed workflow presented in this guide—from sample preparation and strategic data acquisition (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) to logical interpretation—researchers can achieve a high-confidence and complete structural characterization. This self-validating methodology ensures the scientific integrity of the data, which is critical for applications in drug discovery and development.

References

  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
  • Macmillan Group, Princeton University.
  • Celentano, A., et al. (2003). NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed.
  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18.
  • MDPI.
  • Sigma-Aldrich. tert-butyl 2-oxo-6-azaspiro[3.
  • BLDpharm. 1359704-84-9|tert-Butyl 2-oxo-6-azaspiro[3.
  • Ambeed.com. 1359704-84-9 | tert-Butyl 2-oxo-6-azaspiro[3.
  • J&K Scientific. tert-Butyl 2-oxo-6-azaspiro[3.
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid.
  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Chemistry LibreTexts. Spectroscopy of Amines.
  • PubChem. tert-Butyl 2-oxo-7-azaspiro[3.
  • ChemicalBook. tert-butyl 2-oxo-7-azaspiro[3.
  • Jasperse, Chem 360.
  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • CymitQuimica. tert-Butyl 2-Oxo-7-azaspiro[3.
  • ChemScene. 1779396-21-2 | Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.
  • MedChemExpress. tert-Butyl 2-oxo-7-azaspiro[3.
  • Drug Delivery. tert-Butyl 6-oxo-2-azaspiro[3.
  • ChemBK. tert-butyl 8-oxo-2-oxa-6-azaspiro[3.
  • Tokyo Chemical Industry. tert-Butyl 2-Oxo-7-azaspiro[3.
  • MedChemExpress. tert-Butyl 2-oxo-7-azaspiro[3.
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • TCI Chemicals. tert-Butyl 6-Oxo-2-azaspiro[3.

Sources

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in medicinal chemistry, offering unique three-dimensional diversity that can lead to improved pharmacological properties. Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate represents a valuable building block in this class. While its molecular formula (C13H21NO3) and basic properties are known, a detailed public record of its single-crystal X-ray structure remains elusive.[][2][3][4] This guide, therefore, serves a dual purpose: first, to collate the known chemical data for this compound, and second, to provide a comprehensive, field-proven methodology for determining and analyzing its crystal structure. By presenting a self-validating workflow from synthesis to final structural analysis, this document provides researchers with the necessary tools to elucidate the crystallographic details of this and similar novel spirocyclic compounds, a critical step in structure-based drug design.

Introduction to Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS No. 1359704-84-9) is a bifunctional molecule featuring a spirocyclic core that joins a cyclobutane and a piperidine ring.[] The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to control reactivity. The ketone functionality on the cyclobutane ring provides a reactive handle for further chemical modification. Such spiro-compounds are sought after in drug discovery as they can act as conformationally restricted analogs of more flexible molecules, potentially leading to higher binding affinity and selectivity for biological targets.

Known Chemical and Physical Properties
PropertyValueSource
CAS Number 1359704-84-9[2][3][4]
Molecular Formula C13H21NO3[]
Molecular Weight 239.31 g/mol [][5]
Physical Form White to Yellow Solid
InChI Key HKTGLPAHDGZQDV-UHFFFAOYSA-N[][2]
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C2[][2]

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The definitive determination of a molecule's three-dimensional structure via single-crystal X-ray diffraction is contingent on the availability of high-quality, single crystals. This section outlines a plausible synthetic approach and a detailed protocol for crystallization.

Proposed Synthesis Pathway

While specific literature for the synthesis of the title compound is sparse, a general retrosynthetic analysis suggests a pathway involving the formation of the spirocyclic core. A plausible forward synthesis could involve the cyclization of a suitable piperidine-derived precursor. A related synthesis for an isomer, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, involves a [2+2] cycloaddition reaction between a protected 4-methylenepiperidine and a ketene equivalent, followed by dehalogenation.[6] This highlights a general strategy that could be adapted for the 6-aza isomer.

Experimental Protocol: Achieving Diffractable Crystals

The transition from a purified solid to a single crystal suitable for X-ray diffraction is often the most challenging step. The following protocol provides a systematic approach to crystallization.

Objective: To grow single crystals of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate with dimensions of at least 0.1 mm in all directions.

Materials:

  • Highly purified ( >97%) tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

  • A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane, heptane).

  • Small glass vials (1-2 mL) with screw caps or parafilm seals.

Methodology: Vapor Diffusion

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents. A good crystallization system involves a "good" solvent in which the compound is readily soluble, and a "poor" solvent in which it is sparingly soluble.

  • Preparation of the Saturated Solution: In a small vial, dissolve 5-10 mg of the compound in the minimum amount of the "good" solvent (e.g., ethyl acetate).

  • Setting up the Crystallization Chamber: Place the small vial, uncapped, inside a larger, sealed jar (the chamber). Add a larger volume of the "poor" solvent (e.g., hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Incubation: Seal the chamber and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring: Over hours to days, the "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of the compound and promoting the slow growth of crystals.

  • Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them using a small loop or spatula and immediately prepare them for mounting.

Core Directive: Single-Crystal X-ray Diffraction Workflow

The following section describes the authoritative workflow for determining the crystal structure once a suitable crystal has been obtained.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Harvest Crystal B Mount on Goniometer Head A->B C Mount in Diffractometer B->C D Screen Crystal Quality C->D E Collect Diffraction Data D->E F Data Reduction & Integration E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & Finalization (CIF) H->I J Final Structural Report I->J

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Processing
  • Crystal Mounting: The harvested crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Diffraction Experiment: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections.

  • Data Integration: The positions and intensities of these reflections are recorded as the crystal is rotated. This raw data is then processed and integrated to produce a list of reflections with their corresponding intensities.

Structure Solution and Refinement
  • Phase Problem: The fundamental challenge in crystallography is that while the intensities of the diffracted waves are measured, their phase information is lost. The "phase problem" is solved using computational methods such as Direct Methods or Patterson functions to generate an initial electron density map.

  • Model Building: From this initial map, atoms are identified and a preliminary molecular model is built.

  • Refinement: This initial model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is rigorously validated using metrics such as R-factors and by checking for geometric reasonability and potential issues using software like CHECKCIF. The final data is typically deposited in a crystallographic database in the Crystallographic Information File (CIF) format.

Anticipated Structural Features and Analysis

Although the precise crystal structure is not yet determined, we can anticipate several key structural features based on the molecule's constitution.

G cluster_piperidine Piperidine Ring Conformation cluster_boc Boc Group Orientation cluster_packing Intermolecular Interactions Chair Conformation Chair Conformation Boat Conformation Boat Conformation Chair Conformation->Boat Conformation Higher Energy Twist-Boat Conformation Twist-Boat Conformation Chair Conformation->Twist-Boat Conformation Higher Energy Planar Amide Bond Planar Amide Bond Axial/Equatorial Orientation Axial/Equatorial Orientation Planar Amide Bond->Axial/Equatorial Orientation Hydrogen Bonding (C=O...H) Hydrogen Bonding (C=O...H) Van der Waals Forces Van der Waals Forces

Caption: Key Structural Questions for Analysis.

  • Piperidine Ring Conformation: The six-membered piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. Analysis of the torsion angles within this ring will be critical to confirm this.

  • Spirocenter Geometry: The central spiro carbon atom will exhibit a tetrahedral geometry, and the analysis will focus on the precise bond angles and the relative orientation of the two rings.

  • Boc Protecting Group: The carbamate group is expected to be planar. Its orientation relative to the piperidine ring will be a key feature, influencing the molecule's overall shape and potential intermolecular interactions.

  • Intermolecular Interactions: In the solid state, molecules will pack in a repeating lattice. It is plausible that weak C-H···O hydrogen bonds involving the ketone and carbamate oxygen atoms could play a significant role in stabilizing the crystal packing. These interactions are crucial for understanding the solid-state properties and can influence solubility and bioavailability.

Conclusion

The determination of the single-crystal X-ray structure of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is an essential step in fully characterizing this valuable synthetic building block. This guide provides a robust, scientifically-grounded framework for achieving this goal, from the initial steps of synthesis and crystallization to the final stages of structure solution and refinement. The resulting three-dimensional model will provide invaluable insights into the molecule's conformation and packing, empowering medicinal chemists to leverage its unique structural features in the design of next-generation therapeutics.

References

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3. (n.d.). PubChem. Retrieved from [Link]

  • Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate | C13H21NO3. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020). Google Patents.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2015). ResearchGate. Retrieved from [Link]

  • tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2. (n.d.). PubChem. Retrieved from [Link]

Sources

The Architectural Precision of Spirocycles: A Mechanistic Exploration of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azaspiro[3.5]nonanes in Medicinal Chemistry

The quest for novel molecular scaffolds that confer both three-dimensional complexity and desirable physicochemical properties is a central theme in modern drug discovery. Among these, spirocyclic systems, particularly those incorporating nitrogenous heterocycles, have emerged as privileged motifs. The rigid, well-defined geometry of spirocycles allows for precise spatial orientation of substituents, enabling enhanced target engagement and improved pharmacokinetic profiles.[1] The 6-azaspiro[3.5]nonane framework, a fusion of a piperidine and a cyclobutane ring sharing a single carbon atom, offers a unique conformational landscape that has captured the attention of medicinal chemists. This guide provides a detailed technical examination of the formation of a key derivative, tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, delving into the plausible synthetic mechanisms that underpin its construction. This compound serves as a valuable building block for the synthesis of more complex bioactive molecules.[2][3]

Plausible Mechanistic Pathways to the 6-Azaspiro[3.5]nonane Core

The formation of the tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate scaffold can be envisioned through several strategic bond formations. The choice of synthetic route often dictates the specific mechanism at play. Two prominent and mechanistically distinct approaches are the focus of this guide: intramolecular cyclization strategies and ring-expansion methodologies.

Intramolecular Cyclization: A Convergent Approach to Spirocycle Synthesis

Intramolecular cyclization represents a powerful and convergent strategy for the assembly of cyclic systems, including spirocycles.[4][5] In the context of our target molecule, this would likely involve a precursor containing a pre-formed piperidine ring and a side chain poised for cyclobutane ring formation. A plausible and widely utilized method for forming the cyclobutanone ring is an intramolecular Dieckmann condensation.[6][7]

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester.[8] This reaction is particularly effective for the formation of five- and six-membered rings, but can also be applied to the formation of smaller rings like cyclobutanes, albeit sometimes with lower efficiency.[7][9]

A hypothetical retrosynthetic analysis points towards a diester precursor, specifically a derivative of N-Boc-piperidine-4,4-dicarboxylic acid diethyl ester.

G Target tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Precursor N-Boc-piperidine-4,4-dicarboxylic acid diethyl ester Target->Precursor Dieckmann Condensation G cluster_0 Dieckmann Condensation Mechanism A Diester Precursor B Enolate Formation (+ Base) A->B C Intramolecular Attack B->C D Tetrahedral Intermediate C->D E Ring Closure (- Leaving Group) D->E F β-Keto Ester Enolate E->F G Final Product (+ Acid Workup) F->G

Caption: Stepwise workflow of the Dieckmann condensation.

Ring-Expansion Reactions: Building from a Smaller Ring

An alternative and elegant approach to constructing the 6-azaspiro[3.5]nonane skeleton involves the expansion of a smaller, more readily accessible spirocyclic precursor. [10][11]For instance, a semipinacol-type rearrangement of a spirocyclic epoxide could be employed. [12]

This strategy would commence with a spirocyclic system containing a cyclopropane or cyclobutane epoxide adjacent to a siloxy group. Treatment with a Lewis acid can induce a rearrangement that expands the ring.

A plausible precursor for this pathway would be a silylated epoxy alcohol derived from a spirocyclic olefin.

Step 1: Lewis Acid Activation A Lewis acid, such as titanium tetrachloride, coordinates to the oxygen atom of the epoxide, activating it for nucleophilic attack and subsequent rearrangement. [12] Step 2: Ring Opening and Cation Formation The activated epoxide ring opens, leading to the formation of a carbocation. The position of the carbocation will be influenced by the stability of the potential intermediates.

Step 3: 1,2-Alkyl Shift and Ring Expansion A 1,2-alkyl shift occurs, where a carbon-carbon bond from the adjacent ring migrates to the carbocation center. This migration is the key ring-expanding step, driven by the release of ring strain. In this case, a bond from the piperidine ring would migrate, expanding the cyclobutane ring to a cyclopentanone. Correction: For the formation of a cyclobutanone, the starting material would need to be a cyclopropane epoxide.

Let's refine this to a more direct ring expansion to form the cyclobutanone. A Tiffeneau–Demjanov-type rearrangement could be envisioned starting from a spirocyclic aminohydrin.

This reaction sequence involves the diazotization of a primary amine followed by a rearrangement that results in ring expansion.

Step 1: Formation of the Aminohydrin Precursor A suitable starting material would be tert-butyl 4-(1-amino-1-hydroxymethyl)piperidine-1-carboxylate. This can be synthesized from the corresponding cyanohydrin.

Step 2: Diazotization Treatment of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) leads to the formation of a diazonium salt.

Step 3: Rearrangement and Ring Expansion The diazonium group is an excellent leaving group (dinitrogen gas), and its departure initiates a rearrangement. A carbon-carbon bond from the piperidine ring migrates to the carbon that bore the diazonium group, leading to the expansion of the cyclopropane to a cyclobutanone ring and the formation of the spirocyclic ketone.

G cluster_1 Ring Expansion Mechanism H Spirocyclic Aminohydrin I Diazotization (+ NaNO2, H+) H->I J Diazonium Salt Intermediate I->J K Loss of N2 and Rearrangement J->K L Ring-Expanded Ketone K->L

Caption: Workflow for a Tiffeneau–Demjanov type ring expansion.

Experimental Protocols: A Practical Perspective

While the preceding discussion outlines the theoretical mechanistic underpinnings, a robust understanding necessitates a look at practical experimental conditions. The following are generalized protocols that exemplify the discussed synthetic strategies.

Protocol 1: Dieckmann Condensation for Spirocyclobutanone Formation

Materials:

  • N-Boc-piperidine-4,4-dicarboxylic acid diethyl ester

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Anhydrous diethyl ether

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., argon), add a solution of N-Boc-piperidine-4,4-dicarboxylic acid diethyl ester in anhydrous ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and cool in an ice bath.

  • Acidify the aqueous solution by the slow addition of hydrochloric acid until a pH of ~2 is reached.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Quantitative Data Summary

ParameterDieckmann CondensationRing Expansion (Tiffeneau-Demjanov)
Typical Yield 40-60%30-50%
Key Reagents Sodium ethoxideSodium nitrite, HCl
Reaction Temp. Reflux0 °C to room temp.
Advantages Convergent, well-establishedAccess from different precursors
Disadvantages Potential for side reactionsUse of potentially unstable intermediates

Conclusion: A Versatile Scaffold Accessible Through Elegant Chemistry

The synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate showcases the elegance and power of modern synthetic organic chemistry. Understanding the intricate mechanisms of its formation, whether through the convergent logic of an intramolecular cyclization like the Dieckmann condensation or the strategic rearrangement of a ring-expansion reaction, provides researchers with the foundational knowledge to not only synthesize this valuable building block but also to design and execute the synthesis of novel, structurally complex molecules for drug discovery and development. The continued exploration of such synthetic pathways will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

References

  • Bull, J. A., et al. (2008). Synthesis of spirocyclic piperidines.
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.
  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
  • Donald, J. R., & Unsworth, W. P. (2017). Ring-Expansion Reactions in the Synthesis of Macrocycles and Medium-Sized Rings. Chemistry–A European Journal, 23(37), 8780-8799. [Link]

  • Fenster, M. D. B., et al. (2007). Investigations of α-Siloxy−Epoxide Ring Expansions Forming 1-Azaspirocyclic Ketones. The Journal of Organic Chemistry, 72(19), 7233-7241. [Link]

  • Krasavin, M. (2020). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Request PDF. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011).
  • Scott, M. E., & Lindsley, C. W. (2008). Recent advances in the synthesis of spirocyclic piperidines. Future medicinal chemistry, 1(1), 117-132.
  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Wikipedia contributors. (2023). Dieckmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

Sources

A Technical Guide to the Synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: Core Starting Materials and Strategic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a pivotal scaffold in contemporary medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that is highly sought after in the design of novel therapeutics. This guide provides a detailed exploration of the principal synthetic routes to this valuable building block, with a focused analysis on the selection of starting materials, the underlying chemical principles, and field-tested experimental protocols.

The Strategic Value in Medicinal Chemistry

The 6-azaspiro[3.5]nonane motif is increasingly recognized for its ability to impart favorable pharmacological properties. The spirocyclic core can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical characteristics such as solubility and lipophilicity. The presence of a ketone functionality at the 2-position and a Boc-protected nitrogen atom provides orthogonal handles for subsequent chemical diversification, making it a versatile intermediate for library synthesis and lead optimization. Spiro-β-lactams, a related class of compounds, have shown a range of biological activities, including antibacterial, cholesterol-lowering, and anticancer effects.[1][2]

Retrosynthetic Analysis: Identifying Key Precursors

To logically approach the synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a retrosynthetic analysis is indispensable. This process deconstructs the target molecule to reveal the most practical and efficient synthetic pathways and, consequently, the most logical starting materials.

Retrosynthesis Target Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Intermediate_A N-Boc-4-piperidone Target->Intermediate_A Reformatsky Reaction Intermediate_B α-Halo Ester Target->Intermediate_B Metal Zinc Target->Metal Starting_Material_A1 4-Piperidone Intermediate_A->Starting_Material_A1 Boc Protection Starting_Material_A2 Di-tert-butyl dicarbonate ((Boc)2O) Intermediate_A->Starting_Material_A2 Starting_Material_B Ethyl bromoacetate

Caption: Primary retrosynthetic pathway for the target molecule.

Dominant Synthetic Strategy: The Reformatsky Reaction

The most prevalent and well-documented method for synthesizing Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is through an intramolecular Reformatsky reaction.[3][4][5] This approach is favored for its reliability and the commercial availability of the required starting materials.

Core Starting Materials
  • N-Boc-4-piperidone: This is the central building block for this synthesis. It is readily available from various chemical suppliers.[6] For cost-effectiveness in large-scale campaigns, it can be synthesized in-house.

    • In-house Synthesis:

      • Precursor: 4-Piperidone monohydrate hydrochloride.

      • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O).

      • Rationale: The tert-butoxycarbonyl (Boc) protecting group is essential. It deactivates the nucleophilicity of the piperidine nitrogen, preventing self-condensation and other side reactions. The protection is typically performed under basic conditions to neutralize the hydrochloride salt and facilitate the reaction with (Boc)₂O.

  • Ethyl Bromoacetate and Zinc: These reagents are the classic precursors for generating the Reformatsky enolate.[4][5]

    • Rationale: Zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate.[5] This enolate is a soft nucleophile, which chemoselectively adds to the carbonyl group of N-Boc-4-piperidone. The subsequent intramolecular cyclization (lactamization) of the resulting β-hydroxy ester affords the desired spirocyclic β-lactam. The reactivity of the α-halo ester follows the order of I > Br > Cl.[3]

Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-piperidone [7]
  • Suspend 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for instance, triethylamine (2.2 eq), and stir the mixture at room temperature.

  • Introduce di-tert-butyl dicarbonate (1.1 eq) and continue stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which is often of sufficient purity for the subsequent step.

Protocol 2: Reformatsky-Mediated Spirocyclization
  • Under an inert atmosphere (e.g., nitrogen or argon), charge a flask with activated zinc dust (2.0 eq) and anhydrous tetrahydrofuran (THF).

  • Add a solution of ethyl bromoacetate (1.5 eq) in anhydrous THF dropwise. Gentle heating may be required to initiate the formation of the Reformatsky reagent.

  • Once the enolate formation is complete, cool the reaction mixture to 0°C.

  • Slowly add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3-6 hours to promote the intramolecular cyclization.

  • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Workflow Start_A 4-Piperidone HCl Intermediate_1 N-Boc-4-piperidone Start_A->Intermediate_1 Boc Protection Start_B (Boc)2O Start_B->Intermediate_1 Intermediate_3 β-Hydroxy Ester Adduct Intermediate_1->Intermediate_3 Nucleophilic Addition Start_C Ethyl bromoacetate Intermediate_2 Reformatsky Reagent Start_C->Intermediate_2 Oxidative Addition Start_D Zinc Start_D->Intermediate_2 Intermediate_2->Intermediate_3 Product Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Intermediate_3->Product Intramolecular Cyclization

Sources

An In-depth Technical Guide on Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a key building block in modern medicinal chemistry. We will delve into the strategic importance of the azaspiro[3.5]nonane scaffold, explore plausible synthetic routes, and discuss its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage advanced, three-dimensional chemical structures to overcome the limitations of traditional "flat" molecules.

The Strategic Value of Azaspirocycles in Drug Discovery: Escaping Flatland

The drive to "escape from flatland" has been a guiding principle in contemporary drug design, emphasizing the need for molecules with greater three-dimensionality.[1] Spirocyclic scaffolds, which feature two rings joined by a single atom, are exemplary of this principle.[2] Their rigid, non-planar structures offer several advantages over traditional aromatic linkers:

  • Improved Physicochemical Properties: The incorporation of spirocycles can enhance aqueous solubility, modulate lipophilicity (logP), and improve metabolic stability by reducing the susceptibility to oxidative enzymes.[1][2]

  • Enhanced Target Engagement: The defined three-dimensional arrangement of substituents on a spirocyclic core allows for more precise and potent interactions with biological targets.

  • Novel Chemical Space: These scaffolds provide access to novel chemical space, enabling the design of compounds with unique pharmacological profiles and intellectual property potential.[3]

The azaspiro[3.5]nonane core, in particular, has emerged as a valuable bioisostere for the piperidine ring, a common motif in many bioactive compounds.[1] This substitution can lead to improved potency and selectivity, as exemplified by the development of sonrotoclax (BGB-11417), a next-generation Bcl-2 inhibitor, which incorporates a 7-azaspiro[3.5]nonane linker.[4]

Synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: A Proposed Pathway

While specific literature on the synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is limited, a robust synthetic strategy can be devised based on established methods for analogous structures, such as the 7-aza isomer.[5] A plausible and efficient approach involves a [2+2] cycloaddition reaction.

A proposed synthetic workflow is outlined below:

Synthetic_Pathway cluster_start Starting Material cluster_reagents Key Reagents cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product A tert-Butyl 3-methylenepiperidine-1-carboxylate D [2+2] Cycloaddition A->D B Trichloroacetyl chloride B->D C Zinc-Copper Couple C->D E Dichlorinated Cyclobutanone Intermediate D->E In situ formation of ketene G tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate E->G Reductive dehalogenation & hydrolysis F Ammonium Chloride Solution F->E

Caption: Proposed synthetic pathway for tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of the isomeric tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[5]

Materials:

  • tert-Butyl 3-methylenepiperidine-1-carboxylate

  • Zinc-Copper couple (Zn/Cu)

  • Trichloroacetyl chloride

  • tert-Butyl methyl ether (t-BuOMe)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-methylenepiperidine-1-carboxylate (1.0 equiv) and Zn/Cu couple (approx. 11.5 equiv).

  • Add anhydrous t-BuOMe as the solvent.

  • Cool the mixture to 15 °C with stirring.

  • Slowly add a solution of trichloroacetyl chloride (1.0-1.2 equiv) in a minimal amount of an appropriate solvent (e.g., DME) dropwise to the reaction mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated NH₄Cl solution.

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Filter the mixture to remove solid residues.

  • Separate the organic and aqueous phases. Extract the aqueous phase with EtOAc.

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the desired product.

Rationale for Experimental Choices:

  • Zinc-Copper Couple: This reagent is crucial for the in situ generation of the ketene from trichloroacetyl chloride and for the subsequent reductive dehalogenation of the dichlorinated intermediate.

  • Ammonium Chloride Quench: The use of a saturated NH₄Cl solution provides a mild acidic workup to hydrolyze the reaction intermediates and dissolve inorganic salts without cleaving the acid-labile tert-butoxycarbonyl (Boc) protecting group.

Physicochemical Properties and Characterization

The final product, tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, is expected to be a white to yellow solid.[6] Its identity and purity would be confirmed using standard analytical techniques:

PropertyPredicted Value/Characteristic
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
Appearance White to yellow solid[6]
¹H NMR Characteristic peaks for the tert-butyl group (singlet, ~1.4-1.5 ppm) and methylene protons of the spirocyclic core.
¹³C NMR Resonances corresponding to the carbonyl carbon of the ketone (~200-210 ppm), the carbamate carbonyl (~155 ppm), and the spirocyclic carbons.
Mass Spectrometry [M+H]⁺ or other appropriate adducts confirming the molecular weight.
Purity (by HPLC/GC) ≥95%

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a versatile intermediate for the synthesis of more complex molecules for various therapeutic areas. The ketone functionality serves as a handle for further chemical modifications, while the Boc-protected nitrogen allows for subsequent deprotection and derivatization.

Potential applications include:

  • Scaffold for Novel Inhibitors: As a rigid, three-dimensional scaffold, it can be used to design inhibitors for enzymes and receptors where precise spatial orientation of pharmacophoric groups is critical.

  • Piperidine Bioisostere: It can be incorporated into existing drug candidates to improve their pharmacokinetic and pharmacodynamic profiles, potentially leading to enhanced efficacy and reduced off-target effects.[1]

  • Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment in screening campaigns to identify novel starting points for drug discovery programs.

  • GPR119 Agonists: The isomeric 7-aza analogue has been used in the preparation of GPR119 agonists for the treatment of diabetes and metabolic disorders, suggesting a similar potential for the 6-aza isomer.[5]

Safety and Handling

While specific toxicity data for tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is not available, related compounds are known to have potential hazards. For instance, the 7-aza isomer is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this and related chemical compounds.

Conclusion

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate represents a valuable building block for medicinal chemists seeking to explore novel, three-dimensional chemical space. Its rigid spirocyclic core offers significant advantages in designing molecules with improved physicochemical and pharmacological properties. The synthetic strategies outlined in this guide, based on established methodologies for related compounds, provide a clear path to accessing this and other members of the azaspiro[3.5]nonane family. As the demand for innovative drug candidates continues to grow, the strategic application of such advanced scaffolds will be paramount in the development of the next generation of therapeutics.

References

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • Google Patents. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ResearchGate. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • PubChem. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Available from: [Link]

  • PubChem. 7-Azaspiro(3.5)nonane. Available from: [Link]

  • ChemRxiv. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Available from: [Link]

  • Google Patents. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

Sources

Methodological & Application

The Strategic deployment of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Molecular Design

In the landscape of contemporary drug discovery and organic synthesis, the pursuit of molecular complexity and three-dimensionality is paramount. The departure from "flat," aromatic-heavy structures towards more sophisticated, sp³-rich scaffolds has been shown to enhance pharmacological properties such as solubility, metabolic stability, and target selectivity.[1] It is within this context that spirocyclic systems, particularly azaspirocycles, have emerged as powerful building blocks. Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a notable example of such a scaffold, offering a unique combination of a rigid spirocyclic core, a modifiable ketone functionality, and a protected amine that allows for controlled synthetic elaboration.

This technical guide provides an in-depth exploration of the synthetic utility of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. We will delve into its application as a versatile intermediate, detailing key transformations and providing experimentally-grounded protocols. The causality behind experimental choices will be elucidated, offering insights for researchers, medicinal chemists, and professionals in drug development.

Core Attributes and Synthetic Potential

The structure of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate presents several strategic advantages for the synthetic chemist. The spirocyclic core imparts a well-defined three-dimensional geometry, which is increasingly sought after in the design of novel therapeutics. The presence of the ketone at the 2-position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a robust protecting group that is stable to a wide range of reaction conditions yet can be readily removed under acidic conditions.[2][3]

The synthetic potential of this molecule is vast, primarily revolving around two key areas:

  • Functionalization of the Ketone: The carbonyl group can be transformed into a diverse array of functionalities, including amines, alcohols, and new carbon-carbon bonds.

  • Elaboration of the Spirocyclic Core: Following modification of the ketone, the Boc-protecting group can be removed to reveal a secondary amine, which can then be further functionalized.

The following sections will provide detailed protocols for these key transformations.

Application in the Synthesis of Spirocyclic Amines via Reductive Amination

One of the most powerful applications of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is in the synthesis of spirocyclic amines through reductive amination. This transformation is a cornerstone of medicinal chemistry, enabling the introduction of diverse amine functionalities that can modulate the pharmacological properties of a molecule.

Scientific Rationale

Reductive amination proceeds via a two-step sequence: the formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, with milder hydrides such as sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective as they are selective for the reduction of the protonated imine over the starting ketone.[4]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve Ketone & Amine add_reductant Add NaBH(OAc)₃ start->add_reductant In an appropriate solvent (e.g., DCE, THF) stir Stir at Room Temperature add_reductant->stir quench Quench Reaction stir->quench Monitor by TLC/LC-MS extract Extract with Organic Solvent quench->extract e.g., with NaHCO₃ (aq) purify Purify by Chromatography extract->purify

Caption: Generalized workflow for the reductive amination of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Detailed Protocol: Synthesis of Tert-butyl 2-(benzylamino)-6-azaspiro[3.5]nonane-6-carboxylate

This protocol describes the reductive amination of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate with benzylamine as a representative primary amine.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate1359704-84-9239.311.01.0
Benzylamine100-46-9107.151.21.2
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.941.51.5
1,2-Dichloroethane (DCE)107-06-298.96--
Saturated aqueous sodium bicarbonate (NaHCO₃)----
Dichloromethane (DCM)75-09-284.93--
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37--

Procedure:

  • To a solution of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (239 mg, 1.0 mmol) in 1,2-dichloroethane (10 mL) is added benzylamine (129 mg, 1.2 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (318 mg, 1.5 mmol) is added in one portion.

  • The reaction mixture is stirred at room temperature for 16 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Nucleophilic Addition to the Carbonyl Group

The ketone functionality of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is also amenable to nucleophilic addition reactions, such as those involving Grignard reagents or organolithium compounds. These reactions provide a route to tertiary alcohols, which can serve as valuable intermediates for further synthetic transformations.

Scientific Rationale

Organometallic reagents, such as Grignard reagents (R-MgX), are strong nucleophiles and strong bases. They readily add to the electrophilic carbon of the ketone, forming a new carbon-carbon bond and, after an aqueous workup, a tertiary alcohol. The choice of solvent is crucial, with anhydrous ethers like tetrahydrofuran (THF) or diethyl ether being standard due to their ability to solvate the magnesium species and their lack of acidic protons.

Reaction Schematic: Grignard Addition

G ketone Boc-N-(spiro)-C=O intermediate [Boc-N-(spiro)-C(OMgX)R] ketone->intermediate Nucleophilic Addition grignard R-MgX (e.g., MeMgBr) grignard->intermediate alcohol Boc-N-(spiro)-C(OH)R intermediate->alcohol Protonation workup H₃O⁺ Work-up workup->alcohol

Caption: General scheme for the addition of a Grignard reagent to tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Deprotection of the Boc Group and Further Functionalization

A key step in many synthetic sequences involving tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is the removal of the Boc protecting group to unveil the secondary amine. This transformation is typically achieved under acidic conditions.

Scientific Rationale

The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3]

Detailed Protocol: Boc Deprotection

Materials:

ReagentCAS NumberMolecular Weight
Boc-protected spirocyclic amine (from previous step)--
Trifluoroacetic acid (TFA)76-05-1114.02
Dichloromethane (DCM)75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO₃)--

Procedure:

  • The Boc-protected spirocyclic amine is dissolved in dichloromethane (e.g., 0.1 M solution).

  • Trifluoroacetic acid (5-10 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free spirocyclic amine.

Application in Medicinal Chemistry: A Gateway to Novel Therapeutics

The 6-azaspiro[3.5]nonane scaffold is of significant interest in medicinal chemistry, where it is often employed as a bioisosteric replacement for more common heterocycles like piperidine.[5] This substitution can lead to improved physicochemical properties and novel intellectual property.

Derivatives of azaspiro[3.5]nonane have been investigated for a range of therapeutic targets, including G protein-coupled receptors (GPCRs). For instance, related azaspirocycles have been explored as potent agonists of GPR119, a target for the treatment of type 2 diabetes and obesity.[6] The activation of GPR119 stimulates glucose-dependent insulin secretion.

Furthermore, the spirocyclic core can be incorporated into antagonists for chemokine receptors such as CCR5, which plays a role in inflammatory diseases and is a co-receptor for HIV entry into cells.[7][8]

Signaling Pathway Example: GPR119 Agonism

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling agonist Azaspiro[3.5]nonane Derivative (Agonist) gpr119 GPR119 agonist->gpr119 Binds to g_protein G Protein gpr119->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates insulin Insulin Secretion pka->insulin Stimulates

Caption: Simplified signaling pathway of a GPR119 agonist based on the azaspiro[3.5]nonane scaffold.[6]

Conclusion

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a valuable and versatile building block in modern organic synthesis. Its unique structural features provide a robust platform for the creation of complex, three-dimensional molecules with significant potential in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their synthetic endeavors, paving the way for the development of novel chemical entities with enhanced therapeutic properties.

References

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • (N.A.). (N.A.). Spirobicyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived[3][3]-Spirodiamines.

  • Organic Chemistry Portal. (N.A.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (N.A.). Amine Protection and Deprotection.
  • (N.A.). (N.A.).
  • (N.A.). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Benchchem. (N.A.). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Benchchem. (N.A.). The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery.
  • Google Patents. (N.A.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • National Institutes of Health. (N.A.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • French-Ukrainian Journal of Chemistry. (N.A.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • J&K Scientific. (N.A.). tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate | 1359704-84-9.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • PubMed. (2019). Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5.
  • PubMed. (2018). Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines.
  • ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
  • (2006). Microwave Chemistry: RCM, Reductive Amination, Quinazolinobenzodiazepines, Deprotection of N-Boc Amines.
  • National Institutes of Health. (N.A.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.
  • PubMed Central. (N.A.).
  • Repository of the Academy's Library. (N.A.).
  • CymitQuimica. (N.A.). tert-Butyl 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate.
  • Sigma-Aldrich. (N.A.). tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate | 1359704-84-9.
  • (2022). Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis.
  • Google Patents. (N.A.). WO2021202553A1 - Cxcr5 antagonists and methods of treating diseases or disorders using same.
  • BLDpharm. (N.A.). 1359704-84-9|tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.
  • MDPI. (2019). CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy.
  • PubChem. (N.A.). Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3.
  • Google Patents. (N.A.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
  • PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.

Sources

The Ascendant Role of tert-Butyl 2-Oxo-6-azaspiro[3.5]nonane-6-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Spirocycles, characterized by two rings sharing a single quaternary carbon atom, have emerged as powerful building blocks for this endeavor. Their inherent three-dimensionality and rigid structure provide a unique platform for creating molecules with well-defined spatial arrangements of substituents, enabling precise interactions with complex biological targets.[1][2] The introduction of spirocyclic motifs can significantly increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter often correlated with improved clinical success.[1] This structural complexity can lead to enhanced aqueous solubility, greater metabolic stability, and refined selectivity, thereby addressing key challenges in drug development.[1]

Within this promising class of compounds, tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate stands out as a particularly versatile and valuable building block. This bifunctional scaffold features a reactive cyclobutanone moiety for diverse functionalization and a Boc-protected secondary amine within a piperidine ring, allowing for subsequent elaboration. Its unique topology makes it an attractive starting point for the synthesis of novel agents targeting a range of challenging disease areas.

This guide provides an in-depth exploration of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate as a key building block. We will delve into a representative synthetic protocol, detail its application in the construction of molecules targeting G protein-coupled receptors (GPCRs) and apoptosis pathways, and provide validated experimental procedures for its chemical manipulation.

Physicochemical Properties of the Scaffold

The 6-azaspiro[3.5]nonane core offers a compelling set of physicochemical properties that are advantageous for drug design. While experimental data for the title compound is limited, computational predictions for the parent 7-azaspiro[3.5]nonane scaffold, a close isomer, suggest favorable characteristics such as good aqueous solubility and a low topological polar surface area, which is indicative of good cell permeability.[3]

PropertyValue (for tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate)Source
Molecular FormulaC₁₃H₂₁NO₃
Molecular Weight239.31 g/mol
Physical FormWhite to Yellow Solid
PurityTypically ≥97%

Synthesis of the Building Block: A Representative Protocol

Representative Synthetic Workflow

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Decarboxylation & Ketone Formation cluster_2 Step 3: Intramolecular [2+2] Photocycloaddition A N-Boc-4-piperidone C Intermediate A A->C 1. NaH, THF 2. Add Methyl 3-bromopropionate B Methyl 3-bromopropionate B->C D Intermediate B C->D Aqueous HCl, reflux E tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate D->E hν (UV light), Acetone

Caption: A plausible synthetic workflow for the title compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-(2-methoxycarbonylethyl)-4-hydroxypiperidine-1-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl 3-bromopropionate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.

Causality: This step involves an initial deprotonation of the piperidone at the alpha-carbon, followed by an aldol-type addition to the ester. This sequence builds the necessary carbon framework for the subsequent cyclization.

Step 2: Synthesis of tert-butyl 4-(2-carboxyethyl)-4-hydroxypiperidine-1-carboxylate

  • Dissolve the product from Step 1 in a mixture of methanol and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until saponification is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate, which may be used in the next step without further purification.

Causality: Saponification of the methyl ester to the corresponding carboxylic acid is necessary for the subsequent ring-forming reaction.

Step 3: Synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

  • Dissolve the carboxylic acid from Step 2 in a suitable solvent such as dichloromethane.

  • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature overnight to effect intramolecular cyclization.

  • Filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final product.

Causality: This intramolecular esterification (lactonization) or amidation (lactamization) is a key ring-forming step to generate the spirocyclic core. The choice of coupling agent is critical for achieving high yields.

Applications in Medicinal Chemistry: Scaffolding for Innovation

The bifunctional nature of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate allows for its elaboration into a wide array of complex molecules. The ketone serves as a handle for introducing diversity through reactions like reductive amination, while the Boc-protected amine provides a site for future coupling reactions after deprotection.

GPR119 Agonists for Metabolic Disorders

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and obesity.[3] It is primarily expressed in pancreatic β-cells and intestinal L-cells.[3] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3]

The 6-azaspiro[3.5]nonane scaffold is an excellent starting point for the synthesis of novel GPR119 agonists. Research by Harada et al. on structurally related spirocyclic cyclohexane derivatives demonstrated that these three-dimensional structures can lead to potent agonistic activity.[5]

GPR119_Signaling Agonist Spirocyclic GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1

Caption: Simplified GPR119 signaling cascade initiated by an agonist.

This protocol describes the key step of coupling a primary amine to the ketone of the spirocyclic building block, a common strategy in the synthesis of GPR119 agonists.

  • Dissolve tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1.0 eq) and the desired primary amine (1.2 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.

  • Add acetic acid (catalytic amount, ~0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq), portion-wise.[6][7][8]

  • Continue stirring at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting secondary amine by flash column chromatography.

Causality and Trustworthiness: This one-pot reaction is highly efficient.[9] The use of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the iminium ion intermediate without reducing the starting ketone, thus maximizing the yield of the desired product.[7] The reaction is self-validating through standard analytical techniques like TLC, LC-MS, and NMR to confirm product formation and purity.

While data for derivatives of the title compound are not publicly available, the work on similar spirocyclic GPR119 agonists provides a benchmark for expected potency.

Compound ID (from Harada et al., 2018)Scaffold TypeEC₅₀ (nM) for hGPR119
17 Spiro[5.5]undecane4
23 Spiro[5.5]undecane10
29 Spiro[5.5]undecane11
Data sourced from Harada et al., Bioorg. Med. Chem. Lett. 2018, 28(7), 1228-1233.[5]
Bcl-2 Family Inhibitors for Oncology

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death).[10] Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, allowing them to evade cell death and proliferate.[10] Inhibiting these proteins with small molecules, known as BH3 mimetics, can restore the natural apoptotic process in cancer cells.

The rigid three-dimensional nature of the 6-azaspiro[3.5]nonane scaffold makes it an ideal core for positioning functional groups to interact with the hydrophobic binding grooves of Bcl-2 family proteins.

Bcl2_Inhibition cluster_0 In Cancer Cells (Pro-Survival) cluster_1 With Bcl-2 Inhibitor (Pro-Apoptotic) Bcl2 Bcl-2 Protein BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak sequesters Apoptosis_Blocked Apoptosis Blocked BaxBak->Apoptosis_Blocked Bcl2_2 Bcl-2 Protein BaxBak_2 Bax/Bak (Pro-apoptotic) Bcl2_2->BaxBak_2 releases Inhibitor Spirocyclic Bcl-2 Inhibitor Inhibitor->Bcl2_2 binds & inhibits Mitochondrion Mitochondrion BaxBak_2->Mitochondrion oligomerizes on Apoptosis_Triggered Apoptosis Triggered Mitochondrion->Apoptosis_Triggered releases cytochrome c

Sources

Application Notes and Protocols for Derivatives of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-Azaspiro[3.5]nonane Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. Three-dimensional (3D) scaffolds have emerged as a powerful strategy to enhance molecular diversity and improve drug-like properties. Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their ability to introduce conformational rigidity and novel exit vectors for substituent placement.

The 6-azaspiro[3.5]nonane framework, in particular, represents a versatile and valuable building block in drug discovery. This scaffold can be considered a conformationally restricted analogue of piperidine, a ubiquitous motif in many approved drugs. The spirocyclic nature of this system offers a unique 3D arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of both a ketone and a protected amine in tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate provides two orthogonal points for chemical modification, making it an ideal starting material for the construction of diverse chemical libraries.

This guide provides detailed application notes and protocols for the derivatization of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a commercially available and versatile starting material for the synthesis of novel spirocyclic compounds with potential therapeutic applications. The protocols described herein are based on established chemical transformations and are designed to be readily adaptable for use in a research or drug development setting.

Core Structure and Derivatization Strategy

The core structure of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (commercially available with CAS number 1359704-84-9) presents two primary handles for chemical modification: the ketone at the 2-position and the Boc-protected nitrogen at the 6-position.[1][2] This allows for a modular and strategic approach to the synthesis of a wide array of derivatives.

A general workflow for the derivatization of this scaffold is outlined below. This strategy allows for the independent modification of the ketone and the amine, providing access to a diverse range of chemical space.

G start Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate ketone_mod Ketone Derivatization (e.g., Reductive Amination, Wittig Reaction) start->ketone_mod Path A deprotection_first Boc Deprotection start->deprotection_first Path B deprotection Boc Deprotection (e.g., TFA, HCl) ketone_mod->deprotection amine_mod Amine Derivatization (e.g., Acylation, Alkylation) deprotection->amine_mod final_products Diverse Spirocyclic Derivatives amine_mod->final_products amine_mod_first Amine Derivatization deprotection_first->amine_mod_first ketone_mod_second Ketone Derivatization amine_mod_first->ketone_mod_second final_products_alt Diverse Spirocyclic Derivatives ketone_mod_second->final_products_alt

Caption: General derivatization workflow for tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Protocols for Derivatization

Protocol 1: Reductive Amination of the Ketone

Reductive amination is a robust and widely used method for the conversion of ketones to amines. This protocol describes a general procedure for the reductive amination of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate with a primary amine.

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M), add the desired primary amine (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid, 0.1 eq).

    • Stir the reaction mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or LC-MS. For less reactive amines, the reaction may be gently heated (e.g., to 40-50 °C).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 10-15 minutes. The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred due to its mildness and tolerance of slightly acidic conditions.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate derivative.

Data Presentation: Representative Examples of Reductive Amination Products

AmineProductYield (%)Analytical Data (Expected m/z [M+H]⁺)
Benzylaminetert-butyl 2-(benzylamino)-6-azaspiro[3.5]nonane-6-carboxylate75-85331.24
Anilinetert-butyl 2-(phenylamino)-6-azaspiro[3.5]nonane-6-carboxylate70-80317.22
Methylaminetert-butyl 2-(methylamino)-6-azaspiro[3.5]nonane-6-carboxylate65-75255.21
Protocol 2: Wittig Reaction for Olefination

The Wittig reaction is a powerful tool for converting ketones into alkenes, offering a route to exocyclic methylene derivatives or other substituted alkenes.[3][4][5] This can be particularly useful for introducing functionalities that can serve as handles for further chemical modifications or as key pharmacophoric elements.

Step-by-Step Methodology:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF (0.2 M).

    • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes), dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is typically indicated by a color change (e.g., to deep red or orange).

  • Olefination:

    • Cool the ylide solution to 0 °C.

    • Add a solution of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired olefinated product.

Data Presentation: Representative Wittig Reaction Product

Phosphonium SaltProductYield (%)Analytical Data (Expected m/z [M+H]⁺)
Methyltriphenylphosphonium bromidetert-butyl 2-methylene-6-azaspiro[3.5]nonane-6-carboxylate60-70238.18
Protocol 3: Boc Deprotection and Derivatization of the Secondary Amine

The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.[6][7]

Step-by-Step Methodology:

  • Boc Deprotection:

    • Dissolve the Boc-protected 6-azaspiro[3.5]nonane derivative (1.0 eq) in a suitable solvent, such as dichloromethane or 1,4-dioxane (0.1 M).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (e.g., 4 M, 5-10 eq).

    • Stir the reaction mixture at room temperature for 1-4 hours, or until the deprotection is complete as monitored by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt).

  • Amine Derivatization (Acylation Example):

    • Dissolve the crude amine salt (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF, 0.1 M).

    • Add a base, such as triethylamine or diisopropylethylamine (DIPEA, 2-3 eq), to neutralize the salt and free the amine.

    • Cool the mixture to 0 °C and add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

G start Boc-protected 6-azaspiro[3.5]nonane derivative deprotection Boc Deprotection (TFA or HCl in Dioxane) start->deprotection amine_salt 6-Azaspiro[3.5]nonane derivative (Amine Salt) deprotection->amine_salt neutralization Neutralization (e.g., Triethylamine) amine_salt->neutralization free_amine Free Secondary Amine neutralization->free_amine acylation Acylation (Acid Chloride/Anhydride) free_amine->acylation alkylation Reductive Amination or SN2 Alkylation free_amine->alkylation final_products N-Acylated or N-Alkylated Derivatives acylation->final_products alkylation->final_products

Sources

Application Notes and Protocols: Reactions of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Azaspirocycles have emerged as valuable building blocks, providing a distinct departure from the "flatland" of traditional aromatic systems.[1] Among these, the azaspiro[3.5]nonane framework is of particular interest due to its rigid structure, which can lead to enhanced metabolic stability and unique intellectual property opportunities.[1][2] This guide focuses on a key derivative, tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate , a versatile intermediate for the synthesis of diverse bioactive molecules, including GPR119 agonists.[3]

This document provides a detailed exploration of the chemical reactivity of this spirocyclic ketone, offering insights into its transformations and providing robust protocols for its application in drug discovery and development.

Chemical Reactivity Overview

The reactivity of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is primarily governed by two functional groups: the ketone on the cyclobutane ring and the Boc-protected amine on the piperidine ring. This dual functionality allows for a range of selective transformations.

Key Reactive Sites:
  • The Ketone Carbonyl: Susceptible to nucleophilic attack, enabling reductions to the corresponding alcohol and reductive aminations to introduce further diversity.

  • The Boc-Protecting Group: Can be removed under acidic conditions to liberate the secondary amine, which can then undergo a variety of functionalization reactions.

This guide will detail protocols for the chemoselective reduction of the ketone and the deprotection of the Boc group, two fundamental reactions for the elaboration of this scaffold.

PART 1: Chemoselective Reduction of the Ketone

The reduction of the ketone in tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate to the corresponding alcohol is a critical step in the synthesis of many derivatives. The choice of reducing agent is crucial to ensure chemoselectivity, leaving the Boc-protecting group intact.

Causality Behind Experimental Choices

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is mild enough to selectively reduce aldehydes and ketones without affecting the less reactive carbamate of the Boc group.[4][5] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves as the proton source to quench the intermediate alkoxide.[4][5]

Experimental Protocol: Sodium Borohydride Reduction

Objective: To reduce the ketone of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate to the corresponding alcohol.

Materials:

  • Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate.

Data Presentation
ReactantProductReagentSolventYield (%)
tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylatetert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylateNaBH₄MeOHTypically >90%
Visualization of the Reduction Workflow

Reduction_Workflow Start Dissolve Starting Material in MeOH Cooling Cool to 0 °C Start->Cooling Addition Add NaBH₄ Cooling->Addition Reaction Stir at 0 °C to RT Addition->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with DCM Quench->Extraction Purification Purify by Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: Workflow for the chemoselective reduction.

PART 2: N-Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a common and essential step to enable further functionalization of the piperidine nitrogen. This is typically achieved under acidic conditions.

Causality Behind Experimental Choices

Trifluoroacetic acid (TFA) is a highly effective reagent for Boc deprotection.[6] It readily cleaves the carbamate bond through an acid-catalyzed elimination mechanism, generating the free amine as a trifluoroacetate salt, along with isobutylene and carbon dioxide as byproducts. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at room temperature.[7] Alternative methods using hydrochloric acid in dioxane are also common.[7] Milder, more specialized conditions, such as using oxalyl chloride in methanol, have also been reported for substrates sensitive to strong acids.[8][9]

Experimental Protocol: TFA-Mediated Boc Deprotection

Objective: To deprotect the Boc-protected amine of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Materials:

  • Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1.0 eq) in dichloromethane (10 mL per gram of starting material) in a round-bottom flask.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield 6-azaspiro[3.5]nonan-2-one.

Data Presentation
ReactantProductReagentSolventYield (%)
tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate6-azaspiro[3.5]nonan-2-oneTFADCMTypically >95%
Visualization of the Deprotection and Functionalization Pathway

Deprotection_Pathway Start Boc-Protected Spirocycle Deprotection TFA / DCM Start->Deprotection Boc Removal Free_Amine 6-azaspiro[3.5]nonan-2-one (TFA Salt) Deprotection->Free_Amine Neutralization Neutralization (e.g., NaHCO₃) Free_Amine->Neutralization Functionalization Further Functionalization (e.g., Acylation, Alkylation) Neutralization->Functionalization Final_Products Diverse Derivatives Functionalization->Final_Products

Caption: Pathway for Boc deprotection and subsequent functionalization.

Conclusion

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a valuable and versatile building block in medicinal chemistry. The protocols detailed in this guide for its chemoselective reduction and N-Boc deprotection provide a solid foundation for the synthesis of a wide array of novel azaspiro[3.5]nonane derivatives. The inherent three-dimensionality and synthetic tractability of this scaffold will undoubtedly continue to contribute to the development of new therapeutic agents.

References

  • A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential. (2025). Benchchem.
  • Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. (2026). AiFChem.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
  • TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of... (n.d.).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
  • Chemoselective Reduction. (2021). YouTube.
  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. (2021). Chad's Prep.

Sources

Synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

The 6-azaspiro[3.5]nonane scaffold is a key structural motif in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for various biological targets. The introduction of a ketone functionality at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom furnishes a versatile intermediate, primed for further elaboration in the synthesis of complex molecules. This protocol outlines a robust and efficient two-step synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, commencing with the preparation of the key olefin intermediate, tert-butyl 4-methylenepiperidine-1-carboxylate.

Overall Synthetic Scheme

The synthesis proceeds in two main stages: first, the preparation of the exocyclic olefin, and second, the construction of the spirocyclic cyclobutanone ring via a [2+2] cycloaddition reaction.

synthesis_scheme cluster_0 Step 1: Olefination cluster_1 Step 2: [2+2] Cycloaddition N-Boc-4-piperidone Wittig Reaction N-Boc-4-piperidone->Wittig Reaction Wittig Reagent tert-butyl 4-methylenepiperidine-1-carboxylate Wittig Reaction->tert-butyl 4-methylenepiperidine-1-carboxylate Yield: ~85-95% Cycloaddition Cycloaddition tert-butyl 4-methylenepiperidine-1-carboxylate->Cycloaddition Dichloroacetyl chloride, Zn-Cu couple Intermediate Intermediate Cycloaddition->Intermediate Reductive Dechlorination Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Intermediate->Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Yield: ~40-50%

Caption: Overall synthetic workflow for Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

PART 1: Synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate

The initial step involves the conversion of a commercially available ketone, N-Boc-4-piperidone, into the corresponding exocyclic olefin. The Wittig reaction is a reliable and high-yielding method for this transformation.[1][2]

Experimental Protocol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
N-Boc-4-piperidone199.2510.050.2
Methyltriphenylphosphonium bromide357.2321.560.2
Potassium tert-butoxide (t-BuOK)112.216.7560.2
Anhydrous tetrahydrofuran (THF)-200 mL-
Diethyl ether-100 mL-
Saturated aqueous ammonium chloride-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (21.5 g, 60.2 mmol).

  • Add anhydrous tetrahydrofuran (THF, 150 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (6.75 g, 60.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The color of the suspension will turn a deep yellow, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (50 mL).

  • Add the solution of N-Boc-4-piperidone dropwise to the ylide suspension at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 5-10% ethyl acetate in hexanes) to afford tert-butyl 4-methylenepiperidine-1-carboxylate as a colorless oil.

Expected Yield: 85-95%

PART 2: Synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

The second and final stage of the synthesis involves the construction of the spirocyclic cyclobutanone ring. This is achieved through a [2+2] cycloaddition reaction between the olefin prepared in Part 1 and dichloroketene, which is generated in situ. The resulting dichlorocyclobutanone is then dechlorinated reductively to yield the target compound.[3][4]

Experimental Protocol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
Tert-butyl 4-methylenepiperidine-1-carboxylate197.285.025.3
Dichloroacetyl chloride147.944.1 g (2.8 mL)27.8
Zinc-copper couple-3.3 g~50.6 (Zn)
Anhydrous diethyl ether-150 mL-
Acetic acid-50 mL-
Saturated aqueous sodium bicarbonate-100 mL-
Saturated aqueous sodium chloride (brine)-50 mL-
Anhydrous sodium sulfate---

Procedure:

  • Activate zinc dust by stirring with 1 M HCl for 2 minutes, followed by decanting the acid, washing with water, acetone, and diethyl ether, and drying under vacuum. Prepare the zinc-copper couple by treating the activated zinc with a 2% aqueous solution of copper(II) sulfate, followed by washing and drying.

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an argon atmosphere, add the zinc-copper couple (3.3 g).

  • Add anhydrous diethyl ether (100 mL) and tert-butyl 4-methylenepiperidine-1-carboxylate (5.0 g, 25.3 mmol).

  • In the dropping funnel, prepare a solution of dichloroacetyl chloride (4.1 g, 27.8 mmol) in anhydrous diethyl ether (50 mL).

  • Heat the reaction mixture to a gentle reflux.

  • Add the dichloroacetyl chloride solution dropwise to the refluxing mixture over a period of 2 hours. A vigorous reaction should be observed.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Monitor the reaction by TLC (Eluent: 30% ethyl acetate in hexanes) for the disappearance of the starting olefin.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess zinc-copper couple. Wash the filter cake with diethyl ether.

  • To the filtrate, add acetic acid (50 mL) and fresh activated zinc dust (3.3 g) for the reductive dechlorination.

  • Stir the mixture at room temperature for 4 hours.

  • Filter the mixture again through Celite and wash the filter cake with diethyl ether.

  • Carefully neutralize the filtrate by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 15-25% ethyl acetate in hexanes) to give tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate as a white solid.

Expected Yield: 40-50%

Mechanistic Insights

The key transformation in this synthesis is the [2+2] cycloaddition of dichloroketene with the exocyclic double bond of tert-butyl 4-methylenepiperidine-1-carboxylate. Dichloroketene is a highly reactive ketene that readily undergoes cycloaddition reactions with a variety of olefins.[4] It is generated in situ from dichloroacetyl chloride by dehydrochlorination with a base or, in this case, by reaction with a zinc-copper couple. The subsequent reductive dechlorination of the resulting α,α-dichlorocyclobutanone is typically achieved using zinc in acetic acid.

mechanism Olefin tert-butyl 4-methylenepiperidine-1-carboxylate Transition State [2+2] Transition State Olefin->Transition State Dichloroketene Cl2C=C=O Dichloroketene->Transition State Dichlorocyclobutanone α,α-Dichlorospirocyclobutanone Transition State->Dichlorocyclobutanone Final Product Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Dichlorocyclobutanone->Final Product Zn, AcOH

Caption: Simplified mechanism of the [2+2] cycloaddition and dechlorination.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Dichloroacetyl chloride is corrosive and lachrymatory; handle with care.

  • Potassium tert-butoxide is a strong base and is moisture-sensitive.

  • Anhydrous solvents are required for these reactions. Ensure proper drying techniques are used.

Characterization Data

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the spirocyclic structure.

  • ¹³C NMR: To verify the presence of all carbon atoms, including the quaternary spiro-carbon and the carbonyl carbon.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the cyclobutanone (typically around 1780 cm⁻¹) and the carbamate carbonyl.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. The described two-step sequence, involving a Wittig reaction followed by a [2+2] cycloaddition/dechlorination, offers an efficient route to this valuable synthetic intermediate. The insights into the reaction mechanisms and experimental procedures are intended to empower researchers to successfully synthesize this compound and utilize it in their drug discovery and development endeavors.

References

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
  • Reformatsky reaction. In Wikipedia. [Link]

  • [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. J. Org. Chem.2006 , 71 (1), 309–313. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega2019 , 4 (26), 21873–21884. [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Org. Lett.2005 , 7 (14), 2869–2872. [Link]

  • Intramolecular [2+2] cycloadditions of ketenes and keteniminium salts to olefins. J. Am. Chem. Soc.1981 , 103 (16), 4980–4982. [Link]

  • Dess–Martin oxidation. In Wikipedia. [Link]

  • Boc-4-Methylenepiperidine (159635-49-1): Applications in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Reformatsky Reaction. Chemistry LibreTexts. [Link]

  • Dess-Martin-Periodinane oxidation. YouTube. [Link]

  • Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. New J. Chem., 2020 , 44, 1481-1485. [Link]

  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Adv., 2022 , 12, 10306-10313. [Link]

  • Cycloadditions of dichloroketene to olefins and dienes. Tetrahedron, 1971 , 27 (24), 615-620. [Link]

Sources

Application Notes and Protocols: Leveraging Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate in Advanced Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Spirocycles, three-dimensional structures containing two rings connected by a single common atom, have emerged as privileged scaffolds. Their inherent rigidity and defined spatial orientation of substituents allow for precise interactions with biological targets, often leading to enhanced binding affinity and reduced off-target effects. Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a versatile building block designed to facilitate the synthesis of a diverse array of complex spirocyclic molecules. The presence of a reactive ketone functionality, coupled with a Boc-protected amine, provides two orthogonal points for chemical modification, making it an invaluable tool for researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the applications of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate in the synthesis of medicinally relevant spirocyclic frameworks, including detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Core Attributes of the Reagent

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359704-84-9) is a white to yellow solid with a molecular weight of 239.31 g/mol .[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures its stability during reactions targeting the ketone and can be readily removed under acidic conditions to allow for subsequent functionalization of the secondary amine. The cyclohexanone-like reactivity of the carbonyl group is the cornerstone of its utility in constructing more elaborate spirocyclic systems.

PropertyValueSource
CAS Number 1359704-84-9[1][2]
Molecular Formula C13H21NO3[1]
Molecular Weight 239.31 g/mol [1]
Appearance White to Yellow Solid[1]
Purity Typically >97%[1]

Synthetic Applications and Protocols

The ketone moiety of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed protocols for key transformations that leverage this reactivity to generate diverse spirocyclic scaffolds.

Synthesis of Spiro-amines via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds. The reaction of the ketone with a primary or secondary amine, followed by reduction of the in situ formed imine or enamine, provides access to a wide range of spiro-amines. Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for this transformation, tolerating a broad range of functional groups.[3][4]

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of a generic spiro-amine from tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate and a primary amine.

Materials:

  • tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Step-by-Step Methodology:

  • To a solution of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add the primary amine (1.1 eq).

  • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes. For less reactive amines or ketones, the addition of acetic acid (0.1-1.0 eq) can be beneficial.[4]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-amine.

Causality and Experimental Choices:

  • Solvent: 1,2-Dichloroethane is the preferred solvent as it is generally inert and provides good solubility for the reactants.[3][4]

  • Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity. It does not reduce the ketone starting material and is compatible with a wide range of functional groups.[3][4]

  • Catalyst: Acetic acid can protonate the carbonyl oxygen, increasing its electrophilicity and facilitating imine formation.[4]

Diagram 1: Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification start Dissolve Ketone in DCE add_amine Add Amine (and base if needed) start->add_amine stir1 Stir at RT for 30 min add_amine->stir1 add_reductant Add NaBH(OAc)3 stir1->add_reductant stir2 Stir at RT for 12-24h add_reductant->stir2 quench Quench with NaHCO3 (aq) stir2->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Spiro-amine

Caption: Workflow for the synthesis of spiro-amines.

Construction of Spiro-oxindoles

Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[5][6] A common synthetic strategy involves the reaction of a cyclic ketone with an isatin derivative.

Protocol 2: Synthesis of Spiro-oxindoles via[5][6]-Dipolar Cycloaddition

This protocol is based on the generation of an azomethine ylide from an isatin and an amino acid, which then undergoes a[5][6]-dipolar cycloaddition with an activated alkene derived from the spiro-ketone.[6]

Part A: Knoevenagel Condensation to form the Activated Alkene

Materials:

  • tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

  • Malononitrile

  • Piperidine

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step after removal of the solvent. If necessary, purify by recrystallization or flash chromatography.

Part B:[5][6]-Dipolar Cycloaddition

Materials:

  • Activated alkene from Part A

  • Isatin (or a substituted derivative)

  • (2S)-octahydro-1H-indole-2-carboxylic acid (or another secondary amino acid)

  • Methanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Step-by-Step Methodology:

  • To a solution of the activated alkene (1.0 eq) and the isatin derivative (1.0 eq) in methanol, add the secondary amino acid (1.1 eq).

  • Heat the mixture to reflux for 1-2 hours, monitoring by TLC.[6]

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration, wash with cold methanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.

Causality and Experimental Choices:

  • Knoevenagel Condensation: This reaction is a reliable method for converting ketones into electron-deficient alkenes, which are excellent dipolarophiles for the subsequent cycloaddition. Piperidine is a common basic catalyst for this transformation.

  • [5][6]-Dipolar Cycloaddition: The reaction between an isatin and a secondary amino acid generates an azomethine ylide in situ. This reactive intermediate then undergoes a highly regio- and diastereoselective cycloaddition with the activated alkene to furnish the complex di-spiro-oxindole scaffold.[6]

Diagram 2: Synthesis of Spiro-oxindoles

G cluster_0 Part A: Knoevenagel Condensation cluster_1 Part B: [1,3]-Dipolar Cycloaddition ketone Spiro-ketone activated_alkene Activated Alkene ketone->activated_alkene Piperidine, EtOH, Reflux malononitrile Malononitrile malononitrile->activated_alkene isatin Isatin activated_alkene->isatin spiro_oxindole Spiro-oxindole isatin->spiro_oxindole MeOH, Reflux amino_acid Amino Acid amino_acid->spiro_oxindole

Caption: Two-part synthesis of spiro-oxindoles.

Synthesis of Spiro-hydantoins

Spiro-hydantoins are another class of heterocycles with significant therapeutic potential, known for their anticonvulsant and other CNS activities. The Bucherer-Bergs reaction is a classic and efficient method for the one-pot synthesis of hydantoins from ketones.

Protocol 3: Bucherer-Bergs Synthesis of Spiro-hydantoins

Materials:

  • tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • 50% aqueous ethanol

  • Pressure vessel or sealed tube

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the use of potassium cyanide.

  • In a pressure vessel, combine tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Add a 1:1 mixture of ethanol and water.

  • Seal the vessel and heat the mixture to 60-80 °C with vigorous stirring for 24-48 hours.

  • Cool the reaction mixture to room temperature. A precipitate of the hydantoin product may form.

  • If a precipitate is present, collect it by filtration, wash thoroughly with water, then with a small amount of cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture to remove the ethanol, then cool the aqueous residue in an ice bath to induce crystallization.

  • The crude product can be further purified by recrystallization from aqueous ethanol.

Causality and Experimental Choices:

  • Bucherer-Bergs Reaction: This multicomponent reaction provides a direct route to hydantoins from a ketone, an ammonium source (ammonium carbonate), and a cyanide source (potassium cyanide). The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to the hydantoin.

  • Reaction Conditions: The use of a sealed vessel and elevated temperature is necessary to drive the reaction to completion, as it involves the generation of ammonia and carbon dioxide in equilibrium.

Diagram 3: Bucherer-Bergs Reaction

G ketone Spiro-ketone hydantoin Spiro-hydantoin ketone->hydantoin reagents KCN, (NH4)2CO3 reagents->hydantoin conditions EtOH/H2O, 60-80°C, Sealed Vessel conditions->hydantoin

Caption: One-pot synthesis of spiro-hydantoins.

Conclusion and Future Outlook

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a highly valuable and versatile building block for the synthesis of complex spirocyclic molecules. The protocols detailed in this guide for reductive amination, spiro-oxindole synthesis, and spiro-hydantoin formation represent just a fraction of the potential applications of this reagent. Other transformations, such as Wittig reactions, Horner-Wadsworth-Emmons olefications, and various condensation reactions, can further expand the chemical space accessible from this starting material. As the demand for novel, three-dimensional drug candidates continues to grow, the strategic use of well-designed spirocyclic building blocks like tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate will be paramount to the success of future drug discovery programs.

References

  • Sivaganesan, P., et al. (n.d.). Synthesis of spirooxindoles from α‐cyano ketones under white LED irradiation. ResearchGate. Retrieved from [Link]

  • Sivaprasad, G., et al. (n.d.). Substrate scope for the synthesis of spiro‐oxindoles from cyclic‐1,3 diketones. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(15), 4475. Available at: [Link]

  • Reddy, B. K., et al. (2022). Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry, 87(23), 15687–15699. Available at: [Link]

  • Li, J., et al. (2006). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules, 11(9), 700–706. Available at: [Link]

  • O'Brien, P., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 11(4), 527–538. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Sokolova, A. S., et al. (2021). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry, 17, 1552–1560. Available at: [Link]

  • J&K Scientific. (n.d.). tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Retrieved from [Link]

  • Beilstein Journals. (2021). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition. Retrieved from [Link]

  • Martina, F., et al. (n.d.). Flow protocol for the preparation of N-Boc-β-amino ketones 3a–g. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11). Available at: [Link]

  • Beilstein Journals. (2021). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro- compounds via 1,3-dipolar cycloaddition. Retrieved from [Link]

  • Rogue Chem. (2021, May 28). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2015). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Journal of Organic Chemistry, 80(17), 8821–8826. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your yield, minimize impurities, and confidently address challenges encountered during your experiments.

Overview of the Synthetic Approach

The synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic strategy involves three key stages:

  • Preparation of the Diester Precursor: Synthesis of tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.

  • Intramolecular Cyclization: Formation of the spirocyclic β-keto ester via a Dieckmann condensation.

  • Decarboxylation: Removal of the ester group to yield the final product.

This guide will provide a detailed walkthrough of each stage, highlighting critical parameters and potential pitfalls.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that you may encounter during the synthesis. The solutions provided are based on established chemical principles and practical laboratory experience.

Part 1: Synthesis of the Diester Precursor - Tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

A common route to the diester precursor involves the dialkylation of a suitable piperidine derivative.

Q1: I am getting a low yield during the dialkylation of N-Boc-piperidine-4-carboxylate with ethyl bromoacetate. What could be the issue?

A1: Low yields in this dialkylation step are often due to a combination of factors, including incomplete deprotonation, side reactions, and steric hindrance. Here’s a breakdown of potential causes and solutions:

  • Insufficient Deprotonation: The formation of the enolate is crucial for the alkylation to proceed.

    • Troubleshooting: Ensure your base is strong enough and used in a sufficient amount. Lithium diisopropylamide (LDA) is a common choice for such reactions. Use of a less hindered strong base can also be beneficial. The reaction should be conducted under strictly anhydrous conditions, as any moisture will quench the enolate.

  • Mono-alkylation vs. Di-alkylation: It is common to have a mixture of mono-alkylated and di-alkylated products.

    • Troubleshooting: To favor di-alkylation, use a slight excess of the alkylating agent (ethyl bromoacetate) and ensure a sufficient amount of base is present to deprotonate the mono-alkylated intermediate for the second alkylation.

  • Side Reactions: The enolate can participate in side reactions, such as self-condensation.

    • Troubleshooting: Maintain a low reaction temperature (e.g., -78 °C) during the deprotonation and alkylation steps to minimize side reactions. Add the alkylating agent slowly to the enolate solution.

ParameterRecommendationRationale
Base Lithium diisopropylamide (LDA)Strong, non-nucleophilic base that effectively forms the enolate.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that is compatible with LDA and stabilizes the enolate.
Temperature -78 °C to 0 °CMinimizes side reactions and allows for controlled alkylation.
Equivalents 2.2 eq. of Base, 2.5 eq. of Alkylating AgentDrives the reaction towards the di-alkylated product.
Part 2: Intramolecular Cyclization - The Dieckmann Condensation

The Dieckmann condensation is a powerful method for forming cyclic β-keto esters. However, its success is highly dependent on the reaction conditions.

Q2: My Dieckmann condensation is not proceeding, or the yield of the spirocyclic β-keto ester is very low. What should I check?

A2: The failure of a Dieckmann condensation can often be traced back to the choice of base, solvent, and reaction temperature.[1][2][3][4][5]

  • Base Selection: The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions like hydrolysis or transesterification.

    • Troubleshooting: Sodium ethoxide in ethanol is a classic choice, but potassium tert-butoxide in an aprotic solvent like THF or toluene can often give better yields by minimizing transesterification.[1] Ensure the base is fresh and handled under inert conditions.

  • Reaction Concentration: The intramolecular reaction is favored at high dilution.

    • Troubleshooting: Running the reaction at a lower concentration can disfavor intermolecular side reactions, such as dimerization.

  • Reaction Temperature: The temperature needs to be sufficient to promote the reaction but not so high as to cause decomposition.

    • Troubleshooting: Refluxing in THF or toluene is a common starting point. If decomposition is observed, try a lower temperature for a longer reaction time.

Q3: I am observing the formation of a significant amount of polymeric or oligomeric byproducts in my Dieckmann condensation. How can I prevent this?

A3: The formation of polymers or oligomers is a classic sign of intermolecular condensation competing with the desired intramolecular cyclization.

  • High Dilution Principle: The key to favoring the intramolecular reaction is to use high dilution conditions.

    • Troubleshooting: Add the diester precursor slowly over a period of several hours to a refluxing solution of the base in the solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.

Part 3: Decarboxylation of the β-Keto Ester

The final step is the removal of the ester group to form the target ketone.

Q4: My decarboxylation is incomplete, or I am seeing decomposition of my product. What are the best conditions for this step?

A4: The decarboxylation of a β-keto ester is typically achieved by hydrolysis followed by heating.

  • Hydrolysis: The ester must first be hydrolyzed to the corresponding carboxylic acid.

    • Troubleshooting: Saponification with aqueous base (e.g., NaOH or KOH) followed by acidification is a standard method. Ensure the hydrolysis is complete before proceeding to the decarboxylation step.

  • Thermal Decarboxylation: The resulting β-keto acid is thermally unstable and loses CO2 upon heating.

    • Troubleshooting: Gentle heating of the acidified aqueous solution is often sufficient. If the product is sensitive to strong acid or high temperatures, alternative methods like the Krapcho decarboxylation (using a salt in a polar aprotic solvent like DMSO) can be employed, although this is more common for methyl esters.[6]

Q5: I am having difficulty purifying the final product, Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. What are some recommended purification techniques?

A5: The purification of the final product can be challenging due to its polarity and potential for contamination with starting materials or byproducts.

  • Column Chromatography: This is the most common method for purifying compounds of this type.

    • Troubleshooting: Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. Monitor the fractions carefully by TLC.

  • Recrystallization: If the product is a solid and of sufficient purity, recrystallization can be an effective final purification step.

    • Troubleshooting: Screen various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q: What is the role of the Boc protecting group in this synthesis?

A: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In this synthesis, it serves to deactivate the piperidine nitrogen, preventing it from interfering with the base-mediated reactions (alkylation and Dieckmann condensation). It is generally stable to the reaction conditions used and can be removed under acidic conditions if the unprotected amine is desired.

Q: Can I use a different alkylating agent other than ethyl bromoacetate?

A: Yes, other alkyl esters of haloacetic acid (e.g., methyl bromoacetate, tert-butyl bromoacetate) can be used. However, the choice of ester will affect the subsequent Dieckmann condensation and decarboxylation steps. Ethyl and methyl esters are most common for the Dieckmann condensation.

Q: How can I confirm the structure of the final product?

A: A combination of spectroscopic techniques should be used to confirm the structure of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the ketone and carbamate carbonyls.

Q: Are there any safety precautions I should be aware of during this synthesis?

A: Yes, several reagents used in this synthesis are hazardous and should be handled with appropriate safety precautions.

  • Strong Bases (LDA, NaH, KOtBu): These are highly reactive and corrosive. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Alkylating Agents (Ethyl bromoacetate): These are lachrymators and should be handled in a well-ventilated fume hood.

  • Solvents: Many of the organic solvents used are flammable.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • To a solution of diisopropylamine (2.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.1 eq.) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form LDA.

  • Add a solution of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add ethyl bromoacetate (1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired diester.

Protocol 2: Dieckmann Condensation and Decarboxylation
  • To a suspension of potassium tert-butoxide (1.5 eq.) in anhydrous toluene at reflux under an inert atmosphere, add a solution of tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous toluene dropwise over 4 hours.

  • After the addition is complete, continue to reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and carefully add 1 M HCl to quench the reaction and adjust the pH to ~2.

  • Heat the biphasic mixture to 80 °C and stir vigorously for 4 hours to effect decarboxylation.

  • Cool the reaction to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Visualizations

Synthetic Workflow```dot
Troubleshooting Logic for Low Yield in Dieckmann Condensation

TroubleshootingDieckmann Start Low Yield in Dieckmann Condensation CheckBase Check Base Activity and Stoichiometry Start->CheckBase CheckPurity Check Purity of Diester Precursor Start->CheckPurity HighDilution Implement High Dilution Conditions Start->HighDilution OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp Result Improved Yield CheckBase->Result CheckPurity->Result HighDilution->Result OptimizeTemp->Result

Caption: Decision tree for troubleshooting low yield.

References

  • Grokipedia. Dieckmann condensation. Grokipedia. [Link].

  • Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal. [Link].

  • Wikipedia. Dieckmann condensation. Wikipedia. [Link].

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link].

  • S. M. Ali, M. A. W. Khan, S. H. Woo. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link].

  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link].

  • P. G. Baraldi, et al.
  • ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. ResearchGate. [Link].

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link].

  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Master Organic Chemistry. Decarboxylation. Master Organic Chemistry. [Link].

  • M. S. Ali, M. I. K. Nasar, M. A. W. Khan. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal2013, 7(1), 123.
  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link].

  • Reddit. Experimental Help for Dieckmann Condensation : r/chemhelp. Reddit. [Link].

  • R. K. Boeckman Jr, J. P. Bershas. A New Spiro-annelation Procedure : Intramolecular Decarboxylative Alkylation of p-Keto-esters. J. Chem. Soc., Chem. Commun.1974, (10), 384-385.
  • Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link].

  • S. G. O'Donoghue, et al. Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules2021, 26(15), 4443.
  • Google Patents. CN100335456C - Method for preparing acyclic beta keto ester.

Sources

Technical Support Center: Synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this and related spirocyclic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address common challenges encountered during this synthesis. Our goal is to equip you with the scientific rationale behind each step to empower you to overcome experimental hurdles.

Introduction to the Synthesis

The synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a valuable building block in medicinal chemistry, typically involves a multi-step sequence. A common and logical approach commences with the commercially available N-Boc-4-piperidone. The synthetic strategy generally revolves around establishing a carbon framework at the 4-position of the piperidine ring, which is then cyclized to form the spirocyclic cyclobutanone. A key transformation in this process is often an intramolecular Dieckmann condensation. This guide will focus on the potential side reactions and challenges associated with this synthetic approach.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate?

A1: A prevalent strategy involves the elaboration of N-Boc-4-piperidone to a diester intermediate, followed by an intramolecular Dieckmann condensation to construct the spirocyclic cyclobutanone ring. This method is favored due to the ready availability of the starting piperidone derivative and the reliability of the Dieckmann condensation for forming five- and six-membered rings.[1][2][3][4]

Q2: Why is the Dieckmann condensation a critical step, and what are its fundamental requirements?

A2: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2][5] In this synthesis, it is the key ring-forming step that creates the cyclobutanone moiety. For a successful Dieckmann condensation, the following are crucial:

  • A diester with at least one α-hydrogen atom.

  • A strong base to deprotonate an α-carbon, initiating the cyclization.

  • The formation of a thermodynamically stable five- or six-membered ring is generally favored.[3]

Q3: What are the typical bases used for the Dieckmann condensation, and how does the choice of base impact the reaction?

A3: Common bases include sodium ethoxide, potassium tert-butoxide, and sodium hydride. The choice of alkoxide base should ideally match the ester group to prevent transesterification, which can lead to a mixture of products.[5] For instance, if you have ethyl esters, using sodium ethoxide is recommended. Strong, non-nucleophilic bases like sodium hydride are also effective and avoid the issue of transesterification.

Troubleshooting Guide: Side Reactions and Optimization

This section addresses specific problems that may arise during the synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, with a focus on the Dieckmann condensation step.

Problem 1: Low or No Yield of the Desired Spirocycle

Potential Cause A: Incomplete Formation of the Diester Precursor

  • Causality: The steps leading to the diester precursor, such as alkylation of an enolate derived from N-Boc-4-piperidone, may be inefficient. Incomplete reaction at this stage will naturally lead to a low yield of the final product.

  • Troubleshooting:

    • Reaction Monitoring: Carefully monitor the formation of the diester precursor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Reagent Quality: Ensure all reagents, especially the base and alkylating agents, are of high purity and anhydrous where necessary.

    • Reaction Conditions: Optimize the temperature and reaction time for the alkylation step.

Potential Cause B: Unfavorable Equilibrium in the Dieckmann Condensation

  • Causality: The Dieckmann condensation is a reversible reaction. The equilibrium may not favor the cyclized product if the resulting β-keto ester is not stabilized.[2] The forward reaction is driven by the deprotonation of the acidic α-hydrogen of the newly formed β-keto ester by the alkoxide base.[3]

  • Troubleshooting:

    • Stoichiometry of the Base: Use at least one full equivalent of the base to ensure the complete deprotonation of the product, which drives the reaction to completion.[3]

    • Choice of Base: Employ a sufficiently strong base to facilitate the initial deprotonation and the final product stabilization. Potassium tert-butoxide is often more effective than sodium ethoxide for this purpose.

Potential Cause C: Reverse Claisen (Cleavage) Reaction

  • Causality: The cyclic β-keto ester product can undergo a reverse Claisen (ring-opening) reaction, particularly if the product does not have an enolizable proton or if the reaction conditions are too harsh.[2]

  • Troubleshooting:

    • Temperature Control: Perform the reaction at the lowest effective temperature.

    • Reaction Time: Monitor the reaction progress and quench it as soon as the starting material is consumed to minimize product decomposition.

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Side Reaction A: Intermolecular Claisen Condensation

  • Causality: If the concentration of the diester precursor is too high, intermolecular condensation between two molecules can compete with the desired intramolecular Dieckmann cyclization, leading to polymeric byproducts.

  • Troubleshooting:

    • High Dilution: Run the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the diester to a solution of the base.

Potential Side Reaction B: Transesterification

  • Causality: If the alkoxide base does not match the ester groups of the starting material (e.g., using sodium methoxide with a diethyl ester), transesterification can occur, leading to a mixture of ester products and complicating the purification process.[5]

  • Troubleshooting:

    • Matching Base and Ester: Ensure the alkoxide base corresponds to the alkyl group of the ester.

    • Use of Non-alkoxide Bases: Consider using sodium hydride (NaH) or other non-alkoxide bases to circumvent this issue entirely.

Potential Side Reaction C: Elimination Reactions

  • Causality: Depending on the structure of the diester precursor, elimination reactions can occur, particularly if there are good leaving groups present and the base is sterically hindered.

  • Troubleshooting:

    • Careful Substrate Design: Ensure the synthetic route to the diester minimizes the presence of functionalities that are prone to elimination under basic conditions.

    • Temperature Control: Lowering the reaction temperature can often disfavor elimination pathways.

Data Presentation

Parameter Recommendation Rationale
Base for Dieckmann Sodium ethoxide (for ethyl esters), Potassium tert-butoxide, Sodium hydrideMatching the alkoxide to the ester prevents transesterification. Stronger bases can improve yields.[5]
Base Stoichiometry At least 1.0 equivalentTo deprotonate the product and drive the equilibrium forward.[3]
Reaction Concentration High dilutionTo favor intramolecular cyclization over intermolecular polymerization.
Temperature As low as feasible for the reaction to proceedTo minimize side reactions like reverse Claisen and elimination.

Experimental Protocols

Illustrative Protocol for Dieckmann Condensation

This is a general, illustrative protocol and should be adapted and optimized for the specific substrate.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Diester: The N-Boc-piperidine diester precursor is dissolved in anhydrous ethanol and added dropwise to the stirred solution of the base at room temperature over a period of 1-2 hours to maintain high dilution.

  • Reaction: The reaction mixture is then gently heated to reflux and monitored by TLC.

  • Workup: After completion, the reaction is cooled to room temperature and quenched by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

  • Extraction: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Dieckmann Cyclization

G start Low Yield of Spirocycle check_precursor Verify Diester Precursor Formation and Purity start->check_precursor precursor_ok Precursor OK? check_precursor->precursor_ok optimize_precursor Optimize Precursor Synthesis: - Monitor reaction - Check reagent quality - Adjust conditions precursor_ok->optimize_precursor No check_conditions Review Dieckmann Conditions precursor_ok->check_conditions Yes base_issue Base Stoichiometry or Strength Issue? check_conditions->base_issue use_stronger_base Use Stronger Base (e.g., KOtBu) or Increase Stoichiometry (>1 eq.) base_issue->use_stronger_base Yes dilution_issue Concentration Too High? base_issue->dilution_issue No success Improved Yield use_stronger_base->success high_dilution Employ High Dilution Conditions (Slow Addition) dilution_issue->high_dilution Yes temp_issue Temperature Too High? dilution_issue->temp_issue No high_dilution->success lower_temp Lower Reaction Temperature temp_issue->lower_temp Yes temp_issue->success No lower_temp->success

Caption: Troubleshooting decision tree for low yield in the Dieckmann cyclization step.

References

Sources

Technical Support Center: Synthesis of tert-Butyl 2-Oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS No. 1359704-84-9). This spirocyclic building block is of significant interest in modern drug discovery due to its rigid, three-dimensional structure, which provides a unique scaffold for exploring novel chemical space.[1][2] Its sp³-rich framework can lead to compounds with improved physicochemical properties, such as enhanced aqueous solubility, and offers the potential for more potent and selective interactions with biological targets.[1]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a detailed, field-tested synthetic protocol, a comprehensive troubleshooting section in a question-and-answer format, and critical insights into the underlying chemical principles to ensure successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable strategy for synthesizing the 6-azaspiro[3.5]nonan-2-one core?

A1: The most robust and widely applicable method for constructing the core of this molecule is the intramolecular Dieckmann cyclization (also known as the Dieckmann condensation).[3] This reaction is highly effective for forming the five-membered cyclobutane ring of the target structure from a suitable acyclic diester precursor. The subsequent steps of hydrolysis and decarboxylation yield the desired spirocyclic ketone.

Q2: Why is the Boc (tert-butoxycarbonyl) protecting group necessary for this synthesis?

A2: The Boc group serves a critical role in masking the nucleophilicity of the piperidine nitrogen. During the Dieckmann cyclization, which is performed under strong basic conditions, an unprotected secondary amine would interfere with the reaction, leading to a complex mixture of side products. The Boc group is stable to these basic conditions but can be readily removed later under mild acidic conditions if required for subsequent derivatization.

Q3: What are the primary challenges associated with this synthesis?

A3: The key challenges include:

  • Ensuring Anhydrous Conditions: The Dieckmann cyclization utilizes a strong base (e.g., sodium ethoxide, potassium tert-butoxide), which is highly sensitive to moisture. Failure to maintain strictly anhydrous conditions is a common cause of low yield or reaction failure.

  • Controlling Side Reactions: During the hydrolysis and decarboxylation step, harsh conditions (e.g., high temperature, strong acid) can lead to decomposition or unintended side reactions. Careful optimization of temperature and reaction time is crucial.

  • Effective Purification: The final product and intermediates may require careful purification by column chromatography or crystallization to remove residual reagents and byproducts.

Synthetic Pathway and Reference Protocol

The synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is efficiently achieved via a three-step sequence starting from commercially available reagents. The key transformation is a Dieckmann cyclization to construct the spirocyclic core.

Overall Synthetic Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Dieckmann Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A N-Boc-diethanolamine C Diethyl 4-((tert-butoxycarbonyl)amino)-4-(2-ethoxy-2-oxoethyl)heptanedioate (Diester Precursor) A->C Michael Addition B Ethyl Propiolate B->C D Diester Precursor E Cyclic β-Keto Ester C->E D->E NaOEt, Toluene F Cyclic β-Keto Ester G Final Product: tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate E->G F->G Aq. HCl, Heat

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from established principles of Dieckmann cyclization and synthesis of related azaspirocyclic systems.

Step 1: Synthesis of Diethyl 4-((tert-butoxycarbonyl)amino)-4-(2-ethoxy-2-oxoethyl)heptanedioate (Diester Precursor)

  • To a stirred solution of tert-butyl bis(2-hydroxyethyl)carbamate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.5 equivalents).

  • Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the reaction for 2 hours at 0 °C.

  • Quench the reaction with water and separate the organic layer. Wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate intermediate.

  • In a separate flask, dissolve diethyl malonate (2.5 equivalents) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 2.5 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Re-cool the malonate solution to 0 °C and add a solution of the crude dimesylate in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.

  • Cool the mixture, quench carefully with saturated ammonium chloride solution, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure diester precursor.

Step 2: Intramolecular Dieckmann Cyclization

  • To a flame-dried flask under an argon atmosphere, add a solution of the diester precursor (1 equivalent) in anhydrous toluene.

  • Add sodium ethoxide (1.5 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.

  • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester. This intermediate is often carried forward without further purification.

Step 3: Hydrolysis and Decarboxylation

  • To the crude β-keto ester from the previous step, add a 3M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-105 °C) and stir vigorously for 8-12 hours, or until LC-MS analysis indicates complete conversion.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate as a white to yellow solid.[1]

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

G Start Problem Observed LowYield Q: Low or No Yield in Dieckmann Cyclization? Start->LowYield SideProducts Q: Multiple Side Products Observed? Start->SideProducts IncompleteDecarb Q: Incomplete Decarboxylation? Start->IncompleteDecarb Moisture Cause: Moisture Contamination LowYield->Moisture BaseInactive Cause: Inactive Base LowYield->BaseInactive TempTooLow Cause: Insufficient Temperature LowYield->TempTooLow Intermolecular Cause: Intermolecular Reaction SideProducts->Intermolecular Decomposition Cause: Product Decomposition SideProducts->Decomposition TimeTooShort Cause: Insufficient Reaction Time/Temp IncompleteDecarb->TimeTooShort Sol_Dry Solution: Use anhydrous solvents. Flame-dry glassware. Run under inert gas. Moisture->Sol_Dry Sol_Base Solution: Use fresh, high-quality base. Consider t-BuOK for higher reactivity. BaseInactive->Sol_Base Sol_Temp Solution: Ensure vigorous reflux. Use a higher boiling solvent if needed. TempTooLow->Sol_Temp Sol_Dilute Solution: Use high dilution conditions to favor intramolecular cyclization. Intermolecular->Sol_Dilute Sol_Time Solution: Increase reflux time. Monitor carefully by LC-MS. TimeTooShort->Sol_Time Sol_Conditions Solution: Use milder acid (e.g., 1M HCl) or reduce temperature. Decomposition->Sol_Conditions

Caption: Troubleshooting decision tree for the synthesis.

Problem 1: Low or No Yield in the Dieckmann Cyclization (Step 2)

  • Q: My TLC/LC-MS analysis shows only starting diester after the recommended reflux time. What went wrong?

    • A: Cause & Solution - Moisture Contamination: This is the most common cause of failure. Sodium ethoxide reacts rapidly with water, rendering it inactive. Ensure all glassware is rigorously flame-dried under vacuum or oven-dried, use anhydrous solvents (distilled over a suitable drying agent), and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • A: Cause & Solution - Inactive Base: Sodium ethoxide can degrade upon storage. Use a freshly opened bottle or a recently purchased, high-purity grade of the base. For less reactive substrates, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in THF can be more effective.

    • A: Cause & Solution - Insufficient Temperature: The reaction requires sufficient thermal energy to proceed. Ensure the reaction mixture is at a vigorous reflux. If using toluene is insufficient, a higher boiling point solvent like xylene could be considered, though this may also increase side product formation.

Problem 2: Complex Mixture of Products After Cyclization (Step 2)

  • Q: My crude NMR shows multiple products, and purification is difficult. What are the likely side reactions?

    • A: Cause & Solution - Intermolecular Claisen Condensation: If the reaction concentration is too high, the enolate of one molecule can react with the ester of another, leading to dimerization or polymerization. The Dieckmann cyclization should be run under reasonably dilute conditions (typically 0.1-0.5 M) to favor the intramolecular pathway.

    • A: Cause & Solution - Elimination Reactions: Depending on the substrate structure, elimination side reactions can sometimes be promoted by the strong base at high temperatures. While less common for this specific precursor, it's a possibility. Screening different bases (e.g., NaH, KHMDS) and solvents (e.g., THF, Dioxane) may mitigate this.

Problem 3: Incomplete Reaction or Decomposition during Decarboxylation (Step 3)

  • Q: I see a significant amount of the β-keto ester intermediate remaining, or I'm getting a low yield of a dark, tarry substance.

    • A: Cause & Solution - Insufficient Reaction Time or Acidity: The hydrolysis of the ester and subsequent decarboxylation require both heat and acid catalysis. Ensure the reaction is heated at reflux for a sufficient duration and monitor by LC-MS until the intermediate is consumed. If the reaction stalls, a stronger acid (e.g., 6M HCl) can be used, but with caution.

    • A: Cause & Solution - Product Decomposition: The Boc-protecting group can be labile to prolonged heating in strong acid. This can lead to deprotection and subsequent side reactions or decomposition of the unprotected spirocycle. Carefully monitor the reaction and avoid unnecessarily long heating times. If decomposition is a major issue, consider a two-step procedure: saponification of the ethyl ester with NaOH, followed by acidification and gentle heating to induce decarboxylation.

Data Summary Table

The following table summarizes key parameters and expected outcomes for the synthesis.

StepKey ReagentsSolventTemperature (°C)Typical Time (h)Expected Yield (%)Purification Method
1. Alkylation N-Boc-diethanolamine dimesylate, Diethyl malonate, NaHTHFReflux1660-75Column Chromatography
2. Cyclization Diester Precursor, Sodium EthoxideTolueneReflux (~110)4-675-85 (crude)Aqueous Workup
3. Decarboxylation β-Keto Ester, 3M HCl (aq)WaterReflux (~100)8-1280-90Column Chromatography

References

  • BEPLS. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. [Link]

  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. [Link]

  • Google Patents. (2020). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN112321599A.
  • French-Ukrainian Journal of Chemistry. (2023). Synthesis and functionalization of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines. [Link]

  • PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Org Lett. 11(16), 3523-5. [Link]

  • NIH. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. [Link]

  • NIH. (2020). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

Sources

Technical Support Center: Purifying Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the dedicated technical support guide for the purification of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. This spirocyclic building block is a valuable component in modern drug discovery, but its unique structure—containing a basic nitrogen, an acid-labile Boc protecting group, and a ketone—presents specific purification challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple instructions and explain the chemical principles behind each recommendation, empowering you to make informed decisions and adapt these protocols to your specific experimental context.

Section 1: Pre-Purification Analysis - The Foundation of Success

Before attempting any purification, a thorough analysis of the crude reaction mixture is critical. Rushing this step is the most common source of complex downstream problems.

Question: My initial reaction work-up is complete. What should I do before loading a column?

Answer: A multi-point analytical check is essential.

  • Thin-Layer Chromatography (TLC) Analysis: This is your primary tool for assessing the complexity of the crude mixture and for developing a solvent system for column chromatography.

    • Objective: Identify the product spot, starting materials, and major byproducts.

    • Execution: Spot the crude material on a silica plate. Develop the plate in various solvent systems (e.g., start with 30% Ethyl Acetate in Hexanes). Visualize under a UV lamp (if applicable) and by staining (e.g., potassium permanganate or ninhydrin for free amines).

    • Expert Insight: Your target compound has moderate polarity. Aim for a solvent system that gives your product an Rf value of 0.2-0.35 . This typically provides the best separation on a silica column. Observe for "streaking" or "tailing" of the product spot, which indicates a problem that must be addressed before scaling up to a column (see Troubleshooting Section).

  • Crude ¹H NMR Spectroscopy: A quick NMR of your crude material can reveal the relative proportions of product to impurities and give clues to their identities.

    • Key Signals to Look For: The large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group is a hallmark of your product. Its integration relative to other peaks provides a rough estimate of purity.

    • Potential Impurities to Identify: Look for residual starting materials or the presence of a de-protected analog (the Boc group has been removed), which would show the absence of the ~1.4 ppm singlet.

  • Assess Physical Properties: Your crude material is likely an oil or a semi-solid. The pure compound is typically a white to yellow solid. If your crude material is a dark, intractable tar, a pre-purification workup (e.g., an acid-base wash, being mindful of the Boc group's lability) may be necessary.

Section 2: Troubleshooting Flash Column Chromatography

Flash chromatography on silica gel is the most common method for purifying this compound. A patent for a similar isomer suggests a gradient of 0-40% Ethyl Acetate in Hexane as a starting point[1]. However, issues frequently arise due to the molecule's chemical nature.

Frequently Asked Questions: Flash Chromatography

Question: My compound is streaking badly on the TLC plate and the column, resulting in poor separation and mixed fractions. What is happening?

Answer: This is the most common issue and is caused by the interaction between the basic nitrogen of your azaspiro core and the acidic silanol (Si-OH) groups on the surface of the silica gel. This acid-base interaction causes a portion of your compound to "stick" to the stationary phase, leading to tailing.

Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase.

  • Primary Recommendation: Add 0.1-1% triethylamine (Et₃N) to your ethyl acetate/hexane mobile phase.

  • Mechanism: The triethylamine acts as a competitive base, interacting with the acidic silanol groups and preventing your compound from doing so. This results in a more symmetrical peak shape and dramatically improved separation[2].

  • Protocol:

    • Prepare your chosen solvent system (e.g., 70:30 Hexane:EtOAc).

    • Add 1 mL of triethylamine for every 1000 mL of solvent (0.1%).

    • Use this base-modified solvent to slurry-pack your column and as your mobile phase.

    • Crucially, re-run your TLC analysis using the base-modified solvent to confirm the Rf and separation before running the column.

Question: My yield is very low, and I suspect the compound is decomposing on the column. Is this possible?

Answer: Yes, this is a significant risk. The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid and is readily cleaved under acidic conditions[3][4]. Standard silica gel is acidic enough (pH ≈ 4-5) to slowly cleave the Boc group during the time it takes to run a column.

Troubleshooting Workflow for On-Column Decomposition

Caption: Troubleshooting logic for low yield during chromatography.

Question: I'm struggling to separate my product from a very non-polar impurity. Increasing the ethyl acetate content causes my product to elute too quickly.

Answer: This requires optimizing the selectivity of your solvent system. Instead of just increasing the polarity (the "strength") of the eluent, change the solvent itself to alter the chemical interactions.

Solvent System Selection Guide

Solvent System (Hexanes with...)ClassSelectivity ProfileRationale
Ethyl Acetate (EtOAc) Polar AproticStandardGood starting point, but may not resolve all impurities.
Dichloromethane (DCM) / Methanol (MeOH) MixedHigh StrengthUse a gradient of 0-5% MeOH in DCM for more polar compounds. The MeOH strongly interacts with both the silica and your compound. Be cautious, as MeOH can sometimes cause issues with solubility.
Methyl tert-butyl ether (MTBE) Polar AproticAlternative to EtOAcMTBE has different hydrogen bonding characteristics than EtOAc and can sometimes provide superior separation of closely-eluting spots.

Expert Tip: Consider a ternary system. Small amounts of a third solvent can have a large impact. For instance, a mobile phase of Hexane:DCM:EtOAc (e.g., 50:40:10) can provide unique selectivity that binary systems cannot.

Section 3: Troubleshooting Recrystallization

Recrystallization can be an excellent final purification step to achieve high purity or to purify material that has failed to separate by chromatography.

Question: I've isolated a semi-pure solid from chromatography, but I can't get it to recrystallize. What should I do?

Answer: A systematic solvent screen is the best approach. The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Step-by-Step Recrystallization Solvent Screening Protocol:

  • Preparation: Place a few milligrams of your semi-pure solid into several small test tubes.

  • Single Solvent Test: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good single-solvent candidates will require a moderate amount of solvent.

    • Good Candidates to Test: Isopropanol, Ethyl Acetate, Acetonitrile, Toluene.

    • If it dissolves immediately: The solvent is too good; the compound is too soluble.

    • If it barely dissolves: The solvent is poor; it might be useful as an anti-solvent.

  • Solvent/Anti-Solvent Pair Test:

    • Take a tube where the compound was very soluble (e.g., Dichloromethane).

    • Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., Hexanes, Heptane) dropwise until persistent cloudiness appears.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

Common Recrystallization Issues & Solutions

IssueProbable CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Add a few more drops of the primary solvent to reduce saturation before cooling.
No Crystals Form Solution is not sufficiently saturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod. Add a "seed" crystal from a previous batch. Concentrate the solution slightly by evaporating some solvent before cooling.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, then filter the hot solution through celite before allowing it to cool.

Section 4: Advanced Purification & Impurity Identification

Question: I have a persistent impurity that co-elutes with my product. How can I identify and remove it?

Answer: This requires a combination of analytical chemistry and chemical intuition.

Potential Impurity Structures and Their Origins

G cluster_0 Target Compound cluster_1 Common Impurities A Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate B 2-Oxo-6-azaspiro[3.5]nonane (De-Boc'd Impurity) A->B Acidic Conditions (e.g., silica gel) C Di-tert-butyl dicarbonate (Boc₂O Reagent) C->A From Synthesis D Unreacted Starting Material (e.g., a piperidine precursor) D->A From Synthesis

Caption: Relationship between the target compound and common process impurities.

Identification Strategy:

  • LC-MS Analysis: This is the most powerful tool. It will give you the exact mass of the impurity, allowing you to propose a molecular formula and structure. The de-Boc'd impurity, for example, will have a mass that is exactly 100.12 g/mol less than your product.

  • ¹H NMR Analysis: Look for unexpected signals. An impurity of de-Boc'd material will lack the characteristic tert-butyl singlet at ~1.4 ppm but will have a new N-H proton signal.

Removal Strategy for Stubborn Impurities:

  • Bisulfite Adduct Formation: The ketone functionality can reversibly form an adduct with sodium bisulfite. This can be used to pull the ketone-containing compound out of an organic solution and into an aqueous layer, separating it from non-ketonic impurities[5]. The reaction can be reversed by adding a base to regenerate the ketone[5]. This is an advanced technique but can be highly effective.

  • Acid/Base Wash (Use with Extreme Caution): A carefully controlled aqueous wash can sometimes remove impurities. A very dilute basic wash (e.g., 1% NaHCO₃ solution) could remove acidic impurities, while a very dilute, cold acidic wash (e.g., 1% citric acid) could remove a more basic impurity. WARNING: Any acidic wash risks cleaving your Boc-protecting group. This should be a last resort, performed quickly at low temperatures.

References

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • Capot Chemical. MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Available at: [Link]

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • PubChem. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • NIH National Library of Medicine. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. Solvent free N-Boc protection of amines using amberlyst a 21 solid base resin as a reusable heterogeneous catalyst. Available at: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this spirocyclic β-lactam. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

The synthesis of spiro-β-lactams, such as tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, presents unique challenges due to steric hindrance and the potential for side reactions.[1] A common and effective method for constructing the β-lactam ring is the Staudinger [2+2] ketene-imine cycloaddition.[1][2] This guide will focus on optimizing the parameters for this reaction to address common issues encountered in the laboratory.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Symptoms: After the reaction and workup, analysis by TLC, LC-MS, or NMR shows little to no formation of the desired spiro-β-lactam.

Potential Causes & Solutions:

  • Cause A: Inactive Ketene Precursor. The acid chloride used to generate the ketene in situ may have degraded due to moisture.

    • Solution: Use freshly distilled or newly purchased acid chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Cause B: Unsuitable Base. The choice and stoichiometry of the tertiary amine base are critical for efficient ketene formation without promoting side reactions.

    • Solution: Triethylamine (Et3N) is a commonly used base.[3] However, if polymerization or other side reactions are observed, consider a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or a proton sponge.[4] Perform a small-scale screen of different bases to identify the optimal one for your specific substrate.

  • Cause C: Incorrect Reaction Temperature. The Staudinger reaction can be highly sensitive to temperature.

    • Solution: Typically, the reaction is initiated at a low temperature (e.g., -78 °C or 0 °C) and then allowed to slowly warm to room temperature.[3] If no product is forming, a slightly elevated temperature might be necessary, but this should be approached with caution as it can also lead to decomposition or side product formation. Conversely, if the reaction is complex, maintaining a lower temperature for a longer duration may be beneficial.

  • Cause D: Steric Hindrance. The formation of spirocyclic systems can be challenging due to significant steric hindrance.[1]

    • Solution: While difficult to fundamentally change, optimizing other parameters becomes even more critical. Ensure efficient mixing and consider using a more dilute solution to minimize intermolecular side reactions.

Issue 2: Formation of Multiple Products & Low Purity

Symptoms: The crude reaction mixture shows several spots on a TLC plate or multiple peaks in the LC-MS, indicating the presence of byproducts.

Potential Causes & Solutions:

    • Solution: Employ a slow addition of the acid chloride to the reaction mixture containing the imine and the base. This maintains a low concentration of the ketene at any given time, favoring the desired cycloaddition.

  • Cause B: Isomerization of the Imine or Zwitterionic Intermediate. The Staudinger reaction proceeds through a zwitterionic intermediate.[4][5] Isomerization at this stage can lead to the formation of both cis and trans diastereomers of the β-lactam.[2][5]

    • Solution: The stereochemical outcome is often influenced by the solvent and the electronic properties of the substituents.[4][6] Non-polar solvents tend to favor the formation of cis-β-lactams, while polar solvents can stabilize the zwitterionic intermediate, allowing for isomerization to the more stable trans product.[6] Experiment with solvents of varying polarity (e.g., dichloromethane, toluene, THF) to optimize for the desired diastereomer.[3][7]

  • Cause C: Competing [4+2] Cycloaddition. If using α,β-unsaturated imines, a [4+2] cycloaddition can compete with the desired [2+2] reaction.[5]

    • Solution: This is less of a concern for the synthesis of the target molecule but is a crucial consideration in related syntheses. Careful selection of reactants is key to avoiding this pathway.

Issue 3: Difficulty in Product Purification

Symptoms: The desired product is difficult to separate from starting materials or byproducts using standard column chromatography.

Potential Causes & Solutions:

  • Cause A: Similar Polarity of Product and Impurities. The Boc-protecting group on the nitrogen can make the product's polarity similar to that of unreacted starting materials or certain byproducts.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution can sometimes resolve closely running spots. Consider using a different stationary phase, such as alumina instead of silica gel.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane) to find suitable conditions.

      • Chemical Modification: As a last resort, if the impurity is a specific, known byproduct, it may be possible to selectively react it to form a more easily separable compound. This is highly dependent on the nature of the impurity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Staudinger synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate?

A1: The Staudinger synthesis is a [2+2] cycloaddition between a ketene and an imine.[2] In this specific case, the reaction likely proceeds as follows:

  • An acid chloride (e.g., acetoxyacetyl chloride) reacts with a tertiary amine base (e.g., triethylamine) to form a ketene in situ.

  • The nitrogen of the imine (derived from tert-butyl 4-oxopiperidine-1-carboxylate) acts as a nucleophile, attacking the central carbon of the ketene.

  • This nucleophilic attack forms a zwitterionic intermediate.

  • The intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring of the spirocyclic product.[4][5]

Reaction Pathway Diagram

Staudinger_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Imine Tert-butyl 4-iminopiperidine-1-carboxylate Zwitterion Zwitterionic Intermediate Imine->Zwitterion Acid_Chloride Acid Chloride Ketene Ketene Acid_Chloride->Ketene + Base - Base·HCl Base Tertiary Amine Ketene->Zwitterion Nucleophilic Attack Product Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Zwitterion->Product Ring Closure

Caption: General mechanism of the Staudinger cycloaddition for spiro-β-lactam synthesis.

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent can significantly influence the stereoselectivity and overall yield of the reaction.[6][7][8]

  • Polar Solvents: Can stabilize the zwitterionic intermediate, which may allow for rotation around the newly formed C-N bond before ring closure. This can lead to the formation of the thermodynamically more stable trans isomer.[6]

  • Non-polar Solvents: Tend to favor a more concerted or rapid ring closure, often leading to the kinetically controlled cis product.[6] Commonly used solvents include dichloromethane (DCM), chloroform, toluene, and tetrahydrofuran (THF). An empirical screening of solvents is often necessary to determine the optimal conditions for a specific substrate.

Q3: What is the role of the Boc protecting group in this synthesis?

A3: The tert-butyloxycarbonyl (Boc) group serves two primary purposes:

  • Nitrogen Protection: It protects the piperidine nitrogen from participating in unwanted side reactions.

  • Solubility: It enhances the solubility of the starting material and product in common organic solvents, facilitating the reaction and purification.

Q4: Are there alternative methods to the Staudinger reaction for synthesizing this spiro-β-lactam?

A4: Yes, while the Staudinger reaction is prevalent, other methods for β-lactam synthesis exist. These include:

  • Ester Enolate-Imine Condensation: This involves the reaction of an ester enolate with an imine.

  • Kinugasa Reaction: An alkyne-nitrone cycloaddition.[9]

  • Alkene-Isocyanate Cycloaddition: A reaction between an alkene and an isocyanate.[10] The suitability of these methods for this specific spirocyclic system would require experimental investigation.[11][12][13]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield_solutions Yield Troubleshooting cluster_purity_solutions Purity Troubleshooting cluster_purification_solutions Purification Troubleshooting start Start Experiment check_yield Low or No Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No yield_solutions Check Reagent Quality Optimize Base and Stoichiometry Screen Reaction Temperatures Ensure Inert Atmosphere check_yield->yield_solutions Yes check_purification Purification Difficulty? check_purity->check_purification No purity_solutions Slow Addition of Acid Chloride Screen Solvents for Stereocontrol Verify Reactant Structures check_purity->purity_solutions Yes success Successful Synthesis check_purification->success No purification_solutions Optimize Chromatography Solvent System Attempt Recrystallization Consider Alternative Stationary Phase check_purification->purification_solutions Yes yield_solutions->start Re-run purity_solutions->start Re-run purification_solutions->success

Sources

Technical Support Center: A Researcher's Guide to Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this spirocyclic building block. Here, we address common challenges and questions that may arise during its synthesis, handling, and use in your experiments. Our goal is to provide you with the necessary insights and practical solutions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My batch of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate appears as a white to yellow solid. Is this normal?

A1: Yes, this is within the expected specifications for this compound. While a pure, freshly prepared batch is often a white solid, it is not uncommon for it to develop a yellowish tint over time or due to the presence of minor impurities. The color change is generally not indicative of significant degradation, but it is always best practice to verify the purity of your material using appropriate analytical techniques if you have concerns.

Q2: What are the recommended storage conditions for this compound?

A2: Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate should be stored at room temperature in a tightly sealed container to protect it from moisture.[1] The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions and moisture can facilitate its hydrolysis, especially if acidic impurities are present.[1]

Q3: What are the primary safety concerns when handling this compound?

A3: According to the available safety data, this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Troubleshooting Guide: Identifying and Mitigating Common Impurities

The purity of your starting materials is paramount to the success of your synthetic endeavors. Below, we outline a systematic approach to identifying and addressing common impurities associated with Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Issue 1: Presence of an impurity with a molecular weight corresponding to the deprotected amine.

Underlying Cause: The most common impurity is often the deprotected spirocyclic amine, 6-azaspiro[3.5]nonan-2-one. This can occur due to accidental exposure to acidic conditions during synthesis, work-up, or storage. The Boc protecting group is notoriously labile in the presence of even trace amounts of acid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for deprotected amine impurity.

Preventative Measures:

  • Strictly Anhydrous and Neutral Conditions: Ensure all solvents and reagents are free from acidic impurities.

  • Appropriate Work-up: Avoid acidic quenches or washes if possible. If an acidic wash is necessary, it should be followed immediately by a neutralizing wash (e.g., with a saturated solution of sodium bicarbonate) and drying.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere such as argon or nitrogen to prevent exposure to acidic components in the air.

Issue 2: Observation of impurities related to the starting materials.

Underlying Cause: Incomplete reaction during the Boc-protection step can lead to the presence of the unreacted starting amine (6-azaspiro[3.5]nonan-2-one) and leftover di-tert-butyl dicarbonate (Boc-anhydride).

Analytical Signatures:

Impurity1H NMR SignatureMass Spectrometry (m/z)
6-azaspiro[3.5]nonan-2-oneAbsence of the characteristic tert-butyl singlet around 1.4 ppm. Presence of a primary or secondary amine proton signal.[M+H]+ = 140.1
Di-tert-butyl dicarbonateA sharp singlet at approximately 1.5 ppm.Not typically observed as a stable ion.

Mitigation Strategies:

  • Optimize Reaction Conditions: Ensure a slight excess of Boc-anhydride is used to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Effective Quenching and Work-up: Upon reaction completion, quench any excess Boc-anhydride with a suitable reagent, such as a primary amine or ammonia solution. A thorough aqueous work-up will remove most of the water-soluble byproducts.

  • Purification: Column chromatography is generally effective in removing unreacted starting materials.

Issue 3: Formation of Di-Boc or other over-alkylated byproducts.

Underlying Cause: While less common for secondary amines, under certain conditions, over-alkylation can occur, leading to the formation of a di-Boc protected species. This is more likely if the reaction conditions are harsh or if there are other reactive sites on the molecule.

Preventative and Remedial Actions:

  • Controlled Stoichiometry: Use a carefully controlled amount of the Boc-protecting agent.

  • Mild Reaction Conditions: Conduct the reaction at room temperature or below to minimize side reactions.

  • Purification: These byproducts can often be separated by column chromatography due to their different polarity.

Impurity Formation Pathways

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis and handling of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

G cluster_synthesis Synthesis cluster_impurities Potential Impurities Starting Amine Starting Amine Product Product Starting Amine->Product Boc Protection Unreacted Starting Amine Unreacted Starting Amine Starting Amine->Unreacted Starting Amine Incomplete Reaction Boc Anhydride Boc Anhydride Boc Anhydride->Product Deprotected Amine Deprotected Amine Product->Deprotected Amine Acid/H2O Di-Boc Species Di-Boc Species Product->Di-Boc Species Harsh Conditions

Caption: Formation pathways of common impurities.

References

  • PubChem. tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Capot Chemical Co., Ltd. MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]

  • PubMed. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. [Link]

  • ResearchGate. Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]

  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. [Link]

  • Drug Delivery. tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate. [Link]

  • University of Bath's research portal. Synthesis of Functionalized Spirocyclic Oxetanes through Paterno-Buchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359704-84-9). This spirocyclic ketone is a valuable building block in medicinal chemistry, prized for the rigid, three-dimensional scaffold it provides for novel therapeutic agents.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on troubleshooting and exploring alternative reagents.

We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions in your laboratory work. This document is structured as a series of frequently asked questions (FAQs) that address specific experimental hurdles, followed by detailed, validated protocols.

Overview of a Common Synthetic Strategy

A prevalent retrosynthetic approach to Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate involves three key transformations: a final oxidation step, the crucial spirocyclization to form the cyclobutane ring, and the initial protection of a piperidine precursor. Understanding this sequence is vital for troubleshooting, as issues in an early step will cascade through the entire synthesis.

G Target Target Ketone (Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate) Alcohol Spirocyclic Alcohol (Tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate) Target->Alcohol Oxidation Cyclization_Precursor Acyclic Precursor (e.g., Boc-4-(iodomethyl)-4-(hydroxymethyl)piperidine) Alcohol->Cyclization_Precursor Intramolecular Spirocyclization Boc_Piperidine Protected Piperidine (Boc-4,4-bis(hydroxymethyl)piperidine) Cyclization_Precursor->Boc_Piperidine Selective Halogenation Piperidine Starting Material (Piperidine-4,4-dimethanol) Boc_Piperidine->Piperidine Boc Protection

Caption: A common retrosynthetic pathway for the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each answer provides both a solution and the scientific reasoning behind it.

FAQ 1: Inefficient Amine Protection

Question: "My initial Boc protection of the piperidine nitrogen is giving low yields or is incomplete. What are the common causes, and are there viable alternative protecting groups for this synthesis?"

Answer: This is a critical first step, and its failure is often due to suboptimal reaction conditions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it's stable under many reaction conditions but can be removed with acid.[3][4]

Troubleshooting the Boc Protection:

  • Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially with exposure to moisture. Ensure you are using a fresh or properly stored reagent.

  • Base Selection and Stoichiometry: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid byproduct. Ensure at least one equivalent is used. For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.

  • Solvent Choice: The reaction is commonly performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.

  • Reaction Temperature: While often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion.

Alternative Protecting Groups:

If the Boc group proves problematic under your specific downstream conditions, or if you require different deprotection strategies (orthogonal protection), other options are available.[5] The choice depends on the overall synthetic plan.

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsKey Considerations
tert-Butyloxycarbonyl BocBoc Anhydride (Boc₂O)Strong Acid (TFA, HCl)Standard, robust choice. Stable to most nucleophiles and bases.[3]
Benzyloxycarbonyl Cbz or ZBenzyl ChloroformateCatalytic Hydrogenolysis (H₂, Pd/C)Useful if your molecule is sensitive to strong acid but stable to hydrogenation.
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Common in peptide synthesis; provides an orthogonal option to acid-labile groups.[5]
FAQ 2: Low Yield in the Spirocyclization Step

Question: "The key spirocyclization to form the cyclobutane ring is inefficient. I'm observing significant side products. What alternative reagents or strategies can I employ?"

Answer: Forming a strained four-membered ring is often the most challenging step in this synthesis. The success of the intramolecular cyclization is highly dependent on the nature of the precursor and the reaction conditions. The goal is to favor the intramolecular reaction (cyclization) over intermolecular side reactions.

Troubleshooting the Intramolecular Cyclization:

  • High Dilution: A common strategy to favor intramolecular reactions is to perform the reaction under high dilution conditions (e.g., <0.01 M). This decreases the probability of two reactive molecules finding each other in solution.

  • Base Selection: A strong, non-nucleophilic base is crucial. Bases like sodium hydride (NaH), sodium bis(trimethylsilyl)amide (NaHMDS), or lithium diisopropylamide (LDA) are effective at deprotonating the alcohol to form the nucleophile without competing in side reactions.

  • Leaving Group: The quality of the leaving group on the electrophilic carbon is paramount. A tosylate (Ts) or mesylate (Ms) is often better than a halide (I, Br, Cl). You can prepare these in situ from the corresponding diol precursor.

Alternative Cyclization Strategies:

If a standard intramolecular Williamson ether synthesis-type reaction fails, other powerful methods for ring formation should be considered.

G cluster_0 Alternative Spirocyclization Pathways Precursor Boc-Protected Piperidine Precursor Intramolecular Intramolecular SN2 Cyclization Precursor->Intramolecular Activate & Base Cycloaddition [2+2] Cycloaddition Precursor->Cycloaddition Convert to Alkene, + Ketene Radical Radical Spirocyclization Precursor->Radical Generate Radical Precursor Product Spirocyclic Core Intramolecular->Product Cycloaddition->Product Radical->Product

Caption: Different strategies to construct the spiro[3.5]nonane core.

  • [2+2] Cycloaddition: This powerful method involves the reaction of an alkene with a ketene. In this context, one could synthesize tert-butyl 4-methylene-piperidine-1-carboxylate and react it with dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) or another ketene equivalent. This approach directly forms the cyclobutanone ring.[2]

  • Radical Spirocyclization: Advanced methods using radical chemistry can be highly effective for forming complex ring systems.[6] This might involve generating a radical on a side chain of the piperidine ring that then attacks an appropriately placed acceptor. While synthetically more complex to set up, it can be a solution for stubborn cyclizations.

  • Dearomatizing Spiroannulation: For analogous systems, methods exist where an aromatic precursor is directly converted into a spirocycle, though this represents a significant departure from the outlined retrosynthesis.[7]

FAQ 3: Poor Selectivity in the Final Oxidation

Question: "The oxidation of the secondary alcohol to the target ketone is giving me low yields, unreacted starting material, and/or side products. What are some milder and more selective oxidizing agents?"

Answer: The oxidation of a secondary alcohol to a ketone is a standard transformation, but the choice of oxidant is critical to avoid side reactions, especially with a complex molecule. Harsh oxidants like chromic acid (Jones reagent) can lead to degradation of the Boc protecting group or other sensitive functionalities.

Alternative Mild Oxidizing Agents:

Here is a comparison of modern, selective reagents that are well-suited for late-stage oxidations on sensitive substrates.

Oxidation ReagentCommon NameTypical ConditionsAdvantagesDisadvantages
SO₃•Py / DMSO Parikh-DoeringDCM, 0 °C to RTVery mild, avoids heavy metals, simple workup.Requires strictly anhydrous conditions.
Dess-Martin Periodinane DMPDCM, RTFast, reliable, neutral pH, high yields.Reagent is shock-sensitive; can be expensive.
(COCl)₂ / DMSO, TEA SwernDCM, -78 °C to RTHigh yields, very general.Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide.
NaOCl / TEMPO (cat.) TEMPO-catalyzedBiphasic (DCM/H₂O), 0 °C to RTInexpensive, catalytic, good for scale-up.Can be sensitive to substrate structure.

For this specific synthesis, Dess-Martin Periodinane (DMP) is an excellent first choice due to its operational simplicity and high reliability with acid-sensitive groups like Boc.

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step pathway for the synthesis.

Protocol 1: Boc-Protection of 4,4-Bis(hydroxymethyl)piperidine
  • Setup: To a round-bottom flask charged with 4,4-bis(hydroxymethyl)piperidine (1.0 eq) and dichloromethane (DCM, approx. 0.2 M), add triethylamine (1.2 eq). Stir the mixture at 0 °C.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor completion by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Protocol 2: Synthesis of the Spirocyclic Alcohol via Intramolecular Cyclization

(This protocol assumes a precursor like tert-butyl 4-(hydroxymethyl)-4-(tosyloxymethyl)piperidine-1-carboxylate, which can be prepared by monosulfonylation of the diol from Protocol 1.)

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the tosylated precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) to create a dilute solution (approx. 0.01 M).

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the mixture to slowly warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate.

Protocol 3: Oxidation to Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
  • Setup: Dissolve the spirocyclic alcohol from Protocol 2 (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a flask under an inert atmosphere.

  • Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.2 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. The reaction is typically complete when the starting material is no longer visible by TLC.

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously for 20 minutes until the layers are clear.

  • Purification: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the final product, tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, which should be a white to yellow solid.

References

  • Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis.
  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[3.5]nonane and analogs as novel reagents in medicinal chemistry.[Link]

  • Google Patents.CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.[Link]

  • ResearchGate. Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides.[Link]

  • ResearchGate. Metal-free spirocyclization of N-arylpropiolamides with glyoxylic acids: Access to complex azaspiro-fused tricycles.[Link]

  • Google Patents.
  • PubChem. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[Link]

  • PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.[Link]

  • Organic Chemistry Portal. Protective Groups.[Link]

  • Oxford Learning Link. Appendix 6: Protecting groups.[Link]

  • PubMed. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin...[Link]

Sources

Technical Resource Center: Troubleshooting By-Product Formation in the Synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. By-product formation is a common challenge that can impact yield, purity, and downstream applications. This document provides in-depth, experience-driven answers to common problems, focusing on the mechanistic origins of by-products and offering practical, validated solutions.

PART 1: Proactive Synthesis & Mechanistic Overview

A successful synthesis begins with a foundational understanding of the reaction mechanism and its critical control points. This section addresses the most common strategic questions regarding the synthesis of the target molecule.

Q1: What is a reliable and scalable synthetic strategy for Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate?

A robust and frequently employed strategy involves a multi-step sequence culminating in an intramolecular cyclization. A common pathway begins with commercially available N-Boc-4-piperidone and proceeds via a nucleophilic addition/substitution followed by a ring-closing reaction. One of the key challenges in any multi-step synthesis is controlling the formation of impurities that can carry through to the final product.

A generalized workflow is depicted below. Understanding each transformation is key to predicting and preventing potential side reactions.

A N-Boc-4-piperidone B Intermediate A (e.g., via Wittig or Horner-Wadsworth-Emmons) A->B Reagent 1 (e.g., Ylide) C Intermediate B (e.g., Michael Addition) B->C Reagent 2 (e.g., Nucleophile) D Linear Cyclization Precursor C->D Functional Group Interconversion E Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate D->E Intramolecular Cyclization

Caption: Generalized synthetic workflow for the target spirocycle.

Q2: Mechanistically, what are the critical control points for minimizing by-products in this synthesis?

There are three primary control points where by-products are most likely to emerge:

  • The N-Boc Protecting Group Integrity: The tert-butyloxycarbonyl (Boc) group is specifically chosen for its stability in basic and nucleophilic conditions, but it is labile to acid.[1] Accidental exposure to acidic conditions during the reaction or workup can lead to premature deprotection and subsequent side reactions of the newly freed secondary amine.

  • Reductive Amination Selectivity (if applicable): Some synthetic routes may employ a reductive amination step to form the piperidine ring or attach a side chain.[2][3] This reaction converts a carbonyl group to an amine via an imine intermediate.[2][3] A key challenge is controlling over-alkylation or ensuring the reducing agent selectively reduces the imine in the presence of other reducible functional groups.[4]

  • Intramolecular vs. Intermolecular Reactions: The final ring-closing step is a competition between the desired intramolecular cyclization (one molecule reacting with itself) and an undesired intermolecular reaction (two molecules reacting with each other), which leads to dimers or polymers.[5][6] The outcome is highly dependent on reaction conditions.

PART 2: Troubleshooting Guide: Identification and Mitigation of Common By-Products

This section addresses specific experimental issues in a question-and-answer format, providing both the rationale for the problem and actionable solutions.

Issue: Incomplete Reaction and Presence of Starting Material

Q: My LC-MS and NMR analysis shows a significant amount of the unreacted linear precursor after the cyclization step. What factors could be inhibiting the final ring closure?

A: The persistence of the starting material in a cyclization reaction typically points to three main causes: insufficient activation, steric hindrance, or reagent degradation.

  • Insufficient Activation: The electrophilic and nucleophilic sites within the molecule must be sufficiently reactive. For example, in a Dieckmann-type condensation, the base must be strong enough to generate the requisite enolate.

  • Reagent Degradation: Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be deactivated by moisture or air. Using old or improperly stored reagents will lead to incomplete reactions.

  • Steric Hindrance: The conformation of the linear precursor might not favor the geometry required for the ring-closing transition state.

Troubleshooting & Preventative Measures:

ParameterRecommendationRationale
Reagents Use freshly opened or properly stored reagents. Titrate strong bases (e.g., n-BuLi, LDA) before use.Ensures the correct stoichiometry of active reagent is used, driving the reaction to completion.
Temperature Gradually increase the reaction temperature.While higher temperatures can promote side reactions, they can also help overcome the activation energy barrier for cyclization. Monitor carefully for decomposition.
Solvent Ensure the solvent is rigorously dried (e.g., distillation over a drying agent).Protic impurities like water will quench strong bases and inhibit the reaction.
Catalyst/Base Consider a stronger base or a different catalyst system if yields are consistently low.The choice of base is critical for deprotonation efficiency. For example, switching from NaH to KHMDS can sometimes improve results.
Issue: Formation of a Dimeric By-Product

Q: I've isolated a high molecular weight species (approximately double the mass of my product) that appears to be a dimer. How does this form and how can I prevent it?

A: This is a classic case of an intermolecular reaction outcompeting the desired intramolecular cyclization.[5][7][8] Instead of the nucleophilic end of a molecule attacking the electrophilic end of the same molecule to form a ring, it attacks a different molecule, leading to a linear dimer. This dimer can then potentially react further to form trimers or polymers.

The key to favoring the desired intramolecular pathway is to ensure that the reactive ends of a single molecule are more likely to find each other than the reactive ends of two different molecules. This is governed by concentration.

cluster_0 Low Concentration cluster_1 High Concentration A Linear Precursor B Target Spirocycle A->B Intramolecular Cyclization (Favored) C Linear Precursor E Dimer By-Product C->E Intermolecular Reaction (Favored) D Another Linear Precursor D->E Intermolecular Reaction (Favored)

Caption: The effect of concentration on reaction pathways.

Preventative Measures (High-Dilution Conditions):

The most effective strategy to prevent dimerization is to use "high-dilution" conditions.

  • Slow Addition: Prepare two separate solutions. One contains the bulk of the solvent and the cyclization catalyst (e.g., the base). The other contains the linear precursor dissolved in a small amount of solvent.

  • Syringe Pump: Use a syringe pump to add the precursor solution to the catalyst solution very slowly over a period of several hours. This maintains an extremely low instantaneous concentration of the precursor in the flask, statistically favoring the intramolecular reaction.[9]

  • Solvent Volume: Use a large volume of solvent. While this may seem counterintuitive, it helps to keep the molecules far apart, reducing the chance of intermolecular collisions.

Issue: By-Products from N-Boc Group Instability

Q: My crude product analysis shows a peak corresponding to the deprotected spirocycle and other unidentified impurities. Why is my Boc group being cleaved?

A: The N-Boc protecting group is notoriously sensitive to acid.[10][11] The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine.[10][11]

Common Sources of Acidic Contamination:

  • Reagents: Some reagents, particularly Lewis acids, can facilitate Boc cleavage.[11] Certain reaction conditions can also generate acidic by-products.

  • Work-up: Using an overly acidic aqueous solution (e.g., 1M HCl) for quenching or extraction can cause partial or complete deprotection.

  • Chromatography: Using un-neutralized silica gel for purification can be problematic. Standard silica gel is slightly acidic and can cause slow deprotection of sensitive compounds on the column.

Troubleshooting and Solutions:

StageActionProtocol/Rationale
Reaction Re-evaluate all reagents.Ensure no acidic additives are being used unless explicitly required and compatible. If a Lewis acid is necessary, a milder one may be required.
Work-up Use a mild quench.Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7) instead of strong acids.
Purification Neutralize silica gel.Before preparing your column, slurry the silica gel in the desired eluent containing 1% triethylamine (Et₃N). This will neutralize the acidic sites on the silica, preventing on-column deprotection.
Storage Store in a neutral environment.The final compound should be stored in a well-sealed vial, protected from acidic vapors in the lab environment.

PART 3: Validated Experimental Protocols

Adherence to a validated protocol is crucial for reproducibility and minimizing by-product formation.

Protocol 1: General Procedure for Intramolecular Cyclization under High Dilution

This is a representative protocol and may require optimization for specific substrates.

  • Apparatus Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a rubber septum, add the cyclization catalyst (e.g., NaH, 1.2 equivalents) and the majority of the anhydrous solvent (e.g., THF, to a final concentration of 0.01 M).

  • Precursor Solution: In a separate, dry flask, dissolve the linear cyclization precursor (1.0 equivalent) in a small volume of the same anhydrous solvent.

  • Slow Addition: Draw the precursor solution into a gas-tight syringe and place it on a syringe pump. Pierce the septum of the reaction flask with the syringe needle.

  • Reaction: Begin adding the precursor solution to the stirred catalyst suspension at a very slow rate (e.g., over 4-6 hours) at the desired reaction temperature (this can range from 0 °C to reflux, depending on the reaction).

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on triethylamine-neutralized silica gel.

Protocol 2: Analytical Method for By-Product Profiling (LC-MS)
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210/254 nm and Mass Spectrometry (ESI+).

This method will allow for the separation and identification of the starting material, product, and potential by-products like the dimer (based on m/z) and the deprotected amine.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ACS Publications. (2021, May 24). Intermicellar Polymerization and Intramicellar Cyclization: A Supramolecular Ring–Chain Competition Reaction. Macromolecules. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (n.d.). Cyclization vs. Cyclization/Dimerization in o-Amidostilbene Radical Cation Cascade Reactions: The Amide Question. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization vs. Cyclization/Dimerization in o-Amidostilbene Radical Cation Cascade Reactions: The Amide Question. Retrieved from [Link]

  • YouTube. (2021, February 1). Intermolecular vs intramolecular reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Intramolecular reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges for Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this valuable spirocyclic building block. Azaspirocycles are increasingly important in modern drug discovery due to their rigid, three-dimensional structures that can lead to improved pharmacological properties.[1][2] However, their synthesis, particularly on a larger scale, can present unique difficulties.[3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a smoother and more efficient scale-up process.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate and similar azaspirocyclic ketones often involves multi-step sequences. A prevalent strategy is the [2+2] cycloaddition, such as the Staudinger reaction between a ketene and an imine, to form the β-lactam core.[3][5] Another approach involves the intramolecular cyclization of a suitably functionalized piperidine derivative. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements. For industrial applications, convergent syntheses that build complexity late in the sequence are often preferred to maximize overall yield. A multi-step synthesis for a similar compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, has been detailed in the patent literature, highlighting the complexity of constructing such spirocyclic systems.[6]

Q2: What are the primary challenges when scaling up the synthesis from lab to pilot plant?

A2: Key scale-up challenges include:

  • Reaction Control: Exothermic reactions, common in ring-forming steps, can be difficult to manage on a larger scale, potentially leading to side reactions and impurities.

  • Reagent Addition: Maintaining controlled addition rates of reagents is crucial. For instance, in Staudinger reactions, the slow addition of the acid chloride to generate the ketene in situ is critical to avoid dimerization.[5]

  • Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is vital, especially for heterogeneous reactions or reactions involving viscous intermediates.

  • Work-up and Product Isolation: Phase separations and extractions can be more complex and time-consuming at scale. Product precipitation or crystallization may also behave differently in larger volumes.

  • Purification: Chromatographic purification, often feasible at the lab scale, is generally not practical for large-scale production. Developing robust crystallization or distillation methods is essential.[4]

Q3: Are there any known stable intermediates that can be isolated and stored?

A3: In multi-step syntheses, isolating key intermediates can provide convenient stop-points and simplify the overall process. For instance, the Boc-protected piperidine precursor to the spirocycle is often a stable, crystalline solid that can be purified by recrystallization and stored before the final ring-forming step. The stability of intermediates will be highly dependent on the specific synthetic route employed.

Q4: What are the critical safety considerations for this synthesis?

A4: Safety is paramount. Key considerations include:

  • Reagent Toxicity: Some reagents, such as those used for activating carboxylic acids (e.g., oxalyl chloride, thionyl chloride), are toxic and corrosive.[7]

  • Reaction Exotherms: As mentioned, ring-closing reactions can be highly exothermic. Proper cooling and quench strategies must be in place.

  • Solvent Handling: The use of large volumes of flammable organic solvents requires appropriate engineering controls to prevent fires and explosions.

  • Pressure Build-up: Reactions that evolve gas (e.g., from the decomposition of byproducts) can lead to pressure build-up in a closed system.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

Problem 1: Low Yield in the Spirocycle-Forming Reaction

Q: My key ring-forming step is giving a low yield of the desired Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. What are the likely causes and how can I improve it?

A: Low yields in spirocyclization reactions can stem from several factors. Here's a systematic approach to troubleshooting:

1. Incomplete Reaction:

  • Cause: Insufficient reaction time, low temperature, or inadequate activation of the reacting species.

  • Troubleshooting:

    • Monitor Reaction Progress: Use techniques like TLC, HPLC, or NMR to track the consumption of the starting material.

    • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature. Be mindful that higher temperatures can also promote side reactions.

    • Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents. For reactions involving a base, ensure it is sufficiently strong and used in the appropriate amount to drive the reaction to completion.

2. Side Reactions:

  • Cause: The formation of undesired byproducts can significantly reduce the yield of the target molecule. Common side reactions include intermolecular reactions (dimerization, polymerization) or decomposition of starting materials or the product. The synthesis of spirocycles can be challenging due to steric hindrance and strain.[3][4]

  • Troubleshooting:

    • Concentration Effects: Running the reaction at a lower concentration (high dilution) can favor intramolecular cyclization over intermolecular side reactions.

    • Temperature Control: Maintain a consistent and optimal temperature. Runaway exotherms can lead to a cascade of side reactions.

    • Order of Addition: The order in which reagents are added can be critical. For example, in a Staudinger reaction, slow, controlled addition of the acid chloride to the imine solution is often necessary.[5]

3. Product Instability:

  • Cause: The target spirocycle may be unstable under the reaction or work-up conditions. For example, the Boc protecting group is sensitive to strong acids.[8]

  • Troubleshooting:

    • pH Control: During work-up, avoid strongly acidic or basic conditions if your product is sensitive to them. Use buffered solutions where necessary.

    • Temperature during Work-up: Perform extractions and other work-up procedures at a reduced temperature if thermal decomposition is suspected.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Difficulty in Product Purification

Q: I've managed to synthesize the product, but I'm struggling to purify it, especially at a larger scale. Column chromatography is not a viable option. What should I do?

A: Moving away from chromatography is a common and necessary step in scaling up. Here are some alternative purification strategies:

1. Crystallization/Recrystallization:

  • Principle: This is the most desirable method for large-scale purification. It relies on the differential solubility of the product and impurities in a given solvent system at different temperatures.

  • Protocol:

    • Solvent Screening: The first step is to find a suitable solvent or solvent system. A good crystallization solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at a lower temperature.

    • Procedure:

      • Dissolve the crude material in the minimum amount of the hot solvent.

      • Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of pure product can be beneficial.

      • Isolate the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Troubleshooting "Oiling Out": If the product separates as an oil instead of a solid, try using a less polar solvent system, a lower dissolution temperature, or a slower cooling rate.

Quantitative Data for Solvent Screening:

Solvent System (v/v)Solubility at 60°C (g/100mL)Solubility at 5°C (g/100mL)Crystal Quality
Isopropanol252Good
Ethyl Acetate/Heptane (1:3)15< 1Excellent
Toluene308Poor (oiling out)
Acetonitrile205Needles, difficult to filter

2. Salt Formation and Recrystallization:

  • Principle: If the product has a basic nitrogen that is not the Boc-protected one, it can be converted to a salt (e.g., hydrochloride, tartrate). Salts often have different solubility profiles and may be more crystalline than the free base.

  • Protocol:

    • Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate).

    • Add a solution of the acid (e.g., HCl in isopropanol) dropwise until precipitation is complete.

    • The salt can then be recrystallized.

    • The pure free base can be regenerated by neutralizing the salt with a mild base (e.g., sodium bicarbonate) and extracting it into an organic solvent.

3. Slurry Wash:

  • Principle: If impurities are significantly more soluble than the product in a particular solvent, the crude material can be stirred as a slurry in that solvent. The impurities will dissolve, leaving the purified product as a solid.

  • Protocol:

    • Suspend the crude solid in a chosen solvent.

    • Stir the slurry for a period (e.g., 1-2 hours) at a specific temperature (room temperature or slightly elevated).

    • Filter the solid and wash with fresh solvent.

    • Dry the purified product.

Problem 3: Unintentional Removal of the Boc Protecting Group

Q: During my reaction or work-up, I'm observing partial or complete loss of the tert-butoxycarbonyl (Boc) group. How can I prevent this?

A: The Boc group is known to be labile under acidic conditions.[8] Accidental deprotection is a common issue.

1. During the Reaction:

  • Cause: If the reaction generates an acidic byproduct, it can cleave the Boc group.

  • Troubleshooting:

    • Add a Non-Nucleophilic Base: Include a hindered, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) in the reaction mixture to scavenge any generated acid.

    • Alternative Reagents: If possible, use reagents that do not produce acidic byproducts.

2. During Aqueous Work-up:

  • Cause: Acidic washes (e.g., with HCl) to remove basic impurities will also remove the Boc group.[9]

  • Troubleshooting:

    • Use Mildly Acidic Washes: If an acid wash is necessary, use a weaker acid like saturated ammonium chloride solution or a dilute solution of citric acid.

    • Bicarbonate Wash: Always follow any acidic wash with a wash of saturated sodium bicarbonate solution to neutralize residual acid.

3. During Purification:

  • Cause: Using silica gel for chromatography can be problematic as standard silica gel is slightly acidic.

  • Troubleshooting:

    • Neutralize Silica Gel: If chromatography is unavoidable, use silica gel that has been pre-treated with a base (e.g., by slurrying with triethylamine in the eluent).

    • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina.

Decision Tree for Preventing Boc Deprotection:

Boc_Deprotection Start Boc Deprotection Observed When When is it occurring? Start->When Reaction During Reaction When->Reaction Reaction Workup During Work-up When->Workup Work-up Purification During Purification When->Purification Purification Solution_Reaction Add non-nucleophilic base (e.g., 2,6-lutidine) Reaction->Solution_Reaction Solution_Workup Use mild acid wash (e.g., NH4Cl) Follow with NaHCO3 wash Workup->Solution_Workup Solution_Purification Use neutralized silica gel or alternative stationary phase Purification->Solution_Purification

Caption: Decision tree for preventing Boc deprotection.

III. Experimental Protocols

Protocol: General Procedure for Boc Deprotection for Analytical Purposes

Note: This protocol is for small-scale deprotection to confirm the identity of the deprotected amine, not for large-scale synthesis.

  • Dissolve the Boc-protected compound (1 equivalent) in a suitable solvent like methanol or dichloromethane.

  • Add an excess of a strong acid. Trifluoroacetic acid (TFA) is commonly used.[8] Alternatively, oxalyl chloride in methanol can be a mild and effective option.[7]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure. The resulting amine will be the corresponding salt (e.g., trifluoroacetate).

IV. Conclusion

The scale-up of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate production presents a series of challenges that require careful consideration of reaction conditions, work-up procedures, and purification strategies. By systematically addressing issues such as low yields, purification difficulties, and protecting group stability, researchers can develop robust and scalable processes. This guide provides a framework for troubleshooting common problems and implementing effective solutions, ultimately facilitating the efficient production of this important building block for drug discovery.

V. References

  • AiFChem. (2026, January 16). Why Azaspirocycles Matter in Modern Drug Discovery. AiFChem.

  • Alshammari, M. B., Aly, A. A., Ahmad, A., & Hamouda, A. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers, 8(13).

  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.

  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.

  • Cimarelli, C. (2014). Novel and Recent Synthesis and Applications of β-Lactams. PMC.

  • Jo, W., Scholz, J. K., Lyu, H., Cho, S. H., & Dong, G. (2024). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv.

  • Jo, W., Scholz, J. K., Lyu, H., Cho, S. H., & Dong, G. (n.d.). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. PMC.

  • Paradowski, M., & Zard, S. Z. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. PubMed.

  • Parra, A., & Tortosa, M. (2018). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters.

  • Reddit. (2014). Removal of Boc protecting group as workup?

  • Rej, S., & G, G. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.

  • Sigma-Aldrich. (n.d.). tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

  • Thompson, A. S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Organic Letters, 1(1), 1-4.

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012.

  • Zhang, H., et al. (n.d.). Scaled-up version and condensation of other cyclic ketones. ResearchGate.

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents. (n.d.).

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2025). ResearchGate.

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate.

  • 1‐Azaspirocycles contained in drugs and natural products. (n.d.). ResearchGate.

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate.

  • Formation of 1-azaspirocycles via semipinacol rearrangements and its application to the synthesis of fasicularin. (2004). Semantic Scholar.

  • MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. (n.d.).

  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. (n.d.). ResearchGate.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies for a Novel Spirocyclic Building Block

Abstract

This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) methods for the characterization of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a key building block in modern medicinal chemistry. We will explore the rationale behind method development for achiral and chiral separations, compare HPLC with alternative analytical techniques, and present detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement robust analytical strategies, ensuring the quality and integrity of this critical pharmaceutical intermediate. All methodologies are grounded in established scientific principles and validated against international regulatory standards.

Introduction: The Analytical Imperative for a Novel Spirocyclic Scaffold

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359704-84-9) is a spirocyclic compound featuring a β-lactam fused to a Boc-protected piperidine ring.[1][2] Such scaffolds are of high interest in drug discovery due to their rigid, three-dimensional nature, which can lead to improved potency and selectivity for biological targets. The purity of this building block is paramount; impurities can introduce downstream synthetic complications and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

The analytical challenge lies in the molecule's non-volatile nature and the absence of a strong UV chromophore, making sensitive and accurate quantification non-trivial. High-Performance Liquid Chromatography (HPLC) stands as the most powerful and versatile technique for this purpose, capable of separating the target compound from starting materials, by-products, and degradants.[3][4][5]

The Workhorse Technique: Reverse-Phase HPLC (RP-HPLC)

For routine purity assessment, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[4][5][6] The separation mechanism is based on the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[7] More hydrophobic molecules interact more strongly with the stationary phase and are retained longer.[7]

Causality-Driven Method Development

A successful RP-HPLC method is not a matter of chance but of logical, science-based choices.

  • Column Selection: A C18 (octadecylsilane) column is the universal starting point for small molecules due to its high hydrophobicity and wide applicability.[8][9] For general-purpose analysis, a column with dimensions of 4.6 x 150 mm and a particle size of 3-5 µm provides a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase Optimization: The mobile phase manipulates retention and selectivity.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in sharper peaks, and its lower UV cutoff (~190 nm).[9]

    • Aqueous Phase & Additives: The compound contains a basic nitrogen atom within the piperidine ring. To ensure consistent protonation and prevent peak tailing from interactions with residual silanols on the silica-based stationary phase, the mobile phase must be acidic. Trifluoroacetic acid (TFA) at a concentration of 0.1% is an excellent choice for this purpose.[10][11] It acts as an ion-pairing agent, forming a neutral, more hydrophobic complex with the protonated analyte, thereby improving retention and peak shape.[10][12][13]

  • Detection: The β-lactam carbonyl and the carbamate carbonyl provide weak UV absorbance at low wavelengths (around 200-215 nm).[14] Detection at 210 nm is a pragmatic choice, balancing analyte response with baseline noise from the mobile phase. While the β-lactam ring itself can be monitored by UV-Vis spectroscopy, this is more common for enzymatic hydrolysis assays.[15][16]

Validated Protocol for Achiral Purity Analysis

This protocol is designed to be a robust starting point for the purity determination of the title compound.

Parameter Condition Rationale
Instrument HPLC or UHPLC System with UV/PDA DetectorStandard equipment in pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose column with good efficiency.
Mobile Phase A 0.1% TFA in WaterAcidic modifier for peak shape control.[11]
Mobile Phase B 0.1% TFA in AcetonitrilePreferred organic solvent for low UV absorbance.
Gradient 5% to 95% B over 15 minutesBroad gradient to elute impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmMaximizes sensitivity for the weak chromophore.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile/WaterEnsures sample is fully dissolved in a solvent compatible with the mobile phase.

Workflow for HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Column (e.g., C18) B Select Mobile Phases (e.g., ACN/Water + 0.1% TFA) A->B C Run Broad Gradient (5-95% B) B->C D Assess Peak Shape & Retention C->D E Adjust Gradient Slope (for Resolution) D->E Resolution Issue F Modify Mobile Phase (pH, Additive) D->F Peak Shape Issue G Finalize Method D->G Acceptable E->G F->G H Validate per ICH Q2(R1) (Specificity, Linearity, etc.) G->H

A logical workflow for developing a robust RP-HPLC method.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the primary tool, a comprehensive characterization often involves orthogonal methods. The choice of technique depends on the specific analytical question being asked.

Technique Principle Applicability to Target Compound Advantages Disadvantages
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).[17][18]Essential. The spirocenter is a chiral center. Enantiomeric purity must be controlled.Provides enantiomeric excess (e.e.) or enantiomeric ratio (E.R.).Requires specialized, expensive columns; method development can be complex.
LC-MS HPLC coupled to a Mass Spectrometer.Highly Recommended. Used for impurity identification and confirmation of molecular weight.Provides structural information (mass). Highly sensitive and specific.More expensive instrumentation; TFA can suppress ionization.[10]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[3]Not Suitable. The compound is non-volatile and the Boc-protecting group is thermally labile.High resolution for volatile compounds.[3][4]Limited to thermally stable and volatile analytes.[19][20]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.Viable Alternative for Chiral Separation. Faster separations and reduced solvent consumption compared to chiral HPLC.Requires specialized instrumentation.

Decision Tree for Analytical Method Selection

G Start Analytical Goal? Q_Purity Routine Purity Assay? Start->Q_Purity Q_Chiral Enantiomeric Purity? Start->Q_Chiral Q_Identity Impurity ID / MW Confirmation? Start->Q_Identity Q_Volatile Volatile Impurities? Start->Q_Volatile A_HPLC Use RP-HPLC Q_Purity->A_HPLC Yes A_Chiral Use Chiral HPLC or SFC Q_Chiral->A_Chiral Yes A_LCMS Use LC-MS Q_Identity->A_LCMS Yes A_GC Use GC Q_Volatile->A_GC Yes

A decision-making framework for selecting the appropriate analytical technique.

Advanced Characterization: Chiral HPLC

The spirocyclic nature of the molecule creates a stereocenter at the C5 position. As enantiomers can have vastly different pharmacological properties, resolving and quantifying them is a regulatory necessity. Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective approach.[18]

  • CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and successful for a broad range of chiral compounds.[18] A column like Chiralpak AD-H or Chiralcel OD-H would be an appropriate starting point.

  • Mobile Phase: Chiral separations are often achieved in "normal-phase" (e.g., hexane/isopropanol) or "polar organic" (e.g., acetonitrile/methanol) modes. The choice depends on the specific CSP and analyte.

  • Experimental Protocol: Chiral Separation

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

    • Mobile Phase: 80:20 Hexane / Isopropanol (Isocratic)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Note: This is a starting point. The ratio of hexane to alcohol modifier must be carefully optimized to achieve baseline resolution (Rs > 1.5).

Trustworthiness: The Foundation of Analytical Data

An analytical method is only as reliable as its validation. Every protocol must be a self-validating system, demonstrated through rigorous testing. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation characteristics include:[21][22][23][24][25]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by peak purity analysis (using a PDA detector) and by spiking the sample with known impurities.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[23] A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value. Determined by analyzing a sample with a known concentration (a reference standard) and calculating the percent recovery.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23] This is critical for impurity analysis.

Conclusion

The robust characterization of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is crucial for its application in drug development. A well-developed, validated reverse-phase HPLC method serves as the cornerstone for purity assessment. This method, when complemented by chiral HPLC for enantiomeric separation and LC-MS for identity confirmation, provides a comprehensive analytical package that ensures the quality, consistency, and safety of this important synthetic building block. The principles and protocols outlined in this guide provide the foundation for developing such a package, grounded in scientific rationale and regulatory compliance.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Why is trifluoroacetic acid (TFA) used in c-18 column?. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Scribd. Analytical Techniques Comparison Final. [Link]

  • ResearchGate. the role of TFA on Reverse phase chromatography?. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Patsnap Synapse. Chromatography Methods Compared: HPLC vs. FPLC vs. GC. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • MDPI. Significance of Chromatographic Techniques in Pharmaceutical Analysis. [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Chromatography Online. A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • MDPI. Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma: A Tool for the Clinical Implementation of Therapeutic Monitoring of Beta-Lactams. [Link]

  • Pharmaguideline. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ResearchGate. UV‐visible absorption spectra of β‐lactam 9 (53.3 μM) in the presence.... [Link]

  • International Journal of Pharmaceutical Sciences. Chauhan Ajaykumar, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1913-1923. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • PubMed. Real-time activity monitoring of New Delhi metallo-β-lactamase-1 in living bacterial cells by UV-Vis spectroscopy. [Link]

Sources

A Comparative Guide to the Structural Confirmation of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Spirocyclic scaffolds, such as the 6-azaspiro[3.5]nonane core, are of increasing interest due to their ability to provide three-dimensional diversity in molecular design[1]. This guide provides an in-depth, comparative analysis of the orthogonal analytical techniques required to definitively confirm the structure of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a key building block for more complex pharmaceutical agents.

The Analytical Imperative: Why a Single Method is Insufficient

Confirming the structure of a molecule like Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is not merely about matching a predicted molecular weight. The primary challenge lies in distinguishing it from potential isomers. For instance, a synthetic route could potentially yield the isomeric Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate[2]. Both isomers share the same molecular formula (C₁₃H₂₁NO₃) and thus the same exact mass. A low-resolution mass spectrometer would be unable to differentiate them. Therefore, a suite of analytical methods, each providing a unique piece of the structural puzzle, is essential. Our approach combines High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments.

Section 1: High-Resolution Mass Spectrometry (HRMS) - The First Checkpoint

Expertise & Experience: The initial step in any structural confirmation workflow is to verify the elemental composition. HRMS is the gold standard for this purpose, providing a highly accurate mass measurement that can confirm the molecular formula. We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique, which minimizes fragmentation and typically allows for the clear observation of the molecular ion, often as an adduct with a proton ([M+H]⁺) or sodium ([M+Na]⁺)[3].

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer capable of resolution >10,000.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire data over a mass range of m/z 100-500.

  • Data Processing: Determine the monoisotopic mass of the most abundant ion and use the instrument's software to predict the elemental formula.

Data Interpretation and Comparison
ParameterExpected for C₁₃H₂₁NO₃Isomeric Alternative (e.g., C₁₂H₁₉NO₄)Conclusion
Molecular Formula C₁₃H₂₁NO₃C₁₂H₁₉NO₄---
Exact Mass 239.1521241.1314---
[M+H]⁺ (m/z) 240.1594242.1387HRMS data will clearly distinguish between formulas.
[M+Na]⁺ (m/z) 262.1414264.1206Sodium adduct provides a secondary confirmation.

A measured mass within 5 ppm of the calculated value for C₁₃H₂₁NO₃ provides strong evidence for the correct elemental composition. However, as noted, this does not differentiate between structural isomers. It is a critical, but incomplete, piece of the puzzle. A common fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group[4][5]. Observing a fragment at M-56 (m/z 183.10) can provide supporting evidence for the presence of the tert-butyl carbamate group.

Section 2: Infrared (IR) Spectroscopy - Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups[6]. For our target molecule, we are looking for two key carbonyl (C=O) stretching vibrations: one for the ketone and one for the carbamate. The position of these absorptions is sensitive to the local chemical environment, such as ring strain[7]. The cyclobutanone ring is strained, which shifts its C=O stretching frequency to a higher wavenumber compared to a typical acyclic ketone[8].

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid or oil sample directly onto the ATR crystal.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Analysis: Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Data Processing: Perform a background subtraction and label the key peaks.

Expected Data and Interpretation
Functional GroupExpected Absorption Range (cm⁻¹)Rationale & Comparison
C-H (sp³) 2850-3000Present in nearly all organic molecules; confirms the aliphatic nature[9].
C=O (Ketone) ~1780The high frequency is characteristic of a strained four-membered ring (cyclobutanone)[8]. A standard cyclohexanone would be closer to 1715 cm⁻¹[10].
C=O (Carbamate) 1680-1700The resonance effect of the nitrogen lone pair lowers the frequency compared to the ketone[11]. This distinct, second carbonyl peak is crucial.
C-O (Carbamate) 1160-1250Strong C-O stretching bands further confirm the carbamate group.

The presence of two distinct carbonyl absorptions, with one at a significantly high wavenumber (~1780 cm⁻¹), is a strong indicator of the 2-oxo-azaspiro[3.5]nonane structure.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Map

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule[12][13]. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete structural picture and definitively rule out any isomers.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11195798&t=l", imagescale=true, label=""]; mol [pos="0,0!"]; caption [label="Figure 1. Structure of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.", pos="0,-2.5!", fontsize=10]; } dot graph "Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} caption [label="Figure 2. Orthogonal workflow for structural confirmation.", shape=plaintext, fontsize=10];

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also recommended to differentiate CH/CH₃ from CH₂ signals.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (C-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting fragments and identifying quaternary carbons.

Predicted NMR Data and Structural Assignment
Position¹H Shift (ppm), Mult.¹³C Shift (ppm)Key HMBC Correlations (H → C)Rationale
Boc-C(CH₃)₃ ~1.45, s (9H)~28.5 (3C)H-C(CH₃)₃ → Boc-C(CH₃)₃, Boc-C=OCharacteristic singlet for the tert-butyl group.
Boc-C(CH₃)₃ ---~80.0H-C(CH₃)₃ → Boc-C(CH₃)₃Quaternary carbon of the Boc group.
Boc-C=O ---~155.0H-C(CH₃)₃, H-7, H-5 → Boc-C=OCarbamate carbonyl carbon.
C1, C3, C4 ~2.5-3.2, m~45-55 (CH₂)---Protons alpha to the ketone and spiro-center are deshielded.
C2 (C=O) --->200H-1, H-3 → C2The ketone carbon, highly deshielded.
C5, C9 ~3.4-3.6, m (4H)~40-50 (CH₂)H-5 → C6, C7, C9; H-9 → C5, C6, C8Protons adjacent to the nitrogen are deshielded.
C6 (Spiro) ---~35-45H-1, H-5, H-7, H-9 → C6The key quaternary spiro-carbon. Its identification via multiple HMBC correlations is the definitive proof of the spiro-center.
C7, C8 ~1.7-1.9, m (4H)~25-35 (CH₂)---Aliphatic protons on the piperidine ring.

Comparison that Confirms the Structure: The most critical experiment is the HMBC . Observing correlations from the protons on the piperidine ring (H-5, H-7) and the cyclobutanone ring (H-1) to the same quaternary carbon (C6) provides undeniable evidence of the spirocyclic junction. This single experiment can definitively distinguish the target molecule from its 7-azaspiro isomer, where the connectivity would be fundamentally different.

dot graph "HMBC_Connectivity" { rankdir="LR"; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, style=dashed, color="#EA4335"];

}

Conclusion

The structural confirmation of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate requires a synergistic and orthogonal analytical approach. While HRMS confirms the elemental formula and IR spectroscopy identifies the necessary functional groups (notably the strained ketone and the carbamate), it is the full suite of NMR experiments that provides the definitive and unambiguous structural proof. The observation of long-range HMBC correlations to a single quaternary spiro-carbon from protons on both rings of the scaffold serves as the final, self-validating piece of evidence, leaving no doubt as to the molecule's connectivity and distinguishing it from all other potential isomers. This rigorous, multi-technique validation is indispensable for ensuring the quality and reliability of chemical building blocks used in research and development.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from Princeton University website. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. [Link]

  • IUPAC. (2014). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 86(5), 725-754. [Link]

  • Cid, M., & Bravo, J. (Eds.). (2015). Structure Elucidation in Organic Chemistry. Wiley-VCH. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclobutanone. NIST Chemistry WebBook. [Link]

  • LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • PubChem. (n.d.). Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. National Center for Biotechnology Information. [Link]

  • Bermejo, I., et al. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

  • Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961-967. [Link]

Sources

A Comparative Guide to the Purity Analysis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a valuable building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. The spirocyclic core imparts a rigid, three-dimensional architecture, which can be advantageous for optimizing ligand-receptor interactions. The Boc-protecting group, in turn, allows for selective manipulation of the nitrogen atom in multi-step synthetic sequences. As with any active pharmaceutical ingredient (API) precursor, ensuring the purity of this compound is paramount. Even minute impurities can have significant downstream effects, potentially leading to the formation of undesired side-products, impacting reaction yields, and, most critically, introducing toxicological risks in the final drug substance.

This guide provides a comprehensive comparison of three orthogonal analytical techniques for the purity assessment of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower researchers to select the most appropriate methodology for their specific needs.

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively analyze the purity of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, it is crucial to anticipate the potential impurities that may arise during its synthesis. A plausible synthetic route, adapted from methodologies for similar spirocyclic structures, is illustrated below. This informs our selection of analytical techniques and the development of methods with appropriate selectivity.

A likely synthesis involves the reaction of a suitable piperidine derivative with a cyclobutanone precursor, followed by Boc protection. A key step in forming similar spirocycles can involve a multi-step sequence including reactions to form the spirocyclic core and subsequent functional group manipulations. The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc anhydride).

Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted piperidine precursors or cyclobutanone derivatives.

  • Intermediates: Incompletely cyclized or functionalized intermediates.

  • Byproducts of Boc Protection: Unreacted 6-azaspiro[3.5]nonan-2-one (the de-Boc analogue) and byproducts from the decomposition of Boc anhydride, such as tert-butanol.

  • Isomers: Positional isomers or diastereomers if chiral centers are present and not controlled.

  • Degradation Products: The Boc group is susceptible to cleavage under acidic conditions, which could lead to the formation of the free amine.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for purity determination should be based on the specific information required, the nature of the expected impurities, and the desired level of quantitation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a stationary and mobile phase.Separation of volatile compounds based on boiling point and polarity, with mass-based identification.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[1][2][3][4][5]
Primary Application Quantification of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Absolute purity determination without the need for a specific reference standard of the analyte.[1][2][3][4][5]
Strengths High resolution, excellent for separating closely related non-volatile compounds, highly quantitative.High sensitivity and specificity for volatile compounds, provides structural information through mass fragmentation.Primary analytical method, provides structural confirmation and absolute quantification in a single experiment, non-destructive.[1][2][3][4][5]
Limitations Requires a reference standard for each impurity for accurate quantification, may not detect highly volatile impurities.Not suitable for non-volatile or thermally labile compounds; the Boc group can be thermally unstable.[6]Lower sensitivity for trace impurities compared to chromatographic methods, potential for signal overlap in complex mixtures.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is an indispensable tool for the purity assessment of pharmaceutical intermediates due to its high resolving power and sensitivity. For Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a reversed-phase HPLC method is most appropriate, given the compound's moderate polarity imparted by the Boc group.

Causality of Method Design
  • Stationary Phase (C18): A C18 column is chosen for its hydrophobicity, which will provide good retention and separation of the analyte from more polar impurities (like the de-Boc analogue) and potentially less polar byproducts.

  • Mobile Phase (Acetonitrile/Water with 0.1% Formic Acid): A gradient elution is employed to ensure the separation of compounds with a range of polarities. The formic acid is added to improve peak shape and suppress the ionization of any free amine impurities, leading to more consistent retention times.

  • Detection (UV at 210 nm): The carbonyl and carbamate functional groups in the molecule are expected to have UV absorbance at lower wavelengths, making 210 nm a suitable choice for sensitive detection.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While the target molecule itself may have limited volatility, GC-MS is particularly useful for detecting residual solvents and volatile byproducts from the synthesis, such as tert-butanol.

Causality of Method Design and Key Considerations
  • Thermal Stability: A critical consideration for GC-MS analysis of Boc-protected compounds is their potential for thermal degradation in the hot injector port.[6] This can lead to the cleavage of the Boc group and the formation of the corresponding free amine and isobutylene, which could be mistaken for impurities. Therefore, a lower injection temperature and a rapid oven ramp are often preferred.

  • Column Choice (DB-5ms or similar): A low to mid-polarity column provides good separation for a wide range of compounds.

  • Mass Spectrometry Detection: MS detection provides structural information through characteristic fragmentation patterns, aiding in the unambiguous identification of impurities. For Boc-protected compounds, characteristic fragments include the loss of isobutylene (56 Da) and the tert-butyl cation (m/z 57).[7]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C (or lower if thermal degradation is observed).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percent, assuming similar response factors for structurally related compounds.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Analyze Chromatogram detect->chromatogram mass_spectra Analyze Mass Spectra detect->mass_spectra chromatogram->mass_spectra library_search Library Search & Identify mass_spectra->library_search

Caption: Workflow for GC-MS impurity identification.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity Determination

qNMR is a powerful technique that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[1][2][3][4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Causality of Method Design
  • Choice of Internal Standard: The internal standard must be of high purity, stable, not react with the analyte, and have signals that do not overlap with any signals from the analyte or impurities. For Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, maleic acid or dimethyl sulfone are suitable choices.

  • Selection of Signals for Integration: A signal from the analyte that is well-resolved and in a region of the spectrum free from impurity signals should be chosen. The singlet corresponding to the nine protons of the tert-butyl group is an excellent candidate for this molecule.

  • Acquisition Parameters: To ensure accurate quantification, a sufficient relaxation delay (D1) must be used to allow for complete relaxation of all protons between scans.

Experimental Protocol: qNMR Purity Assay
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a proton NMR spectrum with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative work).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the chosen signals for the analyte (e.g., the tert-butyl singlet) and the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Logical Relationship for Purity Assessment

Purity_Logic cluster_assessment Overall Purity Assessment HPLC HPLC (Relative Purity) Intermediates Intermediates HPLC->Intermediates detects Byproducts Byproducts (e.g., de-Boc) HPLC->Byproducts detects GCMS GC-MS (Volatile Impurities) Solvents Residual Solvents GCMS->Solvents detects qNMR qNMR (Absolute Purity) Comprehensive_Purity Comprehensive Purity Profile qNMR->Comprehensive_Purity provides absolute value Starting_Materials Starting Materials Starting_Materials->Comprehensive_Purity Intermediates->Comprehensive_Purity Byproducts->Comprehensive_Purity Solvents->Comprehensive_Purity

Sources

A Comparative Guide to the Spectral Data of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of molecular structure is a cornerstone of rigorous scientific pursuit. Spirocyclic scaffolds, such as the azaspiro[3.5]nonane core, are of increasing interest in medicinal chemistry due to their three-dimensional nature and potential for novel intellectual property. Within this class, isomers of functionalized azaspiro[3.5]nonanes can exhibit distinct biological activities and pharmacokinetic profiles. This guide provides a detailed comparison of the expected spectral data for positional isomers of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, offering a framework for their differentiation using standard spectroscopic techniques.

Introduction to the Isomers

The core structure of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate features a cyclobutane ring and a piperidine ring sharing a single carbon atom (the spiro center). The placement of the ketone and the nitrogen atom within the spirocyclic system gives rise to positional isomers. This guide will focus on the two most common positional isomers:

  • Isomer A: Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359704-84-9)[1][2]

  • Isomer B: Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2)[3][4][5][6][7]

Beyond positional isomerism, it is crucial to consider the potential for stereoisomerism. The spirocyclic nature of these compounds can lead to diastereomers and enantiomers, particularly if substituents are introduced. While this guide will primarily focus on the differentiation of positional isomers, the principles discussed are foundational for more complex stereochemical assignments.

The Importance of Spectroscopic Differentiation

The precise arrangement of atoms in a molecule dictates its interactions with biological targets. Positional isomers, while having the same molecular formula and weight, can present different pharmacophores and have varied metabolic stabilities. Therefore, confirming the correct isomeric structure is a critical step in the synthesis and development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose.

Experimental Workflow for Isomer Characterization

A typical workflow for the characterization and comparison of these isomers would involve the sequential application of MS, IR, and NMR spectroscopy.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Synthesis Synthesis of Isomers Purification Chromatographic Purification (e.g., HPLC, Flash Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy - Identify Key Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Detailed Structural Elucidation IR->NMR Data_Analysis Comparative Spectral Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation of Isomers Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of azaspiro[3.5]nonane isomers.

Part 1: Mass Spectrometry (MS)

Mass spectrometry is the initial step to confirm the molecular weight of the synthesized compounds. Both Isomer A and Isomer B have the same molecular formula (C₁₃H₂₁NO₃) and therefore the same molecular weight (239.31 g/mol ).[4]

Expected Observations:

  • Electron Ionization (EI) or Electrospray Ionization (ESI): In a high-resolution mass spectrum, both isomers are expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to their exact mass.

  • Fragmentation Pattern: While the molecular weight is identical, the fragmentation patterns may differ due to the different locations of the ketone and the N-Boc group. For instance, the fragmentation pathways involving the cyclobutane ring and the piperidine ring will be initiated from different points in the two isomers, potentially leading to unique fragment ions that can be used for differentiation. The differentiation of diastereomers by mass spectrometry has been demonstrated for other classes of compounds.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified isomer (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern for any distinguishing ions.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. Both isomers share the same core functional groups: a ketone, and a carbamate (N-Boc group).

Expected Observations:

The primary difference in the IR spectra of the two isomers is expected to be in the C=O stretching frequency of the ketone, influenced by ring strain.

Functional GroupIsomer A (2-oxo-6-azaspiro)Isomer B (2-oxo-7-azaspiro)Rationale
Ketone C=O Stretch ~1780 cm⁻¹~1715 cm⁻¹The ketone in Isomer A is part of a four-membered cyclobutanone ring, which experiences significant ring strain. This strain leads to a higher stretching frequency.[9][10][11] The ketone in Isomer B is part of a six-membered piperidine ring, which is less strained and exhibits a typical cyclohexanone-like C=O stretch.[9][10][11][12]
Carbamate C=O Stretch ~1690-1710 cm⁻¹~1690-1710 cm⁻¹The N-Boc carbamate carbonyl stretch is expected to be in a similar region for both isomers.
C-N Stretch ~1160-1250 cm⁻¹~1160-1250 cm⁻¹The C-N stretch of the piperidine ring is expected to be present in both isomers.
C-H Stretch (Aliphatic) ~2850-2960 cm⁻¹~2850-2960 cm⁻¹Both isomers contain numerous sp³-hybridized C-H bonds.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid, purified isomer directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the ketone and carbamate carbonyl groups and compare their positions to differentiate the isomers.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for structural elucidation and is the definitive technique for distinguishing between these isomers. Both ¹H and ¹³C NMR will show distinct patterns for each isomer.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms, particularly the spiro carbon and the carbons adjacent to the nitrogen and ketone, will be highly informative.

Predicted ¹³C NMR Chemical Shifts (ppm):

Carbon AtomIsomer A (2-oxo-6-azaspiro)Isomer B (2-oxo-7-azaspiro)Rationale
Ketone C=O ~205-215~205-215The chemical shift of the ketone carbonyl is expected to be in a similar downfield region for both isomers.
Carbamate C=O ~155~155The carbamate carbonyl will appear at a characteristic chemical shift.
Boc Quaternary C ~80~80The quaternary carbon of the tert-butyl group.
Boc Methyl C ~28~28The methyl carbons of the tert-butyl group.
Spiro Carbon ~60-70~40-50The chemical environment of the spiro carbon is significantly different in the two isomers. In Isomer A, it is adjacent to the nitrogen, leading to a more downfield shift. In Isomer B, it is further from the heteroatoms.
Carbons α to Nitrogen ~40-50~40-50The carbons directly attached to the nitrogen will be deshielded.
Carbons α to Ketone ~35-45~35-45The carbons adjacent to the ketone carbonyl will also be deshielded.
¹H NMR Spectroscopy

The proton NMR spectra will differ in terms of chemical shifts and coupling patterns due to the different electronic environments and spatial arrangements of the protons in each isomer.

Predicted ¹H NMR Observations:

  • Isomer A (2-oxo-6-azaspiro): The protons on the piperidine ring will show characteristic shifts for an N-Boc protected amine. The protons on the cyclobutanone ring will likely appear as complex multiplets. The protons alpha to the nitrogen will be deshielded compared to those further away.

  • Isomer B (2-oxo-7-azaspiro): The protons on the piperidine ring will be influenced by both the adjacent nitrogen and the spiro center. The protons on the cyclobutane ring will be adjacent to the ketone, leading to a downfield shift for the alpha-protons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[13]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum, followed by a proton-decoupled ¹³C NMR spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm assignments.

  • Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure of each isomer. The distinct patterns in both the ¹H and ¹³C spectra will allow for unambiguous differentiation.

Visualization of Isomeric Structures

G Isomer_A Isomer A: Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Isomer_B Isomer B: Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Caption: 2D structures of the positional isomers of Tert-butyl 2-oxo-azaspiro[3.5]nonane-6-carboxylate.

Conclusion

The differentiation of positional isomers of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is readily achievable through a systematic application of standard spectroscopic techniques. While mass spectrometry can confirm the molecular weight, it is the significant and predictable differences in the IR and NMR spectra that allow for unambiguous structural assignment. Specifically, the position of the ketone C=O stretch in the IR spectrum provides a rapid and powerful diagnostic tool, with further confirmation provided by the unique chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra. This guide provides a foundational framework for researchers working with these and similar spirocyclic systems, ensuring the structural integrity of their compounds and the reliability of their subsequent research.

References

  • Bojarska, J., et al. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of the American Society for Mass Spectrometry, 24(5), 745-754.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
  • PubChem. tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.
  • PubChem. tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
  • Sigma-Aldrich. tert-butyl 2-oxo-6-azaspiro[3.
  • BLDpharm. tert-Butyl 2-oxo-6-azaspiro[3.
  • Ambeed. tert-Butyl 2-oxo-6-azaspiro[3.
  • ChemicalBook. tert-butyl 2-oxo-6-azaspiro[3.
  • J&K Scientific. tert-Butyl 2-oxo-6-azaspiro[3.
  • BLDpharm. tert-Butyl 2-oxo-7-azaspiro[3.
  • CymitQuimica. tert-Butyl 2-Oxo-7-azaspiro[3.
  • ChemicalBook. tert-butyl 2-oxo-7-azaspiro[3.
  • Sigma-Aldrich. 2-Oxo-7-azaspiro[3.
  • MedChemExpress. tert-Butyl 2-oxo-7-azaspiro[3.
  • Tokyo Chemical Industry. tert-Butyl 2-Oxo-7-azaspiro[3.

Sources

A Comparative Guide to the Biological Potential of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and favorable physicochemical properties is paramount. Azaspirocycles have emerged as a particularly promising class of compounds, with their rigid, defined spatial arrangement offering a unique platform for the design of new therapeutic agents. This guide provides a comparative analysis of the tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate scaffold, benchmarking its potential against related azaspirocyclic structures and outlining its prospective applications in drug discovery. While specific biological activity data for derivatives of this particular scaffold remains limited in the public domain, an examination of its structural features and the activities of isomeric and related compounds allows for an insightful projection of its potential.

The 6-Azaspiro[3.5]nonane Scaffold: A Structural Overview

The tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate core presents several key features of interest to the medicinal chemist:

  • Spirocyclic System: The fusion of a cyclobutane and a piperidine ring through a shared carbon atom creates a rigid, three-dimensional structure. This contrasts with more flexible aliphatic and even simple monocyclic systems, potentially leading to higher binding affinity and selectivity for biological targets.

  • Piperidine Moiety: A prevalent motif in numerous approved drugs, the piperidine ring offers a basic nitrogen atom that can be crucial for target interaction and can influence pharmacokinetic properties.

  • Cyclobutanone Ring: The strained four-membered ring with a ketone functionality provides a unique geometric constraint and a potential site for further chemical modification.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group offers a stable, protecting group for the nitrogen atom, which is readily removable under acidic conditions, facilitating the synthesis of a diverse library of derivatives.

The strategic placement of the nitrogen atom at the 6-position, and the ketone at the 2-position, defines the specific topology of this scaffold and differentiates it from its isomers.

Comparative Analysis with Isomeric and Related Azaspirocycles

To understand the potential of the 6-azaspiro[3.5]nonane scaffold, it is instructive to compare it with its better-studied isomers and other related azaspirocyclic systems.

Isomeric Azaspiro[3.5]nonanes

The position of the nitrogen atom within the spirocyclic system can significantly impact the molecule's vectoral presentation of substituents and its overall pharmacological profile.

ScaffoldReported/Potential Biological ActivityKey Structural Differences and Potential Implications
6-Azaspiro[3.5]nonane (the focus of this guide)Largely unexplored. Potential for a wide range of CNS and metabolic targets based on related scaffolds.The nitrogen is in the six-membered ring, distal to the spiro center. This may allow for greater conformational flexibility of N-substituents compared to isomers where the nitrogen is adjacent to the spiro carbon.
7-Azaspiro[3.5]nonane Derivatives have been investigated as potent GPR119 agonists for the treatment of type 2 diabetes.[1] Also explored as linkers in Proteolysis Targeting Chimeras (PROTACs).[2]The nitrogen is adjacent to the spiro center in the six-membered ring. This positioning can influence the orientation of substituents and their interaction with target proteins.
2-Azaspiro[3.5]nonane Investigated for the preparation of indole derivatives as growth factor pathway activators.[3]The nitrogen is part of the four-membered ring, creating a strained azetidine moiety. This can lead to unique chemical reactivity and metabolic stability profiles.

The comparative analysis suggests that even subtle changes in the nitrogen position within the azaspiro[3.5]nonane framework can lead to distinct biological activities.

Other Relevant Azaspirocycles

The broader family of azaspirocycles has seen significant exploration in drug discovery, offering further clues to the potential of the 6-azaspiro[3.5]nonane core.

  • Azaspiro[3.3]heptanes: These highly strained systems have been successfully employed as bioisosteres for piperidine and other cyclic amines, often leading to improved metabolic stability and aqueous solubility.[4]

  • Azaspiro[4.4]nonanes and Azaspiro[4.5]decanes: These scaffolds are present in a number of biologically active natural products and have been synthesized as key structures for various therapeutic targets.[5]

The established utility of these related scaffolds underscores the general promise of azaspirocyclic systems in generating novel, drug-like molecules.

Potential Therapeutic Applications and Target Classes

Based on the activities of related compounds, derivatives of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate could be rationally designed to target a range of biological systems.

  • G-Protein Coupled Receptors (GPCRs): The success of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists suggests that the 6-aza isomer could also serve as a valuable scaffold for GPCR targets, where precise three-dimensional positioning of pharmacophoric elements is critical.

  • Enzyme Inhibitors: The rigid core can be used to orient functional groups to interact with the active sites of enzymes. The ketone moiety could also act as a handle for further functionalization or as a warhead for certain classes of inhibitors.

  • Ion Channels: The defined conformation of the scaffold could be advantageous in designing selective ion channel modulators.

  • Central Nervous System (CNS) Targets: The piperidine motif is common in CNS-active drugs. The spirocyclic nature of the 6-azaspiro[3.5]nonane scaffold could lead to novel CNS agents with improved selectivity and pharmacokinetic profiles.

Experimental Workflows for Screening and Characterization

To explore the biological activity of novel derivatives of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a systematic screening approach is recommended.

General Screening Workflow

Caption: A general workflow for the synthesis and biological evaluation of a library of 6-azaspiro[3.5]nonane derivatives.

Protocol: Representative Primary Binding Assay (Radioligand Displacement)

This protocol describes a standard method to assess the affinity of test compounds for a specific GPCR target.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • Radioligand specific for the target receptor.

    • Test compounds (derivatives of 6-azaspiro[3.5]nonane).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well filter plates.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound or vehicle.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound relative to the control (vehicle).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Considerations

While empirical data is not yet available, some prospective SAR principles can be hypothesized for this scaffold.

SAR_Hypothesis cluster_scaffold Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate cluster_modifications Potential Modification Sites & Their Impact cluster_properties Affected Properties scaffold Scaffold Core N_sub N-Substituent (R) Ketone_mod Ketone Modification Piperidine_sub Piperidine Ring Substitution Cyclobutane_sub Cyclobutane Ring Substitution Potency Potency & Efficacy N_sub->Potency Key for target interaction PK Pharmacokinetics (ADME) N_sub->PK Influences solubility, lipophilicity Ketone_mod->Potency Can modulate electronics, H-bonding Tox Toxicity Ketone_mod->Tox Potential for metabolic liabilities Selectivity Selectivity Piperidine_sub->Selectivity Fine-tunes 3D shape Cyclobutane_sub->PK Can block metabolism

Caption: A conceptual diagram illustrating potential sites for chemical modification on the 6-azaspiro[3.5]nonane scaffold and their likely impact on key drug-like properties.

  • N-Substituent: Following deprotection of the Boc group, the secondary amine is the most logical point for diversification. The nature of the substituent introduced here will be a primary driver of biological activity and will define the interaction with the target protein.

  • Ketone Moiety: Reduction to an alcohol or conversion to other functional groups can introduce new hydrogen bond donors/acceptors and alter the electronic character of the four-membered ring.

  • Ring Substitutions: Further substitution on the piperidine or cyclobutane rings, while synthetically more challenging, could be used to fine-tune the conformation and block potential sites of metabolism.

Conclusion and Future Outlook

The tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate scaffold represents a largely untapped area of chemical space. While direct biological data for its derivatives are scarce, a comparative analysis with isomeric and related azaspirocycles suggests a high potential for the development of novel therapeutic agents across a range of disease areas. Its rigid, three-dimensional architecture, combined with the presence of synthetically tractable functional groups, makes it an attractive starting point for medicinal chemistry campaigns. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in a variety of biological assays to unlock the full potential of this promising scaffold.

References

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link][1]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link][4]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link][5]

Sources

A Comparative Guide to the Synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: An Evaluation of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a valuable saturated spirocyclic scaffold frequently utilized in the design and synthesis of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. The presence of a protected amine and a ketone functionality offers versatile handles for further chemical modification, making it a desirable building block in medicinal chemistry. This guide provides a comparative analysis of different synthetic routes to this key intermediate, with a focus on their cost-effectiveness, scalability, and overall efficiency.

Introduction to Synthetic Strategies

The synthesis of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate can be approached through several distinct methodologies. Each route presents its own set of advantages and disadvantages in terms of starting material cost, reagent expense, reaction efficiency, and ease of scale-up. This guide will delve into three primary synthetic pathways:

  • Multi-step Synthesis via Intramolecular Cyclization: A convergent approach that builds the spirocyclic core through a key intramolecular ring-forming reaction.

  • Reformatsky Reaction Approach: A classic organozinc-mediated reaction to construct the β-hydroxy ester precursor, followed by cyclization.

  • Asymmetric Synthesis: Chiral-catalyzed methods to produce enantiomerically enriched products, crucial for stereospecific drug development.

The selection of an optimal synthetic route is a critical decision in any drug discovery and development program, directly impacting project timelines and costs. This guide aims to provide the necessary data and analysis to make an informed choice based on the specific requirements of your research or manufacturing campaign.

Method 1: Multi-step Synthesis via Intramolecular Cyclization

This widely applicable strategy involves the construction of a linear precursor containing all the necessary atoms for the final spirocyclic system, followed by a key intramolecular cyclization step to form the desired product.

Scientific Rationale

The logic behind this approach is to assemble a molecule with a nucleophilic nitrogen and an electrophilic carbon center positioned in such a way that an intramolecular reaction is favored, leading to the formation of the six-membered piperidine ring and the spirocyclic junction. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is crucial as it modulates the nucleophilicity of the amine and can be readily removed under acidic conditions in later synthetic steps.

Experimental Workflow

A representative workflow for this method is outlined below. The key transformation is the intramolecular cyclization of a δ-amino ester.

Caption: Workflow for the multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (α,β-Unsaturated Ester)

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) is added triethyl phosphonoacetate (1.1 eq) and sodium hydride (1.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the α,β-unsaturated ester.

Step 2: Synthesis of the Diester Intermediate

The α,β-unsaturated ester (1.0 eq) and a suitable Michael donor, such as diethyl malonate (1.5 eq), are dissolved in a suitable solvent like ethanol. A catalytic amount of a base, for example, sodium ethoxide, is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed in vacuo, and the residue is worked up with water and ethyl acetate.

Step 3: Hydrolysis and Decarboxylation to the Amino Ester Precursor

The crude diester intermediate is hydrolyzed with an aqueous solution of sodium hydroxide at reflux. After acidification with hydrochloric acid, the mixture is heated to effect decarboxylation. The resulting amino acid hydrochloride is then esterified, for instance, by refluxing in ethanol with a catalytic amount of sulfuric acid, to yield the amino ester precursor.

Step 4: Intramolecular Cyclization

The amino ester precursor is dissolved in a high-boiling point solvent such as toluene. A base, such as sodium ethoxide or potassium tert-butoxide, is added, and the mixture is heated to reflux to induce intramolecular cyclization. After completion of the reaction, the mixture is cooled, washed with water, and the organic layer is dried and concentrated. The final product, Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, is purified by column chromatography or recrystallization.

Cost-Effectiveness Analysis
FactorAssessment
Starting Materials N-Boc-4-piperidone and other reagents are commercially available and relatively inexpensive.
Reagents & Solvents Common and affordable reagents and solvents are used.
Number of Steps This is a multi-step synthesis, which can increase labor and reduce overall yield.
Overall Yield Typically moderate, with losses at each step.
Scalability The reactions are generally scalable, but purification at large scale can be challenging.
Waste Generation Generates a significant amount of waste from multiple steps and purifications.

Method 2: Reformatsky Reaction Approach

The Reformatsky reaction offers a more convergent approach to a key intermediate for the synthesis of the target molecule. This reaction involves the formation of an organozinc reagent from an α-haloester, which then adds to a ketone.

Scientific Rationale

The core of this strategy is the reaction of an organozinc enolate, generated in situ from an α-bromoester and zinc metal, with N-Boc-4-piperidone. This reaction forms a β-hydroxy ester, which can then be induced to cyclize to the desired β-lactam through various methods, often involving activation of the hydroxyl group and subsequent intramolecular nucleophilic attack by the nitrogen of the piperidine ring after deprotection and reprotection steps.

Experimental Workflow

Caption: Workflow for the Reformatsky reaction-based synthesis.

Detailed Experimental Protocol

Step 1: Reformatsky Reaction to form the β-Hydroxy Ester

Activated zinc dust (2.0 eq) is suspended in anhydrous THF. A solution of N-Boc-4-piperidone (1.0 eq) and ethyl bromoacetate (1.5 eq) in THF is added dropwise to the zinc suspension. The reaction mixture is gently heated to initiate the reaction and then stirred at room temperature for several hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude β-hydroxy ester is purified by column chromatography.

Step 2: Hydrolysis to the β-Hydroxy Acid

The purified β-hydroxy ester is dissolved in a mixture of THF and water, and lithium hydroxide (1.5 eq) is added. The mixture is stirred at room temperature until the hydrolysis is complete. The THF is removed under reduced pressure, and the aqueous solution is acidified with dilute HCl. The product is extracted with ethyl acetate, dried, and concentrated to give the β-hydroxy acid.

Step 3: Cyclization to the Final Product

The β-hydroxy acid can be cyclized under various conditions. One common method is the Mitsunobu reaction, where the β-hydroxy acid is treated with triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to effect intramolecular cyclization. Alternatively, the carboxylic acid can be activated, for example, by conversion to the acid chloride, followed by treatment with a base to promote cyclization. The final product is then purified.

Cost-Effectiveness Analysis
FactorAssessment
Starting Materials N-Boc-4-piperidone and ethyl bromoacetate are readily available. Zinc is inexpensive.
Reagents & Solvents Reagents for the Reformatsky reaction are common. Mitsunobu reagents can be expensive and generate significant byproducts.
Number of Steps Fewer steps than the multi-step cyclization approach, potentially leading to higher overall yield.
Overall Yield Can be good, but the cyclization step can be challenging to optimize.
Scalability The Reformatsky reaction can be sensitive to scale and the purity of the zinc. The use of DEAD/DIAD is not ideal for large-scale synthesis due to safety and cost concerns.
Waste Generation The zinc salts and phosphine oxide byproducts from the Mitsunobu reaction can be problematic for waste disposal.

Method 3: Asymmetric Synthesis

For applications where a single enantiomer of the target molecule is required, an asymmetric synthesis is necessary. This often involves the use of a chiral catalyst or a chiral auxiliary to control the stereochemistry of a key bond-forming step.

Scientific Rationale

The introduction of chirality can be achieved at various stages of the synthesis. For instance, an asymmetric Michael addition to an α,β-unsaturated ester intermediate (similar to Method 1) using a chiral catalyst can set the stereocenter at the spiro-carbon. Alternatively, an asymmetric Reformatsky reaction using a chiral ligand for the zinc can be employed. The choice of strategy depends on the desired enantiomer and the availability of suitable catalysts.

Experimental Workflow (Example: Asymmetric Michael Addition)

Caption: Workflow for an asymmetric synthesis via a chiral Michael addition.

Detailed Experimental Protocol

The protocol would follow a similar sequence to Method 1, with the key difference being the use of a chiral catalyst in the Michael addition step. For example, a chiral phase-transfer catalyst or a chiral organocatalyst could be used to control the stereoselectivity of the addition of a nucleophile to the α,β-unsaturated ester. The subsequent hydrolysis, decarboxylation, and cyclization steps would then be carried out on the enantioenriched intermediate.

Cost-Effectiveness Analysis
FactorAssessment
Starting Materials Similar to the non-asymmetric routes.
Reagents & Solvents The main additional cost is the chiral catalyst, which can be expensive, especially for large-scale production. Catalyst loading and recycling are important considerations.
Number of Steps Similar to the corresponding racemic synthesis.
Overall Yield May be slightly lower than the racemic version due to more stringent reaction conditions. Enantiomeric excess (e.e.) is a critical parameter.
Scalability Can be challenging, as maintaining high enantioselectivity on a large scale can be difficult.
Waste Generation Similar to the racemic counterpart, with the added consideration of the catalyst and any chiral ligands.

Comparative Summary

Synthesis MethodKey AdvantagesKey DisadvantagesBest Suited For
Multi-step Intramolecular Cyclization Reliable, uses common reagents, adaptable for analog synthesis.Longer synthetic sequence, moderate overall yield, significant waste.Laboratory-scale synthesis and initial exploration of derivatives.
Reformatsky Reaction More convergent, potentially higher overall yield in fewer steps.Sensitive to reaction conditions, use of expensive/hazardous reagents in cyclization, byproduct disposal.Rapid access to the core structure on a moderate scale.
Asymmetric Synthesis Provides access to single enantiomers, crucial for pharmaceutical applications.High cost of chiral catalysts, challenges in scalability and maintaining high e.e.Development of stereospecific drug candidates where the cost is justified by the therapeutic benefit.

Conclusion and Recommendations

The choice of the most cost-effective synthesis method for Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is highly dependent on the specific needs of the project.

  • For early-stage drug discovery and the synthesis of a variety of analogs, the multi-step synthesis via intramolecular cyclization offers a reliable and flexible platform, despite its length.

  • For producing moderate quantities of the racemic material where a more convergent route is desired, the Reformatsky reaction approach can be advantageous, provided the cyclization step is carefully optimized to avoid costly and hazardous reagents on a larger scale.

  • For the development of a specific drug candidate where a single enantiomer is required, an asymmetric synthesis is non-negotiable. While the initial investment in catalyst screening and process optimization is higher, it is essential for clinical development. The long-term cost-effectiveness will depend on the efficiency of the catalyst and the potential for its recycling.

Ultimately, a thorough process development and optimization campaign is recommended for any chosen route to maximize yield, minimize cost, and ensure a robust and scalable process suitable for the demands of pharmaceutical development.

References

This section would include a numbered list of citations to peer-reviewed articles and patents that provide the specific experimental details for the described synthetic methods. The URLs would be provided for verification.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of laboratory chemicals like tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate are governed by strict protocols designed to protect personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound, grounded in established safety principles and regulatory standards. The core principle is to treat this compound and any associated contaminated materials as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.

Compound Identification and Hazard Analysis

Before any handling or disposal can occur, a thorough understanding of the compound's properties and associated hazards is essential. While comprehensive toxicological data for this specific molecule is not fully available, the existing classifications necessitate a cautious approach.[1]

Table 1: Compound Identification

Property Value
Chemical Name tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
CAS Number 1359704-84-9[1]
Molecular Formula C₁₃H₂₁NO₃[1]
Molecular Weight 239.31 g/mol [1]

| Physical Form | White to Yellow Solid |

Table 2: GHS Hazard Classification

Hazard Class GHS Code Description
Acute Toxicity, Oral H302 Harmful if swallowed
Skin Irritation H315 Causes skin irritation
Eye Irritation H319 Causes serious eye irritation

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

The causality behind this hazard profile dictates our handling procedures. The irritant nature of the compound requires physical barriers to prevent contact, while its oral toxicity and potential for respiratory irritation demand procedures that minimize dust, aerosol formation, and any chance of ingestion.[2]

Personal Protective Equipment (PPE) - Your First Line of Defense

Based on the hazard analysis, the following PPE is mandatory when handling tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, including during disposal preparation.

  • Eye Protection: Chemical safety goggles or a face shield to protect against splashes or airborne particles. Standard safety glasses are insufficient.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust.[1][2] If a fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[1]

Waste Collection & Segregation Protocol: A Step-by-Step Guide

Proper segregation and containment are critical to prevent accidental reactions and ensure safe disposal. Chemical waste is regulated by the Environmental Protection Agency (EPA) and cannot be disposed of in regular trash or down the sewer.[3]

Experimental Protocol: Waste Segregation

  • Container Selection:

    • Designate a specific, dedicated hazardous waste container for this compound and its associated contaminated materials (e.g., gloves, weigh boats, pipette tips).

    • The container must be in good condition, leak-proof, and made of a compatible material (e.g., high-density polyethylene - HDPE).[4][5]

    • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors and to be kept closed at all times unless waste is being added.[4][6]

  • Waste Labeling:

    • As soon as the first waste is added, the container must be labeled.[7] The label must, at a minimum, include:

      • The words "Hazardous Waste" .[3][4][8]

      • The full, unabbreviated chemical name: "tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate" .[3]

      • An accurate list of all components in the container if it's a mixture.

      • The appropriate hazard pictograms (e.g., exclamation mark for irritant).[3]

      • The name of the Principal Investigator and the laboratory location (building and room number).[3]

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][9]

    • Crucially, this compound is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents. [1] Storing it away from these chemicals is essential to prevent potentially hazardous reactions. Segregate waste streams based on chemical compatibility, not alphabetically.[3][6]

    • Use secondary containment (e.g., a plastic tub) to capture any potential leaks from the primary container.[7]

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Don PPE: Before cleanup, don the full PPE detailed in Section 2.

  • Contain and Clean:

    • For a solid spill, carefully sweep or shovel the material to avoid creating dust.[1]

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Decontaminate the spill surface.

  • Prohibit Drainage: Do not allow the product or cleanup materials to enter drains.[1][2]

The Disposal Workflow: From Laboratory Bench to Final Destruction

The ultimate disposal of this chemical waste must be handled by licensed professionals. Your role is to prepare it safely for pickup.

Step 1: Final Waste Collection

  • Collect all materials contaminated with the compound, including surplus or non-recyclable solutions, into the properly labeled hazardous waste container.[1] Do not overfill the container; a maximum of 90% capacity is a safe rule of thumb.[10]

Step 2: Managing Empty Containers

  • The original product container is not considered "empty" until it has been triple-rinsed with a suitable solvent.[4][7]

  • This rinsate is considered hazardous waste and must be collected and added to your hazardous waste container.[4][7]

  • Only after triple-rinsing can the defaced container (all labels removed or blacked out) be disposed of as regular solid waste.[7]

Step 3: Requesting Disposal

  • Once the waste container is full or is no longer needed, contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.[3][7]

  • Provide them with all necessary information from your hazardous waste label.

Step 4: Professional Disposal

  • The recommended and most environmentally sound method for final disposal is combustion in a chemical incinerator equipped with an afterburner and scrubber .[1] This high-temperature process ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide and nitrogen oxides, with the scrubber neutralizing any acidic gases produced.[1]

  • This process must be carried out by a licensed and certified hazardous waste disposal company.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.

G start Waste Generated (Solid or Contaminated Material) characterize Characterize as Hazardous Waste (H302, H315, H319, H335) start->characterize container Select Compatible Container Label with 'Hazardous Waste' & Full Details characterize->container store Store in Designated SAA Segregate from Incompatibles container->store is_full Container Full (or waste stream complete)? store->is_full is_full->store No, continue accumulation request_pickup Contact EHS for Pickup is_full->request_pickup Yes disposal Professional Disposal (Chemical Incineration) request_pickup->disposal document Complete Documentation disposal->document

Caption: Decision workflow for hazardous chemical waste disposal.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety . Case Western Reserve University.

  • Hazardous Waste and Disposal - American Chemical Society . American Chemical Society.

  • MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate . Capot Chemical Co., Ltd.

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University Campus Safety Division.

  • Hazardous Waste Disposal Guide - Research Safety . Northwestern University.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate | 1359704-84-9 - Sigma-Aldrich . Sigma-Aldrich.

  • tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 - PubChem . National Center for Biotechnology Information.

  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate-SDS-MedChemExpress . MedChemExpress.

  • tert-Butyl 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate - CymitQuimica . CymitQuimica.

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA . GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Managing Hazardous Chemical Waste in the Lab . American Chemical Society.

  • Laboratory Waste Management: The New Regulations . MedicalLab Management.

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency.

Sources

Personal protective equipment for handling Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

As a Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling, use, and disposal of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS No. 1359704-84-9). This document moves beyond a simple checklist to instill a culture of safety by explaining the scientific rationale behind each procedural step, ensuring that every protocol is a self-validating system of safety.

Hazard Identification and Risk Assessment

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a spirocyclic compound containing a Boc-protected amine and a ketone functional group. While comprehensive toxicological data for this specific molecule is not available, a critical assessment based on its structure and data from close analogs suggests a profile of moderate acute toxicity and irritation.[1] The primary risks are associated with inhalation of dust particles and direct contact with skin and eyes.

The core principle of our risk assessment is to treat this compound with a degree of caution appropriate for a novel research chemical whose properties are not fully characterized.[1] The GHS classifications for a closely related isomer provide a strong basis for our handling protocols.[2][3]

Summary of Potential Hazards
Hazard ClassificationDescriptionRationale & Implication for Handling
Acute Toxicity, Oral May be harmful if swallowed.[2][3]Avoid ingestion by prohibiting eating, drinking, and smoking in the lab. Wash hands thoroughly after handling.[4]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Direct contact can cause local redness and inflammation. Proper gloves and a lab coat are mandatory to prevent skin exposure.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]The compound's dust can be highly irritating to eye tissues. Chemical splash goggles are essential.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[1][2][3]Inhalation of airborne dust can irritate the nose, throat, and lungs. All handling of the solid must be done in a ventilated enclosure.
Sensitization Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1]The Boc-protecting group is generally stable, but repeated exposure to amine-containing compounds can sometimes lead to sensitization. Minimizing exposure is key.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to use engineering controls that contain the hazard at the source. Personal protective equipment should always be considered the last line of defense.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of this solid compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's airflow will capture any fine dust particles that may become airborne, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.

Personal Protective Equipment (PPE): A Mandated Barrier

Proper selection and use of PPE are critical for preventing chemical exposure. The following PPE is required for handling Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.[5][6]

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles.

    • Rationale: Goggles provide a 360-degree seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to standard safety glasses.[7]

  • Skin and Body Protection:

    • Requirement: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. Long pants and closed-toe shoes are mandatory.

    • Rationale: The lab coat protects against incidental skin contact from spills. Closed-toe shoes prevent injury from dropped equipment or spilled chemicals.

  • Hand Protection:

    • Requirement: Nitrile gloves.

    • Rationale: Nitrile provides excellent protection against incidental contact with a wide range of organic solids and solvents. It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contamination is suspected. Never reuse disposable gloves. For tasks involving prolonged contact or immersion, consult a glove compatibility chart for the specific solvent being used.

  • Respiratory Protection:

    • Requirement: Generally not required if all work is conducted within a certified chemical fume hood.

    • Rationale: The fume hood provides primary respiratory protection. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with P95 or P100 particulate filters would be necessary for cleanup personnel.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize dust generation and prevent cross-contamination.

  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Prepare the work surface within the fume hood by laying down disposable, plastic-backed absorbent paper.[8] This simplifies cleanup.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood, avoiding any sudden movements that could create airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat.

    • Close the primary container immediately after dispensing.

    • To transfer the weighed solid to a reaction vessel, gently tap the weigh boat. If creating a solution, add the solvent to the solid in the vessel slowly to avoid splashing.

  • Post-Handling:

    • Wipe down the spatula and any potentially contaminated surfaces within the fume hood with a damp cloth or towel (e.g., wetted with 70% ethanol) to capture any residual dust.

    • Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated solid waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.[4]

Workflow for Safe Handling

The following diagram illustrates the critical path for safely handling Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_waste 4. Waste Disposal cluster_final 5. Final Steps prep1 Don Required PPE prep2 Prepare Fume Hood Surface prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Close Primary Container handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Dispose of Consumables clean1->clean2 waste1 Segregate Solid Waste clean2->waste1 waste2 Segregate Liquid Waste clean2->waste2 final1 Doff PPE waste1->final1 waste2->final1 final2 Wash Hands Thoroughly final1->final2

Caption: Safe Handling & Disposal Workflow Diagram.

Emergency and Spill Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]

  • Small Spill (Solid): If a small amount of solid is spilled inside the fume hood, carefully wipe it up with a damp cloth to avoid raising dust. If outside a hood, evacuate the immediate area. Don appropriate PPE (including respiratory protection if necessary), cover the spill with a damp absorbent pad, and gently sweep the material into a labeled waste container.

  • Large Spill: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste must be handled as hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.

  • Solid Waste:

    • Includes: Contaminated gloves, weigh boats, absorbent paper, and excess solid compound.

    • Procedure: Collect all solid waste in a clearly labeled, sealed container designated for "Non-Halogenated Solid Chemical Waste."

  • Liquid Waste:

    • Includes: Any solutions containing the dissolved compound and solvent rinses of glassware.

    • Procedure: Collect all liquid waste in a compatible, sealed, and clearly labeled waste container designated for "Non-Halogenated Liquid Chemical Waste."

  • Disposal Pathway: All waste containers must be disposed of through your institution's official EHS waste management program.[1] This typically involves arranging for a scheduled pickup by trained professionals.

By adhering to these scientifically grounded protocols, researchers can effectively mitigate the risks associated with handling Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, ensuring a safe and productive laboratory environment.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. PubChem Compound Summary. Available at: [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • BOC. (n.d.). Hand Protection. Available at: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Available at: [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Available at: [Link]

  • YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. Available at: [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.